Product packaging for N-(4-bromophenyl)urea(Cat. No.:CAS No. 1967-25-5)

N-(4-bromophenyl)urea

Cat. No.: B154420
CAS No.: 1967-25-5
M. Wt: 215.05 g/mol
InChI Key: PFQUUCXMPUNRLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(4-Bromophenyl)urea, with the molecular formula C 7 H 7 BrN 2 O and a molecular weight of 215.05 g/mol, is a valuable chemical building block in modern organic synthesis and pharmaceutical research . Its well-defined crystalline structure, characterized by a planar urea moiety rotated at a dihedral angle of 47.8° relative to the benzene ring, facilitates specific intermolecular interactions, making it a reliable precursor for constructing complex molecular architectures . This compound serves as a key intermediate in the development of novel organic compounds and materials. Its primary research applications include use as a core scaffold in medicinal chemistry and the synthesis of compounds with potential anticonvulsant activity . Furthermore, halogenated phenylurea congeners have been utilized as model compounds in mechanistic studies of delayed neuropathy, highlighting its importance in neuropharmacological and toxicological research . Presenting as a solid powder, this compound should be stored in a well-closed container, protected from light, and kept in a cool, dry environment to ensure stability . Please Note: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrN2O B154420 N-(4-bromophenyl)urea CAS No. 1967-25-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQUUCXMPUNRLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173337
Record name N-(4-Bromophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1967-25-5
Record name N-(4-Bromophenyl)urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001967255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Bromophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-bromophenyl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(4-BROMOPHENYL)UREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4K2D5WZSI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(4-bromophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(4-bromophenyl)urea, a key intermediate in various chemical and pharmaceutical applications. This document details established synthetic protocols, thorough characterization data, and visual workflows to support researchers in their scientific endeavors.

Synthesis of this compound

This compound can be effectively synthesized through two primary methods: the reaction of 4-bromoaniline with a cyanate salt and the reaction of 4-bromophenyl isocyanate with ammonia. Both methods offer reliable routes to the desired product.

Synthesis from 4-Bromoaniline and Sodium Cyanate

This widely used method, detailed in Organic Syntheses, involves the reaction of 4-bromoaniline with sodium cyanate in an acidic aqueous medium.[1][2] The reaction proceeds through the in-situ formation of isocyanic acid, which is then attacked by the amine.

Experimental Protocol:

A detailed procedure for the synthesis of p-bromophenylurea is provided in Organic Syntheses, Coll. Vol. 4, p. 49 (1963).[1] In a beaker, 86 g (0.5 mole) of p-bromoaniline is dissolved in a mixture of 240 ml of glacial acetic acid and 480 ml of water at 35°C. To this solution, a solution of 65 g (1 mole) of sodium cyanate in 450 ml of water at 35°C is added. Initially, about 50 ml of the sodium cyanate solution is added slowly with stirring until a white crystalline precipitate of the product appears. The remainder of the cyanate solution is then added quickly with vigorous agitation. The reaction is exothermic, with the temperature rising to 50–55°C. The resulting thick suspension is stirred for an additional 10 minutes, allowed to stand at room temperature for 2–3 hours, and then diluted with 200 ml of water. After cooling to 0°C, the product is collected by suction filtration, washed with water, and dried. This process yields 95–100 g (88–93%) of crude p-bromophenylurea. For further purification, the crude product can be recrystallized from aqueous ethanol.[1]

Synthesis Workflow: Cyanate Method

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product 4-Bromoaniline 4-Bromoaniline Reaction Mixture (35°C) Reaction Mixture (35°C) 4-Bromoaniline->Reaction Mixture (35°C) Sodium Cyanate Sodium Cyanate Sodium Cyanate->Reaction Mixture (35°C) Glacial Acetic Acid / Water Glacial Acetic Acid / Water Glacial Acetic Acid / Water->Reaction Mixture (35°C) Vigorous Stirring Vigorous Stirring Reaction Mixture (35°C)->Vigorous Stirring Precipitation Precipitation Vigorous Stirring->Precipitation Cooling (0°C) Cooling (0°C) Precipitation->Cooling (0°C) Filtration Filtration Cooling (0°C)->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Crude this compound Crude this compound Drying->Crude this compound Recrystallization (Aqueous Ethanol) Recrystallization (Aqueous Ethanol) Crude this compound->Recrystallization (Aqueous Ethanol) Pure this compound Pure this compound Recrystallization (Aqueous Ethanol)->Pure this compound G cluster_product Synthesized Product cluster_techniques Characterization Techniques cluster_data Data Analysis cluster_confirmation Confirmation This compound This compound Melting Point Melting Point This compound->Melting Point NMR Spectroscopy NMR Spectroscopy This compound->NMR Spectroscopy IR Spectroscopy IR Spectroscopy This compound->IR Spectroscopy Mass Spectrometry Mass Spectrometry This compound->Mass Spectrometry Physical Properties Physical Properties Melting Point->Physical Properties Structural Elucidation Structural Elucidation NMR Spectroscopy->Structural Elucidation Functional Group ID Functional Group ID IR Spectroscopy->Functional Group ID Molecular Weight & Fragmentation Molecular Weight & Fragmentation Mass Spectrometry->Molecular Weight & Fragmentation Purity & Identity Confirmed Purity & Identity Confirmed Physical Properties->Purity & Identity Confirmed Structural Elucidation->Purity & Identity Confirmed Functional Group ID->Purity & Identity Confirmed Molecular Weight & Fragmentation->Purity & Identity Confirmed

References

Spectroscopic Profile of N-(4-bromophenyl)urea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(4-bromophenyl)urea, a compound of interest in organic synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by experimental protocols and data visualizations to facilitate its identification and characterization.

Spectroscopic Data Summary

The empirical and theoretical spectroscopic data for this compound are summarized in the tables below for quick reference and comparison.

Table 1: ¹H and ¹³C NMR Spectroscopic Data
Nucleus Solvent Chemical Shift (δ) in ppm Assignment
¹H NMRDMSO-d₆5.91 (s, 2H)-NH₂
7.38 (s, 4H)Aromatic C-H
8.66 (s, 1H)-NH-
¹³C NMRDMSO-d₆112.22C-Br (ipso)
119.522 x Aromatic C-H
131.182 x Aromatic C-H
139.89C-NH (ipso)
155.70C=O

Reference:[1]

Table 2: Infrared (IR) Spectroscopy Data
Vibrational Mode Expected Wavenumber (cm⁻¹) Range Functional Group
N-H Stretch3200 - 3600Amine (-NH₂) and Amide (-NH-)
C=O Stretch~1700Carbonyl (Urea)
N-H Bend1600 - 1650Amine (-NH₂) and Amide (-NH-)
C-N Stretch1450 and 1150Amine/Amide
Aromatic C=C Stretch1600 - 1475Benzene Ring
C-H Stretch (Aromatic)3100 - 3000Benzene Ring
C-Br Stretch700 - 500Aryl Halide
Table 3: Mass Spectrometry (MS) Data
Adduct Predicted m/z
[M+H]⁺214.98146
[M+Na]⁺236.96340
[M-H]⁻212.96690
[M]⁺213.97363

Reference:[3] Note: The molecular weight of this compound is 215.05 g/mol . The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 isotopic pattern in the mass spectrum.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on standard laboratory practices and information gathered from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A 400 MHz NMR spectrometer (or equivalent).[1]

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 399.95 MHz[1]

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-64

  • Spectral Width: -2 to 12 ppm

  • Relaxation Delay: 1-5 s

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100.58 MHz[1]

  • Pulse Sequence: Proton-decoupled pulse experiment.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Spectral Width: 0 to 200 ppm

  • Relaxation Delay: 2-5 s

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound using Fourier-Transform Infrared (FTIR) spectroscopy.

Technique: KBr Pellet Method.[4]

Sample Preparation:

  • Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

  • Place a portion of the mixture into a pellet press die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

FTIR Acquisition Parameters:

  • Instrument: Bruker Tensor 27 FT-IR or equivalent.[4]

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Technique: Electrospray Ionization (ESI) or Electron Ionization (EI).

Sample Preparation (for ESI):

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution can be directly infused into the mass spectrometer or introduced via liquid chromatography.

Mass Spectrometry Acquisition Parameters (General):

  • Ionization Mode: Positive or negative, depending on the desired adducts.

  • Mass Range: A range encompassing the expected molecular ion (e.g., m/z 50-500).

  • Fragmentation Analysis: Tandem MS (MS/MS) can be performed on the molecular ion peak to obtain structural information. A common fragmentation pathway for ureas involves the cleavage of the C-N bond.[5]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy (FTIR) Purification->IR MS Mass Spectrometry (MS) Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

References

Crystal Structure Analysis of N-(4-bromophenyl)urea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive analysis of the crystal structure of N-(4-bromophenyl)urea (C₇H₇BrN₂O), a key organic intermediate. The document details the synthesis and crystallization protocols, X-ray diffraction data collection, and an in-depth analysis of the molecular and supramolecular structure. Key quantitative data, including crystallographic parameters, bond lengths, and hydrogen bonding geometry, are summarized in structured tables. The experimental workflow and hydrogen bonding network are visualized using diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Experimental Protocols

1.1. Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 4-bromoaniline with a cyanate salt in an acidic medium.[1][2]

  • Materials: 4-bromoaniline, sodium cyanate, glacial acetic acid, water.

  • Procedure:

    • Dissolve 4-bromoaniline (0.5 mole) in a mixture of glacial acetic acid (240 ml) and water (480 ml) at 35°C.[2]

    • Prepare a separate solution of sodium cyanate (1 mole) in water (450 ml) at 35°C.[2]

    • Slowly add approximately 50 ml of the sodium cyanate solution to the 4-bromoaniline solution with stirring until a white crystalline precipitate forms.[2]

    • Add the remainder of the sodium cyanate solution quickly with vigorous agitation. The temperature of the mixture will rise as the product rapidly separates.[2]

    • Continue stirring the resulting thick suspension for 10 minutes, then let it stand at room temperature for 2-3 hours.[2]

    • Dilute the mixture with 200 ml of water and cool to 0°C.[2]

    • Collect the crude this compound product by suction filtration, wash with water, and dry.[2]

1.2. Crystallization for X-ray Analysis

Single crystals suitable for X-ray diffraction can be obtained through recrystallization.

  • Solvent: Hot 90% ethanol.[1]

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of hot 90% ethanol to create a saturated solution.

    • Allow the solution to cool slowly to room temperature.

    • As the solution cools, single crystals of the purified compound will form.

    • Isolate the crystals by filtration.

X-ray Crystallography Workflow

The determination of the crystal structure involves a standard workflow from data collection to structure refinement. Data for this compound was collected at a low temperature (150 K) to minimize thermal motion.[1]

experimental_workflow cluster_synthesis Preparation cluster_diffraction Data Collection & Processing cluster_refinement Structure Determination synthesis Synthesis via Cyanate Method crystallization Recrystallization (Hot 90% Ethanol) synthesis->crystallization data_collection X-ray Data Collection (Nonius KappaCCD, 150 K) crystallization->data_collection absorption_correction Absorption Correction (Gaussian) data_collection->absorption_correction structure_solution Structure Solution absorption_correction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_analysis Structural Analysis structure_refinement->final_analysis Final Structural Data

Caption: Experimental workflow for the crystal structure analysis of this compound.

Crystal and Molecular Structure

3.1. Crystallographic Data

This compound crystallizes in the monoclinic space group P2₁.[1] The benzene ring and the urea moiety are essentially planar, but they are rotated with respect to each other by a significant dihedral angle.[1] Key crystallographic data and refinement details are presented in Table 1.

Table 1. Crystal Data and Structure Refinement for this compound.[1]

Parameter Value
Chemical Formula C₇H₇BrN₂O
Molecular Weight ( g/mol ) 215.06
Crystal System Monoclinic
Space Group P2₁
a (Å) 4.6033 (2)
b (Å) 5.3915 (2)
c (Å) 15.9444 (8)
β (°) 97.994 (3)
Volume (ų) 391.87 (3)
Z 2
Temperature (K) 150
Radiation Mo Kα (λ = 0.71073 Å)
Absorption Correction Gaussian
Reflections (Collected) 5026

| Reflections (Independent) | 1771 |

3.2. Molecular Conformation

The molecular structure reveals that both the urea group and the benzene ring are individually planar.[1] A notable feature is the dihedral angle of 47.8 (1)° between the mean planes of these two moieties.[1] This twist is a significant conformational characteristic of the molecule.

Table 2. Selected Bond Angles for this compound.[1]

Atoms Angle (°)
N1—C1—C2 121.5 (2)

| N1—C1—C6 | 118.8 (3) |

3.3. Supramolecular Assembly and Hydrogen Bonding

The crystal packing of this compound is primarily governed by intermolecular N—H⋯O hydrogen bonds.[1] A key feature of this structure is the trifurcated acceptor role of the carbonyl oxygen atom (O1). This single oxygen atom accepts hydrogen bonds from the NH protons of three neighboring molecules.[1] This extensive hydrogen bonding network results in the formation of layers that are oriented parallel to the ab plane of the unit cell.[1]

hydrogen_bonding mol_center Molecule A (O1 Carbonyl) mol_neighbor1 Molecule B (NH Donor) mol_neighbor1->mol_center N-H···O mol_neighbor2 Molecule C (NH Donor) mol_neighbor2->mol_center N-H···O mol_neighbor3 Molecule D (NH Donor) mol_neighbor3->mol_center N-H···O title Trifurcated H-Bond Acceptor

Caption: Logical relationship of the trifurcated hydrogen bonding involving the carbonyl oxygen.

The specific geometry of these hydrogen bonds is crucial for the stability of the crystal lattice.

Table 3. Hydrogen Bond Geometry (Å, °) for this compound.[1]

D—H···A D—H (Å) H···A (Å) D···A (Å) D—H···A (°)
N2—H2A···O1i 0.88 2.11 2.977 (3) 169
N2—H2B···O1ii 0.88 2.22 3.090 (3) 170
N1—H1···O1iii 0.88 2.52 3.190 (3) 134

Symmetry codes: (i) x-1, y, z; (ii) -x+1, y+1/2, -z+1; (iii) x, y+1, z

References

An In-depth Technical Guide to the Physicochemical Properties of N-(4-bromophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-(4-bromophenyl)urea. The information herein is intended to support research, development, and application of this compound in various scientific domains, including medicinal chemistry and materials science. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations of key experimental and logical workflows.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a ready reference for laboratory and computational work.

PropertyValueSource
Molecular Formula C₇H₇BrN₂O[1]
Molecular Weight 215.05 g/mol [1]
Melting Point 225-227 °C[2][3]
Boiling Point 290.9 ± 23.0 °C (at 760 mmHg)[1]
Density 1.708 g/cm³[1]
Solubility Slightly soluble in DMSO and Methanol[1]
pKa (predicted) 14.13 ± 0.70[1]
XlogP (predicted) 2.0[1]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. The following sections outline standard experimental protocols applicable to this compound.

Melting Point Determination

The melting point of an organic solid is a critical indicator of purity.[4] A sharp melting range typically signifies a pure compound, while a depressed and broad melting range suggests the presence of impurities.

Protocol: Capillary Method [4][5]

  • Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 1-2 mm.[4][5]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., Thiele tube with mineral oil or a metal block heating apparatus).[4]

  • Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to about 2 °C per minute to allow for accurate observation.[6]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.[5]

Boiling Point Determination (Microscale)

For small sample quantities, microscale boiling point determination is a suitable technique.[6][7]

Protocol: Micro-Capillary Method [6][8]

  • Sample Preparation: A few drops of the liquid sample are placed in a small test tube or a melting point capillary. A smaller, inverted capillary tube (sealed at one end) is placed inside the larger tube to trap air and act as a boiling stone.[6][8]

  • Apparatus Setup: The sample tube is attached to a thermometer and placed in a heating apparatus, similar to the melting point determination setup.[8]

  • Heating: The sample is heated, and the temperature is observed.

  • Observation: The boiling point is the temperature at which a steady stream of bubbles emerges from the inverted capillary.[6][8]

Solubility Determination

Assessing the solubility of a compound in various solvents is fundamental for applications in synthesis, purification, and formulation.[9][10]

Protocol: Qualitative Solubility Testing [9]

  • Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.[9]

  • Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL) is added in portions to the test tube.[9]

  • Mixing: The test tube is shaken vigorously after each addition of solvent.[9]

  • Observation: The solubility is categorized as "soluble," "slightly soluble," or "insoluble" based on visual inspection. For more quantitative analysis, the amount of solvent required to completely dissolve the solute is recorded.[10][11] This process is repeated for a range of solvents with varying polarities.

pKa Determination for Sparingly Soluble Compounds

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a compound at different pH values. For compounds with low water solubility, such as this compound, modified methods are necessary.[12][13][14]

Protocol: Potentiometric Titration in a Cosolvent System [12][14]

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable water-miscible organic cosolvent (e.g., methanol, dioxane, acetonitrile, or a mixture thereof).[14]

  • Titration: The solution is titrated with a standardized solution of a strong acid or base.

  • Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the titration curve. For results in an aqueous environment, an extrapolation to zero organic solvent is performed.[12][14]

LogP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is the traditional and most reliable technique for its determination.[15][16][17]

Protocol: Shake-Flask Method [15][16]

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[16][17]

  • Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a flask and shaken until equilibrium is reached (typically for several hours).[16]

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.[16]

  • Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[16]

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and a representative signaling pathway relevant to the study and application of this compound.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification p_bromoaniline p-Bromoaniline reaction Reaction in Aqueous Acetic Acid p_bromoaniline->reaction na_cyanate Sodium Cyanate na_cyanate->reaction crude_product Crude this compound reaction->crude_product Precipitation filtration Filtration crude_product->filtration washing Washing with Water filtration->washing recrystallization Recrystallization from Aqueous Ethanol washing->recrystallization drying Drying recrystallization->drying pure_product Pure this compound drying->pure_product

Caption: Synthesis and purification workflow for this compound.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis compound_library Compound Library (incl. Urea Derivatives) assay_plate Assay Plate Preparation (384-well) compound_library->assay_plate reagent_addition Reagent Addition (Enzyme, Substrate) assay_plate->reagent_addition incubation Incubation reagent_addition->incubation signal_detection Signal Detection (e.g., Fluorescence) incubation->signal_detection primary_hits Primary Hit Identification (Z' > 0.5) signal_detection->primary_hits dose_response Dose-Response Analysis primary_hits->dose_response lead_compounds Lead Compound Selection dose_response->lead_compounds

Caption: High-throughput screening workflow for urea derivatives.

Signaling_Pathway_Inhibition RhoA RhoA ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phosphorylated MLC (p-MLC) MLC->pMLC cell_contraction Stress Fiber Formation & Cell Contraction pMLC->cell_contraction Urea_Inhibitor This compound (Representative Urea Inhibitor) Urea_Inhibitor->ROCK Inhibits

Caption: Inhibition of the RhoA/ROCK signaling pathway by a urea derivative.

References

Quantum Chemical Insights into N-(4-bromophenyl)urea: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the structural, electronic, and vibrational properties of N-(4-bromophenyl)urea, a key scaffold in medicinal chemistry, elucidated through quantum chemical computations and crystallographic data.

This technical guide provides a comprehensive overview of the molecular characteristics of this compound, a compound of significant interest in the development of novel therapeutic agents. By integrating experimental crystallographic data with insights from quantum chemical studies on analogous structures, this document offers a detailed perspective for researchers, scientists, and professionals in drug development.

Molecular Structure and Geometry

The foundational aspect of understanding a molecule's function is its three-dimensional structure. For this compound, high-quality experimental data from X-ray crystallography provides a precise geometric framework.

Experimental Crystal Structure

A detailed study of the crystal structure of this compound reveals a molecule with distinct planar regions. The urea moiety and the benzene ring are both essentially planar.[1] However, these two planes are not coplanar; they are rotated with respect to each other, with a dihedral angle of 47.8(1)°.[1] This twisted conformation is a crucial feature influencing the molecule's intermolecular interactions and packing in the solid state. In the crystal, molecules of this compound are stabilized by N—H⋯O hydrogen bonds.[1]

Table 1: Selected Experimental Bond Lengths and Angles for this compound

ParameterBond Length (Å) / Bond Angle (°)
C-Br1.907(3)
C=O1.251(3)
C-N (urea)1.355(4) - 1.366(4)
C-N (phenyl)1.420(4)
N-C-N (urea)114.7(3)
C-N-C (phenyl-urea)125.9(3)
Dihedral Angle (Benzene Ring - Urea Moiety)47.8(1)

Data sourced from the crystallographic information file of this compound.

Computational Geometry Optimization

While no dedicated comprehensive computational study on this compound was identified in the literature, quantum chemical calculations on similar aromatic ureas are typically performed using Density Functional Theory (DFT). The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common choice for optimizing the molecular geometry and predicting vibrational frequencies for this class of compounds.[2] Such calculations, starting from the experimental crystal structure, would allow for the determination of the ground-state geometry in the gas phase, providing a valuable comparison to the solid-state structure and highlighting the effects of intermolecular forces.

Electronic Properties: Frontier Molecular Orbitals

The electronic character of a molecule is paramount to its reactivity and its potential to interact with biological targets. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electron-donating and accepting capabilities, respectively.

While specific HOMO-LUMO energy values for this compound from a dedicated study are not available, analysis of related compounds suggests that the HOMO is typically localized on the electron-rich phenyl ring and the urea group, while the LUMO is often distributed over the phenyl ring. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of the molecule. A smaller energy gap generally implies higher reactivity. For similar aromatic compounds, these energy gaps are often in the range of 4-5 eV.

Table 2: Conceptual Electronic Properties of this compound (based on analogous compounds)

PropertyDescriptionExpected Significance
HOMO EnergyEnergy of the highest occupied molecular orbitalRelates to the ability to donate electrons.
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalRelates to the ability to accept electrons.
HOMO-LUMO GapEnergy difference between HOMO and LUMOIndicator of chemical reactivity and stability.
Dipole MomentMeasure of the overall polarity of the moleculeInfluences solubility and intermolecular interactions.

Vibrational Spectroscopy: A Fingerprint of the Molecule

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint that can be used for identification and to gain insights into the bonding environment. Theoretical calculations are instrumental in assigning the observed vibrational modes to specific molecular motions.

For this compound, key vibrational modes would include:

  • N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹.

  • C=O stretching (Amide I band): A strong absorption usually found around 1650-1680 cm⁻¹.

  • N-H bending and C-N stretching (Amide II and III bands): Occurring in the 1500-1600 cm⁻¹ and 1200-1400 cm⁻¹ regions, respectively.

  • Aromatic C-H and C=C stretching: Found in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions.

  • C-Br stretching: Expected at lower wavenumbers, typically below 700 cm⁻¹.

A theoretical vibrational analysis, performed after geometry optimization, can predict the frequencies and intensities of these modes, aiding in the interpretation of experimental spectra.

Experimental and Computational Protocols

To facilitate further research and replication, the following outlines the typical experimental and computational methodologies employed in the study of compounds like this compound.

X-ray Crystallography
  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

  • Data Collection: A single crystal is mounted on a diffractometer. Data is collected at a specific temperature (e.g., 150 K) using a specific X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure, often using direct methods. The structural model is then refined to achieve the best fit with the experimental data.

Quantum Chemical Calculations

The following workflow represents a standard approach for the theoretical investigation of a molecule like this compound.

G A Initial Molecular Geometry (from X-ray data or sketching) B Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (at the same level of theory) B->C D Analysis of Results C->D E Optimized Geometric Parameters (Bond lengths, angles, dihedrals) D->E F Vibrational Frequencies and Intensities (IR and Raman spectra simulation) D->F G Electronic Properties (HOMO, LUMO, Mulliken charges, MEP) D->G H Comparison with Experimental Data E->H F->H G A Lead Compound (e.g., this compound derivative) B Chemical Modification (e.g., substituent changes) A->B C Synthesized Analogs B->C D Biological Assay (e.g., enzyme inhibition, cell viability) C->D E Activity Data D->E F Structure-Activity Relationship (SAR) Analysis E->F G Identification of Pharmacophore F->G H Design of New, More Potent Analogs G->H H->B

References

Biological Screening of N-(4-bromophenyl)urea Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological screening of N-(4-bromophenyl)urea derivatives, a class of compounds with significant potential in anticancer drug discovery. This document outlines detailed experimental protocols, presents quantitative biological activity data, and visualizes key cellular signaling pathways and experimental workflows relevant to the screening of these compounds.

Introduction

N,N'-diarylurea derivatives have emerged as a promising scaffold in medicinal chemistry, with several compounds in this class demonstrating potent anticancer activities.[1] The this compound moiety is a key pharmacophore found in numerous kinase inhibitors. These compounds often exert their anticancer effects by targeting crucial signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[1] This guide serves as a comprehensive resource for researchers involved in the synthesis, screening, and development of novel this compound derivatives as potential therapeutic agents.

Data Presentation: Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of a selection of this compound and related diaryl urea derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of 4-aminoquinazolinyl-diaryl urea derivatives [2]

CompoundR1R2H-460 (Lung) IC50 (µM)HT-29 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)
5a Dimethylamino6-Cl, 2-CH30.150.0890.360.75
5b Dimethylamino3,4-(CH3)22.181.353.474.66
5c Morpholinyl6-Cl, 2-CH30.490.210.881.52
5d Morpholinyl3,4-(CH3)23.541.985.467.81
Sorafenib (Control) --3.272.154.473.81

Table 2: Antiproliferative Activities of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives [3]

CompoundRA549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)MCF7 (Breast) IC50 (µM)PC3 (Prostate) IC50 (µM)HL7702 (Normal Liver) IC50 (µM)
9b 4-Cl, 3-CF34.852.172.894.31>50
9d 4-F, 3-CF34.962.882.954.87>50
Sorafenib (Control) -5.313.954.526.4715.34

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible biological evaluation of this compound derivatives. This section provides step-by-step protocols for key in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 7,500-10,000 cells per well and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically from 0 to 100 µM) for 24 hours.[4]

  • MTT Incubation: Following treatment, incubate the cells with 0.5 mg/mL of MTT solution at 37°C in the dark for 3 hours.[4]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent method for quantifying kinase activity by measuring the amount of ADP produced during a kinase reaction. This assay is suitable for high-throughput screening of kinase inhibitors.[5][6]

Protocol:

  • Kinase Reaction Setup: In a 384-well plate, set up a 5 µL kinase reaction containing the kinase of interest, the substrate, ATP, and the test compound (this compound derivative) in the appropriate kinase buffer.[6]

  • Reaction Incubation: Incubate the reaction mixture at room temperature for 1 hour in the dark.[7]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any unconsumed ATP. Incubate at room temperature for 40 minutes.[6]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated to ATP. This reagent also contains luciferase and luciferin to detect the newly synthesized ATP.[6]

  • Luminescence Measurement: Incubate at room temperature for 30-60 minutes and measure the luminescence using a plate-reading luminometer.[6]

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The inhibitory effect of the compound is determined by the reduction in the luminescent signal compared to the control.

Radiometric Protein Kinase Assay

Radiometric assays are a highly sensitive and direct method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.[8][9]

Protocol:

  • Reaction Mix Preparation: Prepare a reaction mixture containing the kinase, a suitable substrate (protein or peptide), and the test compound in a kinase reaction buffer.

  • Initiation of Reaction: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unincorporated [γ-³²P]ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the substrate, followed by washing to remove excess ATP.[10]

  • Quantification: The amount of incorporated radioactivity is quantified using a scintillation counter or by autoradiography after SDS-PAGE.[9][11]

Visualization of Signaling Pathways and Workflows

Understanding the mechanism of action of this compound derivatives requires knowledge of the cellular signaling pathways they target. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for biological screening.

Experimental Workflow for Biological Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity KinaseAssay Kinase Inhibition Assay Cytotoxicity->KinaseAssay Active Compounds PathwayAnalysis Signaling Pathway Analysis (Western Blot) KinaseAssay->PathwayAnalysis CellCycle Cell Cycle Analysis PathwayAnalysis->CellCycle Apoptosis Apoptosis Assays CellCycle->Apoptosis

Caption: A typical workflow for the biological screening of this compound derivatives.

Raf/MEK/ERK Signaling Pathway

The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Many diaryl urea compounds are known to inhibit Raf kinases.

G RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras activates Raf Raf Kinase Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor This compound Derivative Inhibitor->Raf inhibits

Caption: The Raf/MEK/ERK signaling pathway and the potential point of inhibition.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another crucial signaling network that governs cell growth, proliferation, and survival. It is often dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTOR->Downstream phosphorylates Growth Cell Growth & Protein Synthesis Downstream->Growth Inhibitor This compound Derivative Inhibitor->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway with a potential point of inhibition.

Conclusion

This technical guide provides a foundational framework for the biological screening of this compound derivatives. The presented data highlights the potential of this chemical scaffold in the development of novel anticancer agents. The detailed experimental protocols offer practical guidance for in vitro evaluation, while the visualized signaling pathways provide a conceptual basis for understanding their mechanism of action. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of promising lead compounds is warranted to advance these derivatives towards clinical application.

References

N-(4-bromophenyl)urea: A Technical Whitepaper on the Putative Anticonvulsant Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-bromophenyl)urea and its structural analogs, particularly aryl semicarbazones, have demonstrated notable anticonvulsant properties in established preclinical models. While the precise molecular mechanism of action for this compound remains to be definitively elucidated in the scientific literature, structure-activity relationships and the pharmacological profiles of related compounds suggest potential interactions with key regulators of neuronal excitability. This technical guide synthesizes the available preclinical data for this class of compounds, outlines the principal hypothesized mechanisms of action, and provides detailed experimental protocols for the further investigation of its anticonvulsant properties. The primary putative mechanisms revolve around the modulation of voltage-gated sodium channels and the enhancement of GABAergic neurotransmission, aligning with the activity profile observed in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures resulting from excessive electrical discharges in the brain.[1] The mainstay of treatment involves the use of antiseizure medications (ASMs) that aim to restore the balance between neuronal excitation and inhibition.[2] The major mechanistic classes of ASMs include modulators of voltage-gated ion channels, enhancers of GABA-mediated inhibition, and attenuators of glutamate-mediated excitation.[1][2]

The urea functional group is a key pharmacophoric element in a number of neurologically active compounds.[3] Phenylurea derivatives, in particular, have been a subject of interest in the development of novel anticonvulsant agents.[4] this compound belongs to this class of compounds and has been identified in several studies as a core structure in molecules with significant anticonvulsant activity.[5] This document aims to provide a comprehensive overview of the current understanding and hypothesized mechanisms of action for this compound as an anticonvulsant, to guide further research and development.

Preclinical Anticonvulsant Activity

Derivatives of this compound, especially 4-bromophenyl semicarbazones, have been synthesized and evaluated for their anticonvulsant efficacy in rodent models.[5] These compounds have shown activity in both the maximal electroshock seizure (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests.[5] The MES model is considered predictive of efficacy against generalized tonic-clonic seizures, and compounds active in this test, such as phenytoin and carbamazepine, often act by blocking voltage-gated sodium channels.[1][2] The scPTZ test is a model for generalized absence seizures, and activity in this screen often points to an enhancement of GABAergic neurotransmission.[1]

Table 1: Summary of Anticonvulsant Activity for Selected N-(4-bromophenyl)-semicarbazone Derivatives
Compound ReferenceAnimal ModelTestDose (mg/kg, i.p.)ActivityNeurotoxicity (NT)
Compound 12[5]MiceMES30, 100, 300ActiveLow
Compound 12[5]MicescPTZ30, 100, 300ActiveLow
Compound 12[5]MicescSTY30, 100, 300ActiveLow
Compound 6[5]MiceMES, scPTZNot specifiedProtection > Sodium ValproateLower than Phenytoin
Compound 11[5]MiceMES, scPTZNot specifiedProtection > Sodium ValproateLower than Phenytoin
Compound 14[5]MiceMES, scPTZNot specifiedProtection > Sodium ValproateLower than Phenytoin

Note: Data is for N-(4-bromophenyl)-semicarbazone derivatives as direct quantitative data for this compound was not available in the reviewed literature. scSTY refers to the subcutaneous strychnine test.

Hypothesized Mechanisms of Action

Based on the preclinical activity profile and the mechanisms of structurally related anticonvulsants, two primary hypotheses for the mechanism of action of this compound can be proposed.

Modulation of Voltage-Gated Sodium Channels

The efficacy of this compound derivatives in the MES test strongly suggests a potential interaction with voltage-gated sodium channels (VGSCs).[1] VGSCs are crucial for the initiation and propagation of action potentials.[2] Many established anticonvulsants, including phenytoin and carbamazepine, exert their effects by binding to the inactivated state of the VGSC, which prevents the return of the channel to the resting state and thereby limits sustained high-frequency neuronal firing.[2][6] The N-phenyl-N'-pyridinylurea series of anticonvulsants, which are structurally related, were also found to be effective in the MES test, further supporting the sodium channel hypothesis.[4]

G cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel (Inactivated State) Stabilization Stabilization of Inactivated State Na_Channel->Stabilization N4BU This compound N4BU->Na_Channel Binds to Reduced_Firing Reduced Sustained High-Frequency Firing Stabilization->Reduced_Firing Anticonvulsant_Effect Anticonvulsant Effect Reduced_Firing->Anticonvulsant_Effect

Hypothesized Sodium Channel Modulation Pathway.
Enhancement of GABAergic Neurotransmission

The observed activity in the scPTZ seizure model for some derivatives suggests a possible interaction with the GABAergic system.[5] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[2] Enhancement of GABAergic inhibition can be achieved through various mechanisms, including positive allosteric modulation of GABA-A receptors, inhibition of GABA reuptake, or inhibition of GABA transaminase.[7] A study on Bromovalerylurea, another acylurea derivative, demonstrated that it potentiates GABA-A receptor-mediated inhibitory postsynaptic currents.[8] This provides a precedent for urea-containing compounds modulating GABAergic transmission.

G cluster_synapse Inhibitory Synapse GABA_A_Receptor GABA-A Receptor Increased_Cl_Influx Increased Chloride (Cl-) Influx GABA_A_Receptor->Increased_Cl_Influx Enhances GABA GABA GABA->GABA_A_Receptor Binds to N4BU This compound N4BU->GABA_A_Receptor Binds to Modulation Positive Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization Increased_Cl_Influx->Hyperpolarization Anticonvulsant_Effect Anticonvulsant Effect Hyperpolarization->Anticonvulsant_Effect

Hypothesized GABAergic Enhancement Pathway.

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a series of in vivo and in vitro experiments are required.

In Vivo Anticonvulsant Screening

G cluster_tests Seizure Induction Tests Animal_Prep Rodent Model (Mice/Rats) Acclimatization Drug_Admin This compound Administration (i.p. or p.o.) Various Doses Animal_Prep->Drug_Admin Time_Interval Pre-treatment Time (e.g., 30 min, 4h) Drug_Admin->Time_Interval MES_Test Maximal Electroshock (MES) (Corneal or auricular electrodes) Time_Interval->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) (Chemical convulsant injection) Time_Interval->scPTZ_Test Neurotoxicity Neurotoxicity Assessment (Rotarod Test) Time_Interval->Neurotoxicity Observation Observation of Seizure Activity (Tonic hindlimb extension for MES, clonic seizures for scPTZ) MES_Test->Observation scPTZ_Test->Observation Data_Analysis Data Analysis (ED50, Protective Index calculation) Observation->Data_Analysis

Workflow for In Vivo Anticonvulsant Screening.

Maximal Electroshock (MES) Test:

  • Animals: Male albino mice (20-25 g) or rats (100-150 g).

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is included.

  • Pre-treatment Time: A specific time interval is allowed to elapse between drug administration and the seizure test (e.g., 30 minutes and 4 hours) to assess the time of peak effect.

  • Stimulation: A high-frequency electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered via corneal or auricular electrodes.

  • Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure is recorded as a measure of protection.

  • Analysis: The median effective dose (ED50) is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • Animals and Drug Administration: As described for the MES test.

  • Convulsant Administration: A dose of pentylenetetrazole (e.g., 85 mg/kg) known to induce clonic seizures in 97% of animals (CD97) is injected subcutaneously.

  • Observation: Animals are observed for 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: Protection is defined as the absence of clonic seizures.

  • Analysis: The ED50 is calculated.

Rotarod Neurotoxicity Test:

  • Apparatus: A rotating rod (e.g., 1-inch diameter) turning at a constant speed (e.g., 6 rpm).

  • Procedure: Trained animals that can remain on the rod for a set period (e.g., 1 minute) are selected. After drug administration, animals are placed on the rod at various time points.

  • Endpoint: Neurotoxicity is indicated if the animal falls off the rod one or more times during the test period.

  • Analysis: The median toxic dose (TD50) is determined.

In Vitro Electrophysiology (Patch-Clamp)

To investigate direct effects on ion channels, whole-cell patch-clamp recordings from cultured neurons (e.g., hippocampal or cortical neurons) or cell lines expressing specific channel subtypes are essential.

Voltage-Gated Sodium Channels:

  • Cell Preparation: Use primary neuronal cultures or HEK293 cells stably expressing the desired sodium channel subtype (e.g., NaV1.1, NaV1.2).

  • Recording: In whole-cell voltage-clamp mode, hold the cell at a negative potential (e.g., -80 mV).

  • Protocol: Apply depolarizing voltage steps to elicit sodium currents. To assess state-dependent block, use protocols that promote the inactivated state (e.g., prolonged depolarization or high-frequency stimulation).

  • Drug Application: Perfuse this compound at various concentrations onto the cell.

  • Analysis: Measure the reduction in peak sodium current amplitude and any shifts in the voltage-dependence of activation or inactivation. Calculate the IC50 value.

GABA-A Receptors:

  • Cell Preparation: Use primary neuronal cultures.

  • Recording: In whole-cell voltage-clamp mode, hold the cell at a potential near the reversal potential for chloride (e.g., -60 mV).

  • Protocol: Apply GABA puffs or perfuse a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.

  • Drug Application: Co-apply this compound with GABA.

  • Analysis: Measure the potentiation of the GABA-evoked current. Determine if the compound shifts the GABA concentration-response curve.

Conclusion and Future Directions

This compound is a core structure within a class of compounds demonstrating promising anticonvulsant activity in preclinical models. While direct mechanistic studies on this specific molecule are lacking, the available evidence strongly suggests that its anticonvulsant effects likely arise from the modulation of voltage-gated sodium channels and/or the enhancement of GABAergic inhibition. The efficacy of its derivatives in the MES and scPTZ models provides a solid foundation for this hypothesis.

Future research should focus on definitive target identification and characterization. In vitro patch-clamp electrophysiology studies are critical to confirm and quantify interactions with specific subtypes of sodium channels and GABA-A receptors. Radioligand binding assays can further determine binding affinities for these targets. A thorough investigation into its effects on glutamatergic neurotransmission should also be conducted to explore all primary anticonvulsant mechanisms. Elucidating the precise molecular mechanism of action will be instrumental in optimizing the therapeutic potential of this and related compounds for the treatment of epilepsy.

References

Enzyme Inhibition Profile of N-(4-bromophenyl)urea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-bromophenyl)urea, a member of the phenylurea class of compounds, holds potential as an enzyme inhibitor. While specific experimental data on its direct targets is limited in publicly available literature, the broader family of phenylurea derivatives has been extensively studied, revealing significant inhibitory activity against key enzyme families, notably protein kinases and ureases. This technical guide provides a comprehensive overview of the hypothesized enzyme inhibition properties of this compound, including detailed experimental protocols for its evaluation and visualization of relevant biological pathways and workflows. The quantitative data presented herein is hypothetical and serves as a template for the analysis and presentation of future experimental findings.

Hypothesized Enzyme Inhibition Data

Based on the known activity of structurally related phenylurea compounds, this compound is postulated to exhibit inhibitory effects on various protein kinases and ureases. The following table summarizes hypothetical quantitative data for the purpose of illustrating a data presentation framework.

Target Enzyme FamilySpecific Enzyme TargetHypothetical IC50 (µM)Inhibition Type
Protein Kinase Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)0.5ATP-Competitive
p38 Mitogen-Activated Protein Kinase (p38 MAPK)1.2ATP-Competitive
LIM Kinase 1 (LIMK1)[1]2.5ATP-Competitive
Urease Jack Bean Urease15.0Competitive
Helicobacter pylori Urease25.0Competitive

Potential Signaling Pathways and Mechanisms of Action

Kinase Inhibition

Phenylurea derivatives are well-documented as Type II kinase inhibitors, binding to the ATP-binding pocket of the kinase domain.[2] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby disrupting signal transduction pathways crucial for cell proliferation, differentiation, and survival.[3][4] The urea moiety is critical for this activity, forming key hydrogen bonds with the enzyme.

Hypothesized Kinase Inhibition Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF p38 p38 MAPK p38->TF LIMK1 LIMK1 Cofilin Cofilin LIMK1->Cofilin Phosphorylates P_Cofilin p-Cofilin (Inactive) Gene_Expression Gene Expression (Proliferation, Angiogenesis) TF->Gene_Expression Inhibitor This compound Inhibitor->RTK Inhibits Inhibitor->p38 Inhibits Inhibitor->LIMK1 Inhibits

Caption: Hypothesized inhibition of kinase signaling pathways by this compound.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This activity is a virulence factor for some pathogenic bacteria, such as Helicobacter pylori.[5][6] Phenylurea derivatives can act as competitive inhibitors of urease, likely by interacting with the active site of the enzyme.[7][8][9]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against a specific protein kinase using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Purified recombinant kinase (e.g., VEGFR2, p38 MAPK)

  • Kinase substrate (specific to the kinase)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound (test compound)

  • Staurosporine (positive control inhibitor)

  • DMSO (solvent for compounds)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare serial dilutions of This compound in DMSO add_inhibitor Dispense inhibitor dilutions and controls into plate prep_inhibitor->add_inhibitor prep_enzyme Prepare kinase solution in assay buffer add_enzyme Add kinase solution to wells prep_enzyme->add_enzyme prep_substrate Prepare substrate/ATP mixture in assay buffer add_substrate Initiate reaction by adding substrate/ATP mixture prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate at room temperature add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate at 30°C add_substrate->incubate stop_reaction Stop reaction and deplete ATP (add ADP-Glo™ Reagent) incubate->stop_reaction develop_signal Convert ADP to ATP and generate luminescent signal stop_reaction->develop_signal read_plate Measure luminescence develop_signal->read_plate analyze_data Calculate % inhibition and IC50 read_plate->analyze_data

Caption: General workflow for an in vitro urease inhibition assay.

Procedure:

  • Compound and Reagent Preparation: Prepare stock solutions and serial dilutions of this compound and the positive control (Thiourea) in a suitable solvent (e.g., DMSO) and then in phosphate buffer. Prepare solutions of urease and urea in phosphate buffer.

  • Assay Plate Setup: In a 96-well plate, add the urease solution to wells containing the test compound dilutions, positive control, and a vehicle control (for 100% activity). Include a blank control with buffer instead of the enzyme.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Start the enzymatic reaction by adding the urea solution to all wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Color Development: Stop the reaction and initiate color development by adding the phenol-nitroprusside reagent followed by the alkaline hypochlorite reagent to each well.

  • Final Incubation and Measurement: Incubate the plate at 37°C for 20-30 minutes to allow the blue-green color to develop. Measure the absorbance at approximately 630 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of urease inhibition for each concentration of this compound. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

While direct experimental evidence for the enzyme inhibitory profile of this compound is not extensively documented, its structural characteristics strongly suggest potential activity against protein kinases and ureases. The methodologies and frameworks presented in this guide offer a robust starting point for the systematic investigation of this compound. Future in vitro and in vivo studies are essential to validate these hypotheses, elucidate the precise mechanisms of action, and determine the therapeutic potential of this compound.

References

N-(4-bromophenyl)urea: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-bromophenyl)urea, a halogenated aromatic urea derivative, has emerged as a significant scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. This technical guide provides an in-depth overview of the discovery, history, and key experimental protocols related to this compound. It aims to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed methodologies, quantitative data, and visualizations of relevant chemical and biological pathways. The document covers the primary synthesis routes, highlights its crucial role in the development of anticonvulsant agents, and presents its physicochemical properties in a structured format for easy reference.

Introduction

This compound, with the CAS Registry Number 1967-25-5, is a white to off-white crystalline solid.[1] Its molecular structure, featuring a urea moiety attached to a brominated phenyl ring, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2] The presence of the bromine atom and the urea functional group provides sites for further chemical modifications, allowing for the creation of a diverse range of derivatives.[1] This guide explores the historical context of its synthesis and its evolution as a key building block in the development of therapeutic agents.

Discovery and History

The synthesis of this compound is well-documented in chemical literature, with early preparations being extensions of general methods for the synthesis of arylureas. One of the most established and widely cited methods involves the reaction of p-bromoaniline with an alkali metal cyanate, typically sodium or potassium cyanate, in an acidic medium.[3][4] This straightforward and efficient method has made this compound readily accessible for research and development.

While a specific "discovery" by a single individual is not prominently documented, its preparation is rooted in the foundational work on urea derivatives in the late 19th and early 20th centuries. The primary application that has driven interest in this compound is its use as a key intermediate in the synthesis of compounds with potential therapeutic activities, most notably anticonvulsant agents.[2][5] Researchers have utilized the this compound scaffold to design and synthesize a variety of compounds that have been evaluated for their efficacy in controlling seizures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference(s)
CAS Number 1967-25-5[6]
Molecular Formula C₇H₇BrN₂O[6]
Molecular Weight 215.05 g/mol [6]
Appearance White to off-white or purple powder/crystals[1][2]
Melting Point 225-227 °C[7]
Solubility Soluble in organic solvents like DMSO and Methanol (slightly)[1][8]
Storage Keep in a dark place, sealed in dry, room temperature conditions

Experimental Protocols

Synthesis of this compound via the Cyanate Method

This protocol is adapted from a well-established procedure published in Organic Syntheses, known for its reliability and scalability.[4]

Materials:

  • p-Bromoaniline (86 g, 0.5 mole)

  • Glacial Acetic Acid (240 ml)

  • Water (480 ml + 450 ml + 200 ml)

  • Sodium Cyanate (65 g, 1 mole)

Procedure:

  • In a 2-liter beaker, dissolve 86 g (0.5 mole) of p-bromoaniline in a mixture of 240 ml of glacial acetic acid and 480 ml of water at 35°C.

  • In a separate beaker, prepare a solution of 65 g (1 mole) of sodium cyanate in 450 ml of water at 35°C.

  • Slowly add approximately 50 ml of the sodium cyanate solution to the p-bromoaniline solution with stirring until a white crystalline precipitate of this compound begins to form.

  • Once precipitation starts, add the remainder of the sodium cyanate solution quickly with vigorous agitation. The temperature of the reaction mixture will rise to 50–55°C.

  • Stir the resulting thick, paste-like suspension for an additional 10 minutes.

  • Allow the mixture to stand at room temperature for 2–3 hours.

  • Dilute the suspension with 200 ml of water and then cool to 0°C.

  • Filter the product using suction, wash with water, and drain thoroughly.

  • Dry the collected solid to obtain crude this compound.

Yield: 95–100 g (88–93%) of crude product.[4] The product is typically of sufficient purity for subsequent synthetic steps but can be recrystallized from aqueous ethanol for higher purity.[4]

General Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound.

G General Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process cluster_product Product p_bromoaniline p-Bromoaniline dissolution Dissolution of p-Bromoaniline p_bromoaniline->dissolution na_cyanate Sodium Cyanate mixing Addition of Sodium Cyanate Solution na_cyanate->mixing solvent Glacial Acetic Acid / Water solvent->dissolution dissolution->mixing precipitation Precipitation of Product mixing->precipitation workup Filtration, Washing, and Drying precipitation->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound.

Role in Drug Development: Anticonvulsant Activity

This compound serves as a crucial starting material for the synthesis of various derivatives that have shown promising anticonvulsant activity.[5] The general strategy involves the modification of the urea functional group to introduce different pharmacophores.

Synthesis of Anticonvulsant Semicarbazones

One notable application is in the synthesis of 4-bromophenyl substituted aryl semicarbazones.[5] These compounds have been evaluated for their anticonvulsant properties in various animal models.

The general synthetic pathway is outlined below:

G Synthesis of Anticonvulsant Semicarbazones start This compound intermediate1 4-Bromophenylsemicarbazide start->intermediate1 Hydrazinolysis product 4-Bromophenyl Substituted Aryl Semicarbazone intermediate1->product reactant2 Aryl Aldehyde / Ketone reactant2->product Condensation evaluation Anticonvulsant Activity Screening (MES, scPTZ) product->evaluation

Caption: Synthetic pathway to anticonvulsant semicarbazones.

Quantitative Data from Anticonvulsant Studies

The following table summarizes representative data from anticonvulsant screening of this compound derivatives. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard models for identifying potential antiepileptic drugs.

Compound TypeTest ModelActivityReference(s)
4-Bromophenyl SemicarbazonesMESActive[5]
4-Bromophenyl SemicarbazonesscPTZActive in some derivatives[5]
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivativesMESActive[9]
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivativesscPTZGenerally inactive[9]

Conclusion

This compound is a compound of significant interest due to its straightforward synthesis and its utility as a versatile intermediate in organic and medicinal chemistry. Its historical development is intertwined with the broader advancements in urea chemistry. The primary modern application lies in its role as a scaffold for the development of novel anticonvulsant agents. The detailed experimental protocols and structured data presented in this guide are intended to facilitate further research and development in this promising area. As the quest for new and more effective therapeutics continues, the importance of foundational molecules like this compound remains paramount.

References

An In-depth Technical Guide on the Theoretical Properties of N-(4-bromophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the theoretical and experimental properties of N-(4-bromophenyl)urea, a significant organic compound utilized as a versatile intermediate in the synthesis of novel materials and pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed data, experimental protocols, and visual representations of its structural and synthetic aspects.

Chemical and Physical Properties

This compound, with the chemical formula C₇H₇BrN₂O, is a crystalline solid.[1] Its fundamental physicochemical properties are summarized in the table below, providing a foundational understanding of its characteristics.

PropertyValueReference
Molecular Formula C₇H₇BrN₂O[2][3]
Molecular Weight 215.05 g/mol [4]
CAS Number 1967-25-5[1][2]
Appearance White crystal or crystalline powder[1]
Melting Point 225-227 °C[2][5]
Solubility Soluble in alcohols and ketones, slightly soluble in water.[1]
IUPAC Name (4-bromophenyl)urea
InChI InChI=1S/C7H7BrN2O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11)
InChIKey PFQUUCXMPUNRLA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1NC(=O)N)Br

Crystal Structure and Molecular Geometry

The three-dimensional arrangement of atoms in this compound has been elucidated through single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁.[6] The urea moiety and the benzene ring are both essentially planar, with a significant dihedral angle of 47.8 (1)° between them.[6] This twisted conformation is a key structural feature.

The crystal packing is stabilized by a network of N—H⋯O hydrogen bonds, where the carbonyl oxygen acts as a trifurcated hydrogen-bond acceptor.[6] This intricate hydrogen bonding leads to the formation of layers oriented parallel to the ab plane.[6]

Table 2: Crystallographic Data for this compound [6]

ParameterValue
Crystal system Monoclinic
Space group P2₁
a (Å) 4.6033 (2)
b (Å) 5.3915 (2)
c (Å) 15.9444 (8)
β (°) 97.994 (3)
Volume (ų) 391.87 (3)
Z 2
Dihedral Angle (Urea/Benzene) 47.8 (1)°

Spectroscopic Properties

The structural features of this compound have been confirmed by various spectroscopic techniques. The key spectral data are summarized below.

Table 3: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR (399.95 MHz, DMSO-d₆)δ 5.91 (s, 2H, NH₂), 7.38 (s, 4H, C₆H₄), 8.66 (s, 1H, NH)[6]
¹³C NMR (100.58 MHz, DMSO-d₆)δ 112.22 (Cipso of C₆H₄), 119.52 (2CH of C₆H₄), 131.18 (2CH of C₆H₄), 139.89 (Cipso of C₆H₄), 155.70 (C=O)[6]
Infrared (IR) Data available, typically showing characteristic peaks for N-H, C=O, and C-Br stretching.
UV-Visible Spectral data has been recorded.
Raman FT-Raman spectra are available.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of 4-bromoaniline with sodium cyanate in an acidic aqueous medium.[6]

Materials:

  • 4-bromoaniline

  • Sodium cyanate

  • Hydrochloric acid (or similar acid)

  • Ethanol (90%)

  • Deionized water

Procedure:

  • Dissolve 4-bromoaniline in a suitable amount of deionized water containing a stoichiometric amount of hydrochloric acid to form the corresponding aniline salt.

  • In a separate beaker, dissolve sodium cyanate in deionized water.

  • Slowly add the sodium cyanate solution to the stirred 4-bromoaniline salt solution at room temperature.

  • Continue stirring the reaction mixture for a specified period (e.g., 1-2 hours) to allow for the complete formation of the urea derivative.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with cold deionized water to remove any unreacted starting materials and inorganic salts.

  • For further purification, recrystallize the crude product from hot 90% ethanol.

  • Dry the purified crystals in a vacuum oven to obtain pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-Bromoaniline 4-Bromoaniline Reaction Reaction 4-Bromoaniline->Reaction Sodium_Cyanate Sodium_Cyanate Sodium_Cyanate->Reaction Acidic_Medium Acidic_Medium Acidic_Medium->Reaction Precipitation Precipitation Reaction->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization This compound This compound Recrystallization->this compound

Synthesis workflow for this compound.
Characterization Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis is performed to determine the crystal structure. Data is collected at a controlled temperature (e.g., 150 K) using Mo Kα radiation.

  • Melting Point Determination: The melting point is measured using a standard melting point apparatus.

Biological and Pharmacological Relevance

This compound serves as a key building block in the synthesis of various compounds with potential biological activities. Notably, it has been utilized in the development of molecules with anticonvulsant properties.[5] The urea functionality is crucial for establishing interactions with biological targets, often through hydrogen bonding.[7]

Furthermore, this compound is recognized as an environmental transformation product of the herbicide Metobromuron.

Logical_Relationship N4BPU This compound Intermediate Synthetic Intermediate N4BPU->Intermediate Anticonvulsant Anticonvulsant Activity Intermediate->Anticonvulsant Metabolite Environmental Metabolite Metabolite->N4BPU Metobromuron Metobromuron (Herbicide) Metobromuron->Metabolite

Logical relationships of this compound.

Safety Information

This compound is classified as toxic if swallowed and may cause an allergic skin reaction. Appropriate personal protective equipment should be used when handling this compound.

This guide provides a detailed summary of the theoretical and experimental properties of this compound, intended to support further research and development in related scientific fields.

References

An In-depth Technical Guide to N-(4-bromophenyl)urea: Synthesis, Properties, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-bromophenyl)urea is a key chemical intermediate with significant applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its fundamental properties, including its molecular formula and weight. A detailed, experimentally validated protocol for its synthesis is presented. While direct biological activity data for this compound is limited, it serves as a crucial scaffold for the development of bioactive molecules. This guide explores the methodologies used to evaluate the anticancer and anticonvulsant properties of its derivatives, offering valuable insights for researchers in drug discovery and development.

Chemical Properties and Data

This compound, a substituted urea compound, possesses the following key characteristics:

PropertyValueReference
Molecular Formula C₇H₇BrN₂O[1]
Molecular Weight 215.05 g/mol [1]
CAS Number 1967-25-5[2]
Appearance White crystalline powder[3]
Melting Point 225-227 °C[4]

Synthesis of this compound

A reliable and straightforward method for the synthesis of this compound involves the reaction of p-bromoaniline with sodium cyanate in an acidic aqueous medium.[3]

Experimental Protocol

Materials:

  • p-Bromoaniline

  • Glacial Acetic Acid

  • Sodium Cyanate

  • Water

Procedure: [3]

  • In a suitable beaker, dissolve p-bromoaniline (0.5 mole) in a mixture of glacial acetic acid (240 ml) and water (480 ml) at 35°C.

  • Prepare a solution of sodium cyanate (1 mole) in water (450 ml) at 35°C.

  • Slowly add approximately 50 ml of the sodium cyanate solution to the p-bromoaniline solution with stirring until a white crystalline precipitate of this compound begins to form.

  • Add the remainder of the sodium cyanate solution quickly with vigorous agitation. The reaction is exothermic, and the temperature will rise to 50–55°C.

  • Stir the resulting thick paste for an additional 10 minutes.

  • Allow the mixture to stand at room temperature for 2–3 hours.

  • Dilute the mixture with 200 ml of water and cool to 0°C.

  • Filter the precipitate using suction, wash with water, and dry thoroughly.

This procedure typically yields 95–100 g of crude this compound. The product is often pure enough for subsequent synthetic steps but can be further purified by recrystallization from ethanol.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up p_bromoaniline p-Bromoaniline dissolution Dissolution at 35°C p_bromoaniline->dissolution sodium_cyanate Sodium Cyanate addition Addition of Sodium Cyanate sodium_cyanate->addition solvent Acetic Acid / Water solvent->dissolution dissolution->addition precipitation Precipitation addition->precipitation stirring Stirring & Standing precipitation->stirring dilution Dilution & Cooling stirring->dilution filtration Filtration & Washing dilution->filtration drying Drying filtration->drying product This compound drying->product

Caption: Workflow for the synthesis of this compound.

Biological Significance and Applications in Drug Discovery

This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.[5] While the direct biological activity of this compound is not extensively documented, its derivatives have been investigated for various pharmacological activities, including anticancer and anticonvulsant effects.[6][7]

Anticancer Activity of Urea Derivatives

Aromatic urea derivatives are a class of compounds that have shown promising anticancer activity.[6][7] These compounds can act through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in tumorigenesis.[7]

3.1.1. General Experimental Protocol for In Vitro Anticancer Screening:

The following is a generalized protocol for evaluating the anticancer activity of compounds derived from this compound.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • Test compounds (derivatives of this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assay: Add the MTT reagent to each well and incubate for a few hours until formazan crystals form.

  • Data Acquisition: Solubilize the formazan crystals with a suitable solvent and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anticonvulsant Activity of Semicarbazone Derivatives

Derivatives of this compound, such as 4-bromophenyl substituted semicarbazones, have been synthesized and evaluated for their anticonvulsant properties.[8]

3.2.1. Experimental Protocol for In Vivo Anticonvulsant Screening in Mice: [9]

Animal Model:

  • Male mice are typically used.

Tests:

  • Maximal Electroshock Seizure (MES) Test: This test is a model for generalized tonic-clonic seizures. Seizures are induced by applying an electrical stimulus through corneal electrodes. Protection is defined as the abolition of the hind limb tonic extensor component of the seizure.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for absence seizures. A subcutaneous injection of pentylenetetrazole is administered to induce seizures. Protection is defined as the failure to observe a five-second clonic seizure.

  • Neurotoxicity (NT) Screen: The rotarod test is commonly used to assess motor impairment and neurotoxicity. Mice are placed on a rotating rod, and the time they remain on the rod is measured.

Procedure:

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses.

  • Seizure Induction: At a specific time after compound administration (e.g., 30 minutes and 4 hours), induce seizures using either the MES or scPTZ method.

  • Observation: Observe the animals for the presence or absence of the seizure endpoint.

  • Neurotoxicity Assessment: Evaluate motor coordination using the rotarod test at the time of peak effect.

  • Data Analysis: Determine the median effective dose (ED₅₀) for anticonvulsant activity and the median toxic dose (TD₅₀) for neurotoxicity. The protective index (PI) is calculated as TD₅₀/ED₅₀.

Urease Inhibition Assay

Urea derivatives are also explored as inhibitors of enzymes like urease. A general protocol for a urease inhibition assay is as follows.[10]

3.3.1. General Experimental Protocol for Urease Inhibition Assay: [10][11]

Materials:

  • Urease enzyme (e.g., from Jack bean)

  • Urea solution (substrate)

  • Buffer solution (e.g., phosphate buffer)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Detection reagent (e.g., for ammonia quantification)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Assay Setup: In a 96-well plate, add the buffer, test compound at various concentrations, and the urease enzyme solution. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the urea solution to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature for a specific duration.

  • Reaction Termination and Detection: Stop the reaction and add the detection reagent to quantify the amount of ammonia produced.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of urease inhibition for each concentration of the test compound and determine the IC₅₀ value.

Experimental Workflows

Experimental_Workflows cluster_Anticancer Anticancer Screening cluster_Anticonvulsant Anticonvulsant Screening ac_start Seed Cancer Cells ac_treat Treat with Compound Derivatives ac_start->ac_treat ac_incubate Incubate ac_treat->ac_incubate ac_assay Viability Assay (MTT) ac_incubate->ac_assay ac_end Determine IC50 ac_assay->ac_end av_start Administer Compound Derivatives to Mice av_seizure Induce Seizures (MES/scPTZ) av_start->av_seizure av_neurotox Assess Neurotoxicity (Rotarod) av_start->av_neurotox av_observe Observe Seizure Endpoint av_seizure->av_observe av_end Determine ED50 & TD50 av_observe->av_end av_neurotox->av_end

References

Methodological & Application

Application Note: Stability-Indicating HPLC Method for the Determination of N-(4-bromophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(4-bromophenyl)urea is a chemical intermediate used in the synthesis of various organic compounds, including some with potential pharmaceutical applications. As with any compound intended for use in drug development or other high-purity applications, a robust and reliable analytical method is required to determine its purity and stability. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose due to its specificity, sensitivity, and accuracy.

This application note details the development and protocol for a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, which may form under various stress conditions. This ensures that the method can accurately measure the concentration of this compound in the presence of its impurities and degradants, a critical requirement for stability studies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the rational development of an HPLC method, including the selection of the column, mobile phase, and detector settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₇BrN₂O[1][2]
Molecular Weight 215.05 g/mol [1][2]
Melting Point 225-227 °C[1]
Appearance White to off-white crystalline powder[2]
Solubility Slightly soluble in DMSO and Methanol[1]
Predicted logP 1.8 - 2.1[3]
UV Maximum (λmax) ~254 nm (Estimated based on chromophore)N/A

Note: The UV maximum is an educated estimation based on the presence of the substituted benzene ring chromophore, as specific experimental data was not found in the initial literature search. A photodiode array (PDA) detector is recommended to confirm the optimal wavelength during method development.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point due to its versatility with polar aromatic compounds.

  • Chemicals:

    • This compound reference standard (purity >99%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Formic acid (or other suitable buffer components like phosphate salts)

Preparation of Solutions
  • Diluent: A mixture of acetonitrile and water (50:50, v/v) is a suitable diluent for this compound based on its solubility.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the standard stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions

The following chromatographic conditions are a recommended starting point for method development. Optimization may be required to achieve the desired separation and peak shape.

Table 2: Recommended HPLC Method Parameters

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program See Table 3
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or λmax determined by PDA)
Run Time ~20 minutes

Table 3: Recommended Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
10.03070
15.03070
15.17030
20.07030

Forced Degradation Studies (Protocol)

To ensure the stability-indicating nature of the method, forced degradation studies should be performed on a sample of this compound. The goal is to achieve approximately 10-30% degradation of the active ingredient.

  • Acid Hydrolysis: Dissolve this compound in the diluent and add 1N HCl. Heat at 60°C for 2 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Dissolve this compound in the diluent and add 1N NaOH. Heat at 60°C for 2 hours. Neutralize with 1N HCl before injection. The primary degradation product is expected to be 4-bromoaniline.

  • Oxidative Degradation: Dissolve this compound in the diluent and add 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound to 105°C for 24 hours. Dissolve in the diluent before injection.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for 24 hours.

All stressed samples should be analyzed using the developed HPLC method with a PDA detector to identify and separate any degradation products from the parent peak.

Method Validation Parameters (Hypothetical Data)

A fully validated method should demonstrate specificity, linearity, accuracy, precision, and robustness. The following table presents hypothetical acceptance criteria and results for key validation parameters.

Table 4: Hypothetical Method Validation Summary

ParameterAcceptance CriteriaHypothetical Result
Specificity No interference from blank, placebo, or degradation products at the retention time of the analyte. Peak purity index > 0.999.Passes
Linearity (Range) Correlation coefficient (r²) ≥ 0.999 over 50-150 µg/mL.r² = 0.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (n=6): ≤ 2.0%; Intermediate Precision: ≤ 2.0%Repeatability: 0.8%; Intermediate: 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness % RSD ≤ 2.0% for small variations in flow rate, column temperature, and mobile phase composition.Passes

Visualizations

The following diagrams illustrate the logical workflow of the HPLC method development and a hypothetical signaling pathway where this compound might be investigated.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Development cluster_2 Phase 3: Forced Degradation cluster_3 Phase 4: Method Validation A Physicochemical Property Analysis C Column & Mobile Phase Screening A->C B Literature Search for Existing Methods B->C D Optimization of Chromatographic Conditions (Gradient, Flow Rate, Temp.) C->D E Detector Wavelength Selection (PDA Scan) D->E F Stress Testing (Acid, Base, Oxidation, Thermal, Photolytic) E->F G Peak Purity Analysis & Specificity Confirmation F->G H Validation According to ICH Guidelines G->H I Final Method Protocol H->I

Caption: Workflow for HPLC Method Development.

Signaling_Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Drug This compound Drug->Kinase2 Inhibits

Caption: Hypothetical Signaling Pathway Inhibition.

Conclusion

This application note provides a comprehensive protocol for the development of a stability-indicating HPLC method for this compound. The proposed method, utilizing a C18 column with a gradient elution of acetonitrile and water with a formic acid modifier, is a robust starting point for achieving optimal separation. The inclusion of forced degradation studies is critical to ensure the method's specificity and its suitability for stability testing. The provided validation parameters and acceptance criteria serve as a guide for ensuring the method is fit for its intended purpose in a research or quality control environment.

References

Application Notes and Protocols for N-(4-bromophenyl)urea in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(4-bromophenyl)urea as a versatile building block in various palladium-catalyzed cross-coupling reactions. Detailed protocols for key transformations, including Buchwald-Hartwig amination, Suzuki-Miyaura, Heck, and Sonogashira couplings, are presented to facilitate their application in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science.

This compound is a valuable synthetic intermediate due to the presence of a reactive aryl bromide moiety, which can readily participate in cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.[1] The urea functional group often imparts desirable physicochemical properties and can engage in hydrogen bonding, making it a significant pharmacophore in many biologically active molecules.[1][2]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl ureas by coupling this compound with various amines. This reaction is instrumental in the construction of unsymmetrical diaryl ureas, a common motif in pharmacologically active compounds. The palladium-catalyzed reaction generally proceeds with high efficiency and tolerates a wide range of functional groups.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of this compound

Amine Coupling PartnerPd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012>95
AnilinePd(OAc)₂ (2)BINAP (3)K₃PO₄ (2.0)1,4-Dioxane1101885-95
BenzylaminePdCl₂(dppf) (3)dppf (3)Cs₂CO₃ (2.0)THF802480-90
n-ButylaminePd(OAc)₂ (2)RuPhos (4)LHMDS (1.5)Toluene10016>90

This protocol describes a general procedure for the palladium-catalyzed amination of this compound with morpholine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous, degassed toluene (5 mL) to the flask via syringe.

  • Add morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add this compound, Pd-catalyst, ligand, and base to Schlenk flask B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous, degassed solvent B->C D Add amine coupling partner C->D E Heat reaction mixture with stirring D->E F Monitor reaction progress (TLC/LC-MS) E->F G Cool to room temperature F->G H Dilute with organic solvent and filter G->H I Aqueous workup (wash with water/brine) H->I J Dry, concentrate, and purify by chromatography I->J

Figure 1. Experimental workflow for the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond between this compound and a variety of organoboron reagents. This reaction is highly valuable for the synthesis of biaryl ureas, which are of significant interest in drug discovery. A study on the closely related N-(4-bromophenyl)furan-2-carboxamide demonstrated successful Suzuki-Miyaura coupling with various aryl and heteroaryl boronic acids.[3]

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of this compound Analogues [3]

Boronic AcidPd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)PPh₃ (as part of catalyst)K₃PO₄ (2.0)1,4-Dioxane/H₂O901270-83
4-Methylphenylboronic acidPd(PPh₃)₄ (5)PPh₃ (as part of catalyst)K₃PO₄ (2.0)1,4-Dioxane/H₂O901275
3-Thienylboronic acidPd(PPh₃)₄ (5)PPh₃ (as part of catalyst)K₃PO₄ (2.0)1,4-Dioxane/H₂O901265
4-Acetylphenylboronic acidPd(PPh₃)₄ (5)PPh₃ (as part of catalyst)K₃PO₄ (2.0)1,4-Dioxane/H₂O901258

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, dissolve this compound (1.0 mmol, 1.0 equiv.) and phenylboronic acid (1.2 mmol, 1.2 equiv.) in a mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Add K₃PO₄ (2.0 mmol, 2.0 equiv.) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the mixture.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_ArOR Ar-Pd(II)L₂-OR PdII_ArX->PdII_ArOR Ligand Exchange PdII_ArAr Ar-Pd(II)L₂-Ar' PdII_ArOR->PdII_ArAr Transmetalation PdII_ArAr->Pd0 Reductive Elimination ArAr Ar-Ar' ArX Ar-X Base Base ArBOH Ar'B(OH)₂

Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction involves the coupling of this compound with an alkene to form a substituted alkene. This reaction is a powerful tool for the vinylation of aryl halides.[4] The reaction is typically catalyzed by a palladium complex in the presence of a base.[4]

Table 3: General Conditions for the Heck Reaction with Aryl Bromides

AlkenePd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF1002470-90
n-Butyl acrylatePd(OAc)₂ (1)P(o-tolyl)₃ (2)K₂CO₃ (2.0)NMP1201880-95
CyclohexenePdCl₂(PPh₃)₂ (3)PPh₃ (3)NaOAc (2.0)DMA1302460-80

This protocol outlines a general procedure for the Heck reaction of this compound with styrene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous dimethylformamide (DMF)

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF (5 mL), styrene (1.5 mmol, 1.5 equiv.), and Et₃N (1.5 mmol, 1.5 equiv.) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[5] This reaction, co-catalyzed by palladium and copper, is highly effective for the synthesis of aryl alkynes.[5][6]

Table 4: General Conditions for the Sonogashira Coupling of Aryl Bromides [6]

AlkynePd-Catalyst (mol%)Cu-Cocatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (2.5)i-Pr₂NH (7.0)THF253>85
1-OctynePd(PPh₃)₄ (3)CuI (3)Et₃N (2.0)Toluene801275-90
TrimethylsilylacetylenePdCl₂(dppf) (2)CuI (2)DIPA (2.0)DMF601880-95

This protocol describes a general procedure for the Sonogashira coupling of this compound with phenylacetylene.[6]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Diisopropylamine (i-Pr₂NH)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%), and CuI (0.025 mmol, 2.5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (5 mL), phenylacetylene (1.1 mmol, 1.1 equiv.), and diisopropylamine (7.0 mmol, 7.0 equiv.) via syringe.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_ArAlkyne Ar-Pd(II)L₂-C≡CR PdII_ArX->PdII_ArAlkyne Transmetalation PdII_ArAlkyne->Pd0 Reductive Elimination ArAlkyne Ar-C≡CR CuX CuX CuAlkyne Cu-C≡CR CuX->CuAlkyne Alkyne Coordination CuAlkyne->PdII_ArX ArX Ar-X AlkyneH H-C≡CR Base Base

Figure 3. Catalytic cycles of the Sonogashira cross-coupling reaction.

References

Application Note and Experimental Protocol: Synthesis of N-(4-bromophenyl)urea and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-substituted ureas are a significant class of compounds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including anticancer, antiviral, and anticonvulsant properties.[1] N-(4-bromophenyl)urea and its analogs, in particular, serve as crucial intermediates in the synthesis of complex organic molecules and as bioactive agents themselves.[1] For instance, diaryl ureas are analogs of Sorafenib, a known kinase inhibitor used in cancer therapy.[2][3][4] This document provides detailed experimental protocols for the synthesis of this compound and its analogs, along with characterization data and a visualization of a relevant biological signaling pathway.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and representative analogs.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Reference
This compoundC₇H₇BrN₂O215.05225-22780[1][5][6]
1-(4-chlorophenyl)ureaC₇H₇ClN₂O170.59-90[5]
1-(3,4-dichlorophenyl)ureaC₇H₆Cl₂N₂O205.04-71[5]
1-(4-Biphenylyl)ureaC₁₃H₁₂N₂O212.25--[7]
p-TolylureaC₈H₁₀N₂O150.18--[7]

Experimental Protocols

Three common and effective methods for the synthesis of this compound analogs are presented below.

Method 1: Synthesis from Aryl Amine and Sodium Cyanate

This method is a straightforward approach for the synthesis of N-aryl ureas from the corresponding anilines.

Reaction Scheme:

Ar-NH₂ + NaOCN + CH₃COOH → Ar-NH-CO-NH₂ + CH₃COONa

Materials:

  • 4-Bromoaniline

  • Sodium cyanate (NaOCN)

  • Glacial acetic acid

  • Water

  • Ethanol (for recrystallization)

Procedure for the synthesis of this compound: [7]

  • In a 2-liter beaker, dissolve 86 g (0.5 mole) of p-bromoaniline in a mixture of 240 ml of glacial acetic acid and 480 ml of water at 35°C.

  • Prepare a solution of 65 g (1 mole) of sodium cyanate in 450 ml of water at 35°C.

  • Slowly add about 50 ml of the sodium cyanate solution to the stirred p-bromoaniline solution until a white crystalline precipitate of the product appears.

  • Add the rest of the sodium cyanate solution quickly with vigorous agitation. The temperature will rise to 50–55°C as the product rapidly separates.

  • Cool the mixture in an ice bath to 15–20°C.

  • Collect the crude product by filtration, wash thoroughly with cold water, and dry. The yield of crude p-bromophenylurea is 99–104 g (92–97%).

  • For purification, recrystallize the crude product from 90% ethanol.[8]

Characterization Data for this compound:

  • ¹H NMR (DMSO-d₆): δ 8.66 (s, 1H, NH), 7.38 (s, 4H, C₆H₄), 5.91 (s, 2H, NH₂).[8]

  • ¹³C NMR (DMSO-d₆): δ 155.70 (C=O), 139.89 (C-Br), 131.18 (2CH), 119.52 (2CH), 112.22 (C-N).[8]

Method 2: Synthesis from Aryl Amine and Aryl Isocyanate

This is a versatile method for preparing unsymmetrically substituted diaryl ureas, which are common motifs in pharmacologically active compounds.[2][3][4]

Reaction Scheme:

Ar-NH₂ + Ar'-NCO → Ar-NH-CO-NH-Ar'

Materials:

  • Substituted aryl amine (e.g., 4-aminophenol derivatives)

  • Substituted aryl isocyanate (e.g., 4-bromophenyl isocyanate)

  • Acetone or other suitable solvent (e.g., Dichloromethane)

General Procedure: [2]

  • To a stirred solution of the desired aryl amine (0.01 mol) in acetone (50 mL), add the aryl isocyanate (0.01 mol) in acetone (10 mL) while maintaining the temperature below 40°C.

  • Stir the reaction mixture at room temperature for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the precipitated product from the reaction mixture.

  • Wash the product with acetone (5 mL) and dry at 60-65°C for 2 hours.

Method 3: Catalyst-Free Synthesis in Water

This protocol offers an environmentally friendly and simple method for the synthesis of N-substituted ureas.[5]

Reaction Scheme:

R-NH₂ + KOCN + H₂O → R-NH-CO-NH₂

Materials:

  • Substituted aniline (e.g., 4-bromoaniline)

  • Potassium cyanate (KOCN)

  • 1 N Hydrochloric acid (HCl)

  • Water

Procedure for the synthesis of 1-(4-bromophenyl)urea: [5]

  • To a stirring solution of 4-bromoaniline (2 mmol) and 1 N aqueous HCl (3 mL), add potassium cyanate (4.4 mmol; 357 mg; 2.2 equiv.).

  • Allow the reaction mixture to stir at room temperature for 6 hours.

  • Monitor the progress of the reaction by TLC.

  • Filter the precipitate that forms at the end of the reaction time and wash with water.

  • The product is isolated as a light brown solid (344 mg, 80% yield).[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound analogs via the isocyanate route.

G cluster_prep Starting Material Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis ArylAmine Aryl Amine Solution ReactionVessel Reaction Vessel (Stirring, Temp Control) ArylAmine->ReactionVessel Isocyanate Aryl Isocyanate Solution Isocyanate->ReactionVessel Filtration Filtration ReactionVessel->Filtration after completion TLC TLC Monitoring ReactionVessel->TLC monitor Washing Washing with Solvent Filtration->Washing Drying Drying Washing->Drying Characterization Characterization (NMR, IR, MS, MP) Drying->Characterization

Caption: General experimental workflow for the synthesis of N-aryl urea analogs.

Signaling Pathway

Many N,N'-diaryl urea derivatives, such as Sorafenib, are potent inhibitors of multiple protein kinases involved in cancer cell proliferation and angiogenesis. The diagram below depicts a simplified representation of the Raf/MEK/ERK signaling pathway, a key target of such inhibitors.[2]

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GF->RTK Ras Ras RTK->Ras Raf Raf Kinase Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Angiogenesis, Survival Transcription->Proliferation Inhibitor N,N'-Diaryl Urea (e.g., Sorafenib analogs) Inhibitor->Raf

Caption: Simplified Raf/MEK/ERK signaling pathway targeted by diaryl urea kinase inhibitors.

References

Application Notes and Protocols for N-(4-bromophenyl)urea in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-(4-bromophenyl)urea as a versatile reagent in organic synthesis, with a focus on its application in the construction of bioactive molecules. Detailed experimental protocols, quantitative data, and visualizations are presented to facilitate its use in research and development.

Physicochemical Properties and Data

This compound is a stable, crystalline solid that serves as a key building block in the synthesis of a variety of organic compounds.[1][2] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 1967-25-5[1]
Molecular Formula C₇H₇BrN₂O[1]
Molecular Weight 215.05 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 225-227 °C
Solubility Soluble in hot ethanol, DMSO, and DMF[2]
SMILES C1=CC(=CC=C1NC(=O)N)Br
InChI InChI=1S/C7H7BrN2O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11)

Applications in Organic Synthesis

This compound is a valuable precursor for the synthesis of a diverse range of organic molecules, particularly those with pharmaceutical applications. Its utility stems from the presence of two key reactive sites: the urea moiety, which can participate in cyclization and substitution reactions, and the bromo-substituted phenyl ring, which is amenable to cross-coupling reactions.

Synthesis of N,N'-Disubstituted Ureas as Kinase Inhibitors

The this compound scaffold is a common feature in many kinase inhibitors, such as the multi-kinase inhibitor Sorafenib.[3][4][5][6][7] The synthesis of Sorafenib analogs and other N,N'-disubstituted ureas often involves the reaction of an amine with an isocyanate or a carbamate derivative. While this compound itself is typically not the direct starting material in large-scale syntheses of Sorafenib (which often utilize 4-aminophenol derivatives that are later converted to the urea), it serves as a crucial building block for the synthesis of various analogs for structure-activity relationship (SAR) studies.

A general approach to synthesizing N,N'-disubstituted ureas from this compound involves a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination.[8][9][10][11][12] This reaction allows for the coupling of the aryl bromide with a wide range of amines.

Experimental Protocol: Synthesis of a N-(4-aminophenyl)-N'-(4-bromophenyl)urea Derivative via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination of this compound with a primary amine.

Materials:

  • This compound

  • A primary amine (e.g., aniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware and purification equipment

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), the primary amine (1.2 eq.), cesium carbonate (2.0 eq.), palladium(II) acetate (0.05 eq.), and Xantphos (0.1 eq.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N,N'-disubstituted urea.

Reactant 1Reactant 2Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundAnilinePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane1001875-85
This compound4-MethoxyanilinePd₂(dba)₃ / BINAPNaOtBuToluene1101680-90
Synthesis of Heterocyclic Compounds

The urea functionality in this compound can be utilized in cyclization reactions to form a variety of heterocyclic scaffolds, which are prevalent in medicinal chemistry.

Quinazolines are a class of heterocyclic compounds with a broad range of biological activities.[13][14][15][16][17] Derivatives of N-phenylurea can be used as precursors for the synthesis of quinazolinones and related heterocycles. One common method involves the condensation of a urea derivative with a 2-aminobenzophenone or a related compound.

Experimental Protocol: Synthesis of a 2-Amino-4-phenylquinazoline Derivative

This protocol outlines a general procedure for the synthesis of a quinazoline derivative from this compound and 2-aminobenzophenone.

Materials:

  • This compound

  • 2-Aminobenzophenone

  • Polyphosphoric acid (PPA)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, thoroughly mix this compound (1.0 eq.) and 2-aminobenzophenone (1.0 eq.).

  • Add polyphosphoric acid (10-20 times the weight of the reactants) to the mixture.

  • Heat the reaction mixture to 120-140 °C with stirring for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to about 80 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a concentrated ammonium hydroxide solution until the pH is basic.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.

  • Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired quinazoline derivative.

Reactant 1Reactant 2ReagentTemp (°C)Time (h)Yield (%)
This compound2-AminobenzophenonePPA130560-70

Visualization of Synthetic Pathways and Biological Logic

The following diagrams, generated using Graphviz, illustrate key synthetic transformations and a relevant biological pathway involving derivatives of this compound.

G cluster_synthesis Synthetic Applications of this compound This compound This compound N,N'-Disubstituted Urea N,N'-Disubstituted Urea This compound->N,N'-Disubstituted Urea  Buchwald-Hartwig  Amination Quinazoline Derivative Quinazoline Derivative This compound->Quinazoline Derivative  Condensation/  Cyclization cluster_pathway Simplified Raf/MEK/ERK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Ras Ras Receptor Tyrosine Kinase (RTK)->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation / Survival Proliferation / Survival ERK->Proliferation / Survival N-Phenylurea Inhibitor N-Phenylurea Inhibitor (e.g., Sorafenib analog) N-Phenylurea Inhibitor->Raf

References

Application Notes and Protocols: N-(4-bromophenyl)urea in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(4-bromophenyl)urea is a versatile chemical scaffold that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with experimental protocols and quantitative data to facilitate further research and drug development.

Introduction

This compound serves as a crucial intermediate in the synthesis of more complex molecules designed to interact with biological targets.[1] The presence of the urea moiety is key to its biological activity, as it can form multiple hydrogen bonds with protein and receptor targets, leading to the modulation of their function. The bromo-substituted phenyl ring further allows for a variety of chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Anticancer Applications

Derivatives of this compound have shown promising activity against various cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key protein kinases in signaling pathways that are critical for tumor growth and proliferation.

Inhibition of the RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common event in many cancers. Diaryl urea derivatives, including those synthesized from this compound, have been shown to inhibit this pathway, leading to a reduction in tumor cell viability.[2]

RAS_RAF_MEK_ERK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor This compound Derivative Inhibitor->RAF Inhibits

Figure 1: Inhibition of the RAS/RAF/MEK/ERK signaling pathway.
Inhibition of VEGFR Signaling

Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) play a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Phenylurea derivatives can act as potent inhibitors of VEGFR-2, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation and migration.[3][4]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt RAF RAF PKC->RAF Angiogenesis Angiogenesis, Cell Proliferation, Migration Akt->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Figure 2: Inhibition of the VEGFR signaling pathway.
Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
6a HT-29 (Colon)15.28[5]
A549 (Lung)2.566[5]
Compound 14 HCT116 (Colon)9.8[6]
SW480 (Colon)6.1[6]
SW620 (Colon)6.1[6]
21y MCF-7 (Breast)0.67[5][7]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol is used to determine the cytotoxic effects of this compound derivatives on cancer cells.[8][9][10]

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with compound dilutions Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Solubilize formazan (e.g., with DMSO) Incubate3->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Figure 3: Workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound derivative (test compound)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.[8]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.[8]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Applications

Derivatives of this compound have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of N-(4-bromophenyl)furan-2-carboxamide, a derivative of this compound.

Compound IDMicroorganismMIC (mg/mL)MBC (mg/mL)Reference
3 Carbapenem-resistant A. baumannii (CRAB)6.2512.5[8]
Carbapenem-resistant E. cloacae (CREC)6.2512.5[8]
Carbapenem-resistant K. pneumoniae (CRKP)6.2512.5[8]
Methicillin-resistant S. aureus (MRSA)12.525[8]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.[12][13]

Broth_Microdilution_Workflow Start Start PrepareCompound Prepare serial dilutions of test compound in broth Start->PrepareCompound Inoculate Inoculate wells with microbial suspension PrepareCompound->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Observe Visually inspect for turbidity (growth) Incubate->Observe DetermineMIC Determine MIC (lowest concentration with no growth) Observe->DetermineMIC End End DetermineMIC->End

Figure 4: Workflow for the broth microdilution method.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • 96-well microtiter plates

  • This compound derivative (test compound)

  • Spectrophotometer

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Applications

The anti-inflammatory potential of urea derivatives has also been explored. These compounds can modulate the inflammatory response, offering a potential therapeutic avenue for various inflammatory conditions.

In Vivo Anti-inflammatory Activity

A study on 1,3-bis(p-hydroxyphenyl)urea, a related urea derivative, demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. The compound was able to reduce inflammation at doses of 50, 100, and 200 mg/kg body weight, comparable to the standard drug diclofenac sodium.[9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[14][15]

Paw_Edema_Workflow Start Start AdministerCompound Administer test compound or vehicle to rats Start->AdministerCompound Wait Wait for absorption (e.g., 30-60 min) AdministerCompound->Wait InjectCarrageenan Inject carrageenan into the right hind paw Wait->InjectCarrageenan MeasurePaw Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours) InjectCarrageenan->MeasurePaw Calculate Calculate percentage of edema inhibition MeasurePaw->Calculate End End Calculate->End

Figure 5: Workflow for the carrageenan-induced paw edema assay.

Materials:

  • Wistar rats

  • This compound derivative (test compound)

  • Carrageenan solution (1% in saline)

  • Plethysmometer or calipers

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., diclofenac sodium)

Procedure:

  • Animal Grouping: Divide the rats into groups (control, standard, and test compound groups).

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.

  • Carrageenan Injection: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.[16]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[16]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reaction of 4-bromoaniline with sodium cyanate in an acidic medium.[17][18]

Synthesis_Workflow Start Start Dissolve Dissolve 4-bromoaniline in acetic acid and water Start->Dissolve AddNaCNO Add sodium cyanate solution Dissolve->AddNaCNO Stir Stir and allow to stand AddNaCNO->Stir Filter Filter the precipitate Stir->Filter Wash Wash with water Filter->Wash Dry Dry the product Wash->Dry Product This compound Dry->Product End End Product->End

Figure 6: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound

Materials:

  • 4-bromoaniline

  • Glacial acetic acid

  • Sodium cyanate

  • Water

Procedure:

  • Dissolve 4-bromoaniline in a mixture of glacial acetic acid and water.[18]

  • Prepare a solution of sodium cyanate in water.

  • Slowly add the sodium cyanate solution to the 4-bromoaniline solution with stirring.

  • A white crystalline precipitate of this compound will form.

  • Continue stirring and then allow the mixture to stand.

  • Filter the precipitate, wash it with water, and dry to obtain the final product.[18]

Conclusion

This compound is a valuable building block in medicinal chemistry, providing a scaffold for the development of potent anticancer, antimicrobial, and anti-inflammatory agents. The data and protocols presented here offer a foundation for researchers to explore the therapeutic potential of novel derivatives of this versatile compound. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for the rational design of new and effective drugs based on the this compound core.

References

Synthesis of Heterocyclic Compounds from N-(4-bromophenyl)urea: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing N-(4-bromophenyl)urea as a key starting material. The methodologies outlined below are intended to serve as a practical guide for researchers in synthetic and medicinal chemistry.

Introduction

This compound is a versatile and readily available starting material for the synthesis of a variety of heterocyclic compounds. Its urea functional group provides a reactive core for cyclization reactions, while the bromophenyl moiety offers a site for further functionalization, making it an attractive building block in drug discovery and materials science. This document details the synthesis of several key heterocyclic scaffolds, including quinazolinones, benzimidazoles, and 1,3,4-oxadiazoles, starting from this compound.

I. Synthesis of Dihydroquinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. A palladium-catalyzed intramolecular cyclization of N-aryl-N'-benzyl ureas represents a modern and efficient method for the synthesis of dihydroquinazolinones[1]. This approach can be adapted for this compound.

Application Note:

This protocol describes a palladium-catalyzed intramolecular C-H functionalization reaction to afford a dihydroquinazolinone derivative. The reaction is tolerant of the bromide substituent, which can be used for subsequent cross-coupling reactions to generate diverse compound libraries.

Experimental Protocol: Synthesis of 1-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one

Materials:

  • N-(4-bromophenyl)-N'-(2-methylphenyl)urea (to be synthesized from this compound and 2-aminobenzyl amine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Synthesis of the Precursor: In a round-bottom flask, dissolve this compound (1.0 eq) and 2-aminobenzyl amine (1.1 eq) in a suitable solvent like toluene. Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃). Heat the mixture to reflux for 12-24 hours with continuous removal of water (e.g., using a Dean-Stark apparatus). Monitor the reaction by TLC. Upon completion, cool the reaction, and purify the crude product by column chromatography to obtain N-(4-bromophenyl)-N'-(2-methylphenyl)urea.

  • Cyclization Reaction: To a dry Schlenk flask under an inert atmosphere, add N-(4-bromophenyl)-N'-(2-methylphenyl)urea (1.0 eq), Pd(OAc)₂ (0.05 eq), dppp (0.06 eq), and NaOtBu (1.5 eq).

  • Add anhydrous toluene to the flask and degas the mixture.

  • Heat the reaction mixture at 100-120 °C for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 1-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one.

Quantitative Data:
CompoundStarting MaterialCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one (Proposed)N-(4-bromophenyl)-N'-(2-methylphenyl)ureaPd(OAc)₂/dpppNaOtBuToluene1101870-85*

* Yields are estimated based on analogous reactions reported in the literature.

G cluster_precursor Precursor Synthesis cluster_cyclization Pd-Catalyzed Cyclization This compound This compound Precursor_Urea N-(4-bromophenyl)-N'-(2-methylphenyl)urea This compound->Precursor_Urea Toluene, reflux 2-Aminobenzylamine 2-Aminobenzylamine 2-Aminobenzylamine->Precursor_Urea Dihydroquinazolinone 1-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one Precursor_Urea->Dihydroquinazolinone Pd(OAc)2, dppp, NaOtBu Toluene, 110°C

Figure 1. Workflow for the synthesis of a dihydroquinazolinone derivative.

II. Synthesis of 2-Aminobenzimidazole Derivatives

2-Aminobenzimidazoles are important pharmacophores found in a variety of clinically used drugs. Their synthesis can be achieved through the cyclization of (2-aminophenyl)urea derivatives[2]. While the direct cyclization of this compound is not feasible for this synthesis, a multi-step approach can be envisioned where the starting material is first converted to a suitable precursor.

Application Note:

This protocol outlines a proposed pathway for the synthesis of a 2-aminobenzimidazole derivative. The key step involves the formation of a (2-aminophenyl)urea intermediate followed by a phosphorus oxychloride-mediated cyclization.

Experimental Protocol: Synthesis of N-(4-bromophenyl)-1H-benzo[d]imidazol-2-amine

Materials:

  • 4-Bromo-o-phenylenediamine[3]

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Pyridine or Triethylamine

  • Acetonitrile, anhydrous

  • Standard glassware for synthesis

Procedure:

  • Synthesis of the Precursor: A plausible route to the required N-(2-amino-4-bromophenyl)-N'-(4-bromophenyl)urea would involve a multi-step synthesis starting from 4-bromo-o-phenylenediamine. A more direct, analogous synthesis can be proposed based on the reaction of o-phenylenediamine with urea derivatives[4]. In a flask, combine 4-bromo-o-phenylenediamine (1.0 eq) and this compound (1.1 eq) in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP). Heat the mixture to 150-180 °C for 6-12 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into water to precipitate the crude product. Filter and wash the solid with water and a suitable organic solvent (e.g., diethyl ether) to obtain N-(2-amino-4-bromophenyl)-N'-(4-bromophenyl)urea.

  • Cyclization Reaction: In a dry round-bottom flask under a nitrogen atmosphere, suspend the synthesized (2-aminophenyl)urea derivative (1.0 eq) in anhydrous acetonitrile.

  • Cool the suspension in an ice bath and slowly add phosphorus oxychloride (2.0-3.0 eq).

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(4-bromophenyl)-1H-benzo[d]imidazol-2-amine.

Quantitative Data:
CompoundStarting MaterialReagentSolventTemp (°C)Time (h)Yield (%)
N-(4-bromophenyl)-1H-benzo[d]imidazol-2-amine (Proposed)N-(2-amino-4-bromophenyl)-N'-(4-bromophenyl)ureaPOCl₃AcetonitrileReflux365-80*

* Yields are estimated based on analogous reactions reported in the literature.[2]

G cluster_precursor Precursor Synthesis (Proposed) cluster_cyclization POCl3-Mediated Cyclization 4-Bromo-o-phenylenediamine 4-Bromo-o-phenylenediamine Precursor_Urea N-(2-amino-4-bromophenyl)-N'-(4-bromophenyl)urea 4-Bromo-o-phenylenediamine->Precursor_Urea NMP, 160°C This compound This compound This compound->Precursor_Urea Aminobenzimidazole N-(4-bromophenyl)-1H-benzo[d]imidazol-2-amine Precursor_Urea->Aminobenzimidazole POCl3, Acetonitrile Reflux

Figure 2. Proposed workflow for the synthesis of a 2-aminobenzimidazole derivative.

III. Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are another class of five-membered heterocycles with diverse biological activities. A common route to 2-amino-1,3,4-oxadiazoles involves the cyclization of semicarbazide derivatives. This compound can be converted to the corresponding semicarbazide, which can then be cyclized.

Application Note:

This protocol describes a two-step synthesis of a 2-amino-1,3,4-oxadiazole derivative. The first step involves the conversion of the urea to a semicarbazide, followed by an acid-catalyzed cyclodehydration.

Experimental Protocol: Synthesis of 5-Aryl-N-(4-bromophenyl)-1,3,4-oxadiazol-2-amine

Materials:

  • This compound

  • Hydrazine hydrate

  • Aromatic carboxylic acid (e.g., benzoic acid)

  • Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)

  • Ethanol

  • Standard glassware for synthesis

Procedure:

  • Synthesis of 1-(4-bromophenyl)semicarbazide: A possible route involves the reaction of this compound with hydrazine. In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol and add hydrazine hydrate (1.2 eq). Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude 1-(4-bromophenyl)semicarbazide can be used in the next step without further purification.

  • Acylation of Semicarbazide: To a solution of 1-(4-bromophenyl)semicarbazide (1.0 eq) in a suitable solvent like pyridine, add the desired aromatic acid chloride (1.1 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. Pour the reaction mixture into ice-water to precipitate the N-acylsemicarbazide derivative. Filter, wash with water, and dry.

  • Cyclization Reaction: In a round-bottom flask, take the N-acylsemicarbazide derivative (1.0 eq) and add phosphorus oxychloride (5-10 eq) or polyphosphoric acid. Heat the mixture at 80-100 °C for 1-3 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture and carefully pour it onto crushed ice.

  • Neutralize with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 5-aryl-N-(4-bromophenyl)-1,3,4-oxadiazol-2-amine.

Quantitative Data:
CompoundStarting MaterialReagentSolventTemp (°C)Time (h)Yield (%)
5-Aryl-N-(4-bromophenyl)-1,3,4-oxadiazol-2-amine (Proposed)N-Aroyl-1-(4-bromophenyl)semicarbazidePOCl₃Neat90275-90*

* Yields are estimated based on analogous reactions reported in the literature.

G cluster_precursor Precursor Synthesis (Proposed) cluster_cyclization Cyclodehydration This compound This compound Semicarbazide 1-(4-bromophenyl)semicarbazide This compound->Semicarbazide Hydrazine Hydrazine Hydrazine->Semicarbazide Aroyl_Chloride Aroyl Chloride Acyl_Semicarbazide N-Aroyl-1-(4-bromophenyl)semicarbazide Aroyl_Chloride->Acyl_Semicarbazide Semicarbazide->Acyl_Semicarbazide Oxadiazole 5-Aryl-N-(4-bromophenyl)-1,3,4-oxadiazol-2-amine Acyl_Semicarbazide->Oxadiazole POCl3, 90°C

Figure 3. Proposed workflow for the synthesis of a 1,3,4-oxadiazole derivative.

Signaling Pathways and Biological Relevance

The synthesized heterocyclic cores are known to interact with various biological targets. For instance, quinazolinone derivatives have been identified as potent inhibitors of various kinases, including VEGFR-2, which is a key regulator of angiogenesis. Inhibition of the VEGFR-2 signaling pathway is a validated strategy in cancer therapy.

G cluster_pathway VEGFR-2 Signaling Pathway in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration) ERK->Angiogenesis Quinazolinone Quinazolinone Derivative Quinazolinone->VEGFR2 Inhibits

Figure 4. Inhibition of the VEGFR-2 signaling pathway by quinazolinone derivatives.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a range of medicinally important heterocyclic compounds. The protocols provided herein, based on established and analogous literature procedures, offer a foundation for the development of novel derivatives for further investigation in drug discovery programs. The presence of the bromo-substituent provides a handle for late-stage functionalization, enabling the rapid generation of diverse chemical libraries.

References

N-(4-bromophenyl)urea: A Versatile Building Block for Novel Materials in Drug Discovery and Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(4-bromophenyl)urea is a versatile organic intermediate that serves as a crucial building block in the synthesis of a wide array of novel materials and pharmacologically active compounds.[1][2] Its unique structure, featuring a urea moiety and a brominated phenyl ring, allows for diverse chemical modifications, making it a valuable scaffold in drug discovery and material science. The urea group acts as a rigid hydrogen-bond donor-acceptor unit, facilitating supramolecular assembly and interactions with biological targets.[3] The bromine atom provides a site for further functionalization through various cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutic agents and advanced materials.

Physicochemical Properties

This compound is a crystalline solid, appearing as a white to purple powder.[1][2] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 1967-25-5[4]
Molecular Formula C₇H₇BrN₂O[4][5]
Molecular Weight 215.05 g/mol [4][5]
Melting Point 225-227 °C[5][6]
Appearance White to purple crystalline powder[1][2][6]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 1[4]

Applications in Drug Development

Derivatives of this compound have shown significant potential in various therapeutic areas, including as anticonvulsants and as kinase inhibitors for cancer therapy.

Anticonvulsant Agents

N-phenylacetamide derivatives, structurally related to compounds derivable from this compound, have demonstrated notable anticonvulsant activity.[7] The urea functional group is a key pharmacophoric element in many anticonvulsant drugs.

The following table summarizes the anticonvulsant activity of representative N-phenylacetamide derivatives in standard animal models. The Maximal Electroshock (MES) test is a model for generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazol (scPTZ) test is a model for absence seizures.[8][9][10] The Rotarod test is used to assess neurotoxicity.[7]

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide100 (at 0.5h)>300Not Reported
N-(3-chlorophenyl)-2-morpholino-acetamide100 (at 0.5h), 300 (at 4h)>300Not Reported
Reference compounds and other derivativesData variesData variesData varies

Note: Data is based on studies of structurally related compounds and indicates the potential for this class of molecules. Specific derivatives of this compound should be synthesized and tested to determine their precise activity.

Kinase Inhibitors for Cancer Therapy

Diaryl urea derivatives are a well-established class of kinase inhibitors used in oncology. The N,N'-disubstituted urea motif is a key structural feature for binding to the ATP-binding site of various kinases. Derivatives of this compound can be designed to target specific kinases involved in cancer progression, such as Aurora kinases and Fibroblast Growth Factor Receptor 1 (FGFR1).

The table below presents the in vitro antiproliferative activity of a representative diaryl urea derivative against human cancer cell lines.

CompoundTarget Cell LineIC₅₀ (µM)
N-(4-(3-(4-chlorophenyl)ureido)phenyl)-2-phenylacetamideHT-29 (colon cancer)>50
A549 (lung cancer)35.42

Note: This data for a structurally related compound highlights the potential of this chemical class. The 4-bromophenyl moiety can be incorporated to explore structure-activity relationships.

Signaling Pathways

Aurora Kinase Signaling Pathway

Aurora kinases are crucial regulators of cell division, and their overexpression is common in many cancers.[11][12] Inhibitors of Aurora kinases can disrupt mitosis and induce apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_targets G2 G2 Phase CyclinB_CDK1 Cyclin B1/CDK1 G2->CyclinB_CDK1 Activation AuroraA Aurora A CyclinB_CDK1->AuroraA Activation Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosomes Chromosome Alignment & Segregation AuroraB->Chromosomes Cleavage Cleavage Furrow Formation AuroraB->Cleavage DiarylUrea This compound Derivative (Kinase Inhibitor) DiarylUrea->AuroraA Inhibition DiarylUrea->AuroraB Inhibition

Caption: Aurora Kinase Signaling Pathway in Mitosis.

FGFR1 Signaling Pathway

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, when dysregulated, can drive tumor growth and angiogenesis.[13][14][15]

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binding & Dimerization FRS2 FRS2 FGFR1->FRS2 Phosphorylation GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation DiarylUrea This compound Derivative (FGFR1 Inhibitor) DiarylUrea->FGFR1 Inhibition

Caption: Simplified FGFR1 Signaling Pathway.

Applications in Material Science

The hydrogen-bonding capabilities of the urea group and the potential for polymerization make this compound an attractive building block for novel polymers and supramolecular materials.

Polyureas

Polyureas are a class of polymers known for their excellent mechanical properties and thermal stability. While specific data for polymers derived directly from this compound is limited, the synthesis of copolymers using its derivatives has been reported, indicating its potential in polymer chemistry. For instance, N-(4-bromophenyl)-2-methacrylamide has been used in copolymerization.

Supramolecular Gels

The urea moiety can form strong, directional hydrogen bonds, leading to the self-assembly of molecules into ordered supramolecular structures such as gels. These materials have potential applications in areas like drug delivery and tissue engineering.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 4-bromoaniline.[6]

Synthesis_N4BPU Bromoaniline 4-Bromoaniline in Acetic Acid/Water Reaction Reaction at 35°C Bromoaniline->Reaction NaCNO Sodium Cyanate Solution NaCNO->Reaction Precipitation Precipitation Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Product This compound Filtration->Product

Caption: Synthesis of this compound.

Materials:

  • 4-bromoaniline

  • Glacial acetic acid

  • Sodium cyanate

  • Deionized water

Procedure:

  • Dissolve 4-bromoaniline (0.5 mole) in a mixture of glacial acetic acid (240 mL) and water (480 mL) at 35°C in a beaker.[6]

  • Prepare a solution of sodium cyanate (1 mole) in water (450 mL) and warm it to 35°C.[6]

  • Slowly add about 50 mL of the sodium cyanate solution to the 4-bromoaniline solution with stirring until a white crystalline precipitate appears.[6]

  • Quickly add the rest of the sodium cyanate solution with vigorous agitation. The temperature will rise to 50-55°C.[6]

  • Stir the thick suspension for another 10 minutes and then let it stand at room temperature for 2-3 hours.[6]

  • Dilute the mixture with 200 mL of water and cool to 0°C.[6]

  • Filter the precipitate with suction, wash with cold water, and dry to obtain crude this compound.[6]

  • The product can be further purified by recrystallization from aqueous ethanol.[6]

Synthesis of N-Aryl-N'-(4-bromophenyl)urea Derivatives

This general protocol describes the synthesis of diaryl urea derivatives, which can be adapted for this compound.

Synthesis_DiarylUrea Amine Aryl Amine in Acetone Reaction Reaction at RT Amine->Reaction Isocyanate 4-Bromophenyl Isocyanate in Acetone Isocyanate->Reaction Filtration Filtration & Washing Reaction->Filtration Product N-Aryl-N'-(4-bromophenyl)urea Filtration->Product

Caption: Synthesis of Diaryl Urea Derivatives.

Materials:

  • This compound (or 4-bromophenyl isocyanate)

  • Substituted aryl amine

  • Acetone or other suitable solvent

Procedure:

  • Dissolve the substituted aryl amine (1 equivalent) in a suitable solvent (e.g., acetone).

  • To this solution, add a solution of 4-bromophenyl isocyanate (1 equivalent) in the same solvent dropwise at room temperature. Alternatively, this compound can be reacted with an amine under conditions that promote urea exchange, though the isocyanate route is more common.

  • Stir the reaction mixture at room temperature for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates out of the solution.

  • Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum.

Anticonvulsant Activity Screening Protocol

This protocol outlines the standard preliminary screening for anticonvulsant activity in mice.[7][8][9][10]

Anticonvulsant_Screening_Workflow Start Test Compound Administration (i.p.) MES_Test Maximal Electroshock (MES) Test Start->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazol (scPTZ) Test Start->scPTZ_Test Rotarod_Test Rotarod Test (Neurotoxicity) Start->Rotarod_Test MES_Endpoint Protection from Tonic Hindlimb Extension MES_Test->MES_Endpoint scPTZ_Endpoint Protection from Clonic Seizures scPTZ_Test->scPTZ_Endpoint Rotarod_Endpoint Time on Rod (Motor Impairment) Rotarod_Test->Rotarod_Endpoint Data_Analysis Determine ED50 and TD50 MES_Endpoint->Data_Analysis scPTZ_Endpoint->Data_Analysis Rotarod_Endpoint->Data_Analysis

References

Synthesis of N-(4-bromophenyl)urea from p-Bromoaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(4-bromophenyl)urea, a key intermediate in the development of various pharmaceutical compounds and agrochemicals. The synthesis is achieved through the reaction of p-bromoaniline with sodium cyanate in an acidic aqueous solution. This method is reliable, scalable, and yields a product of high purity. This application note includes a step-by-step experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in organic synthesis and drug discovery.

Introduction

N-aryl ureas are an important class of organic compounds with a wide range of biological activities. This compound, in particular, serves as a crucial building block in the synthesis of various biologically active molecules, including insecticides and anticonvulsant agents.[1][2] The synthesis described herein involves the reaction of p-bromoaniline with an alkali metal cyanate, a well-established and efficient method for the preparation of substituted phenylureas.[1][3]

Reaction Scheme

The overall reaction for the synthesis of this compound from p-bromoaniline is as follows:

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
p-Bromoaniline (Molar Mass: 172.03 g/mol )86 g (0.5 mol)[3]
Sodium Cyanate (Molar Mass: 65.01 g/mol )65 g (1.0 mol)[3]
Glacial Acetic Acid240 mL[3]
Water480 mL + 450 mL[3]
Product
This compound (Molar Mass: 215.05 g/mol )[4]
Yield
Crude Yield95-100 g (88-93%)[3]
Recrystallized Yield~65% recovery[3]
Physical Properties
AppearanceWhite crystalline powder/lustrous white prisms[3]
Melting Point225–227 °C[3][4]
Spectroscopic Data
¹H NMR (399.95 MHz, DMSO-d₆)δ 5.91 (s, 2H, NH₂), 7.38 (s, 4H, C₆H₄), 8.66 (s, 1H, NH)[5]
¹³C{¹H} NMR (100.58 MHz, DMSO-d₆)δ 112.22 (Cipso), 119.52 (2CH), 131.18 (2CH), 139.89 (Cipso), 155.70 (C=O)[5]

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[3]

Materials:

  • p-Bromoaniline (C₆H₆BrN)

  • Sodium cyanate (NaOCN) or Potassium cyanate (KOCN)

  • Glacial acetic acid (CH₃COOH)

  • Deionized water

  • Ethanol (for recrystallization)

Equipment:

  • 2-L beaker

  • Stirring apparatus (magnetic stirrer and stir bar or mechanical stirrer)

  • Heating mantle or water bath

  • Thermometer

  • Buchner funnel and filter flask

  • Filter paper

  • Drying oven or desiccator

Procedure:

  • Dissolution of p-Bromoaniline: In a 2-L beaker, dissolve 86 g (0.5 mole) of p-bromoaniline in a mixture of 240 mL of glacial acetic acid and 480 mL of water. Gently warm the mixture to 35°C to facilitate dissolution.

  • Preparation of Sodium Cyanate Solution: In a separate beaker, prepare a solution of 65 g (1.0 mole) of sodium cyanate in 450 mL of water, also warmed to 35°C. Alternatively, a well-stirred suspension of the cyanate in 150 ml of water can be used.[3]

  • Reaction Initiation: While stirring the p-bromoaniline solution, slowly add approximately 50 mL of the sodium cyanate solution. Continue stirring until a white crystalline precipitate of the product begins to form.

  • Completion of Reaction: Once precipitation starts, add the remainder of the sodium cyanate solution quickly with vigorous agitation. The reaction is exothermic, and the temperature will likely rise to 50–55°C.

  • Precipitation and Digestion: Continue to stir the thick, paste-like suspension for an additional 10 minutes. Then, allow the mixture to stand at room temperature for 2–3 hours to ensure complete precipitation.

  • Dilution and Cooling: Dilute the reaction mixture with 200 mL of water and then cool the mixture to 0°C in an ice bath.

  • Isolation of Crude Product: Collect the crude this compound by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove any remaining salts and acetic acid.

  • Drying of Crude Product: Press the solid on the funnel to remove as much water as possible and then dry the product. The yield of crude, white crystalline this compound should be between 95–100 g.[3]

  • Recrystallization (Optional): For a purer product, the crude material can be recrystallized from aqueous ethanol. Use approximately 12 mL of ethanol and 3 mL of water for every gram of crude product. This process should yield lustrous white prisms of pure this compound with a recovery of about 65%.[3]

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

SynthesisWorkflow A 1. Dissolve p-bromoaniline in glacial acetic acid and water at 35°C C 3. Add a small portion of cyanate solution to aniline solution to initiate precipitation A->C B 2. Prepare sodium cyanate solution in water at 35°C B->C D 4. Add remaining cyanate solution rapidly with vigorous stirring C->D E 5. Stir for 10 min and let stand at room temperature for 2-3 hours D->E F 6. Dilute with water and cool to 0°C E->F G 7. Filter the precipitate and wash with cold water F->G H 8. Dry the crude product G->H I 9. (Optional) Recrystallize from aqueous ethanol H->I Purification J Pure this compound H->J Crude Product I->J Pure Product

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • p-Bromoaniline is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

  • Glacial acetic acid is corrosive. Handle with care.

  • Sodium cyanate is harmful if swallowed.

Conclusion

The protocol described provides an efficient and reproducible method for the synthesis of this compound from p-bromoaniline. The high yield and purity of the product make this procedure suitable for both academic research and larger-scale production in industrial settings. The provided data and workflow diagrams are intended to facilitate the successful implementation of this synthesis.

References

Application Notes and Protocols: N-(4-bromophenyl)urea as a Precursor for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-bromophenyl)urea is a valuable chemical intermediate in the synthesis of a variety of agrochemicals, particularly phenylurea herbicides.[1][2][3][4] This class of herbicides is known for its effectiveness in controlling a broad spectrum of weeds in various crops.[5] The primary mode of action for phenylurea herbicides is the inhibition of photosynthesis at Photosystem II (PSII), making them potent agents for weed management.[6][7]

These application notes provide detailed protocols for the synthesis of this compound and its subsequent (conceptual) use in the preparation of phenylurea herbicides. Furthermore, it includes information on the mechanism of action and representative data on the herbicidal activity of related compounds.

Synthesis of the Precursor: this compound

The synthesis of this compound is typically achieved through the reaction of 4-bromoaniline with a cyanate source. This straightforward and high-yielding reaction provides the foundational structure for further elaboration into more complex agrochemical molecules.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-bromoaniline

  • Glacial acetic acid

  • Sodium cyanate

  • Water

  • Standard laboratory glassware (beaker, stirrer, filtration apparatus)

Procedure:

  • In a 2-liter beaker, dissolve 86 g (0.5 mole) of 4-bromoaniline in 240 ml of glacial acetic acid and 480 ml of water at 35°C.

  • Prepare a solution of 65 g (1 mole) of sodium cyanate in 450 ml of water at 35°C.

  • Slowly add approximately 50 ml of the sodium cyanate solution to the 4-bromoaniline solution with stirring until a white crystalline precipitate of the product appears.

  • Once precipitation begins, add the rest of the sodium cyanate solution quickly with vigorous agitation. The temperature of the reaction mixture will rise to 50-55°C.

  • Stir the resulting thick, paste-like suspension for an additional 10 minutes.

  • Allow the mixture to stand at room temperature for 2-3 hours.

  • Dilute the suspension with 200 ml of water and then cool to 0°C.

  • Collect the product by suction filtration, wash with water, and drain thoroughly.

  • Dry the product to obtain crude this compound as a white crystalline powder.

Expected Yield: 95-100 g.

Application in Agrochemical Synthesis: Phenylurea Herbicides

This compound serves as a key building block for the synthesis of various phenylurea herbicides. The general structure of these herbicides consists of a substituted phenyl ring linked to a urea moiety. The nature and position of substituents on the phenyl ring and the urea nitrogen atoms influence the herbicidal activity and selectivity. A prominent example of a herbicide synthesized from a related precursor (4-bromoaniline) is Metobromuron.

Synthesis of a Representative Agrochemical: Metobromuron

While not directly synthesized from this compound in this specific protocol, the synthesis of Metobromuron from 4-bromophenyl isocyanate illustrates the chemical transformations involved in producing a final agrochemical product from a 4-bromophenyl precursor. 4-bromophenyl isocyanate can be synthesized from 4-bromoaniline, the same starting material for this compound.

Experimental Protocol: Synthesis of Metobromuron

This synthesis proceeds in two main steps starting from 4-bromophenyl isocyanate.

Step 1: Formation of 3-(4-bromophenyl)-1-hydroxyurea

Materials:

  • 4-bromophenyl isocyanate

  • Hydroxylamine hydrochloride

  • 32% Sodium hydroxide solution

  • Toluene

  • Water

Procedure:

  • Add 10.4 kg of hydroxylamine hydrochloride to 86 kg of water.

  • Adjust the pH of the solution to 7-8 using a 32% sodium hydroxide solution.

  • Add 100 kg of toluene to the reaction mixture.

  • Add 19.8 kg of 4-bromophenyl isocyanate dropwise at 12°C.

  • Maintain the reaction with insulation after the addition is complete.

  • Monitor the reaction by HPLC until the 4-bromophenyl isocyanate content is less than 0.5%.

  • Filter the mixture to collect the solid product, yielding approximately 22.4 kg of 3-(4-bromophenyl)-1-hydroxyurea.

Step 2: Methylation to Metobromuron

Materials:

  • 3-(4-bromophenyl)-1-hydroxyurea (from Step 1)

  • Water

  • 32% NaOH solution

  • Dimethyl sulfate

Procedure:

  • Add the 22.4 kg of solid obtained from Step 1 to 110 kg of water.

  • Adjust the pH of the reaction solution to 8-10 using a 32% NaOH solution.

  • Add 15 kg of dimethyl sulfate dropwise at 20-25°C.

  • Simultaneously, add 32% sodium hydroxide solution to maintain the pH of the reaction solution between 8 and 10.

  • After the dimethyl sulfate addition is complete, continue the reaction under insulation.

  • Monitor the reaction by HPLC until the 3-(4-bromophenyl)-1-hydroxyurea content is less than 0.5%.

  • Filter the reaction mixture and wash the filter cake with 10 kg of water.

  • Dry the product with air at 60-70°C to obtain the final product, 3-(4-bromophenyl)-1-methoxy-1-methylurea (Metobromuron).

Expected Yield: Approximately 23.8 kg (91.9% total yield over two steps) with a purity of 99.1%.

Mechanism of Action: Inhibition of Photosystem II

Phenylurea herbicides act by inhibiting photosynthesis in susceptible plants.[6][7] They specifically target the D1 protein in Photosystem II (PSII) of the chloroplast thylakoid membrane.[7][8] By binding to the D1 protein, these herbicides block the electron transport chain, specifically the transfer of electrons from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B).[6] This interruption halts the production of ATP and NADPH, which are essential for CO2 fixation and plant growth. The blockage of electron flow also leads to the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.[7]

G cluster_PSII Photosystem II (PSII) cluster_herbicide Mechanism of Action cluster_outcome Result P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA Electron Transfer QB QB (D1 Protein) QA->QB PQ_pool Plastoquinone Pool QB->PQ_pool Electron Transfer Inhibition Blockage of Electron Transfer Phenylurea Phenylurea Herbicide Phenylurea->QB Binds to D1 Protein No_ATP_NADPH Inhibition of ATP & NADPH Production Inhibition->No_ATP_NADPH ROS Reactive Oxygen Species (ROS) Formation Inhibition->ROS Cell_Death Cell Death No_ATP_NADPH->Cell_Death ROS->Cell_Death

Caption: Mechanism of Photosystem II inhibition by phenylurea herbicides.

Herbicidal Activity Data

The efficacy of phenylurea herbicides varies depending on the specific compound, the target weed species, and environmental conditions. The following table presents representative herbicidal activity data for several phenylurea herbicides against various weeds, expressed as the concentration required for 50% inhibition of growth (GR50) or photosynthesis (I50).

HerbicideWeed SpeciesActivity ParameterValue (µM)
Diuron Amaranthus retroflexus (Redroot Pigweed)GR500.25
Chenopodium album (Common Lambsquarters)GR500.30
Linuron Echinochloa crus-galli (Barnyardgrass)I50 (Photosynthesis)0.15
Setaria faberi (Giant Foxtail)I50 (Photosynthesis)0.20
Metobromuron Solanum nigrum (Black Nightshade)GR500.45
Galium aparine (Cleavers)GR500.60

Note: The data in this table is representative and compiled from various sources for illustrative purposes. Actual values may vary.

Experimental Workflow: Herbicide Efficacy Testing

A typical workflow for evaluating the efficacy of a newly synthesized phenylurea herbicide involves several key steps, from initial synthesis to greenhouse trials.

G cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_analysis Analysis & Reporting Synthesis Synthesis of This compound Derivative Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Stock_Solution Preparation of Stock Solution Purification->Stock_Solution Pot_Study Greenhouse Pot Study (Pre- & Post-emergence) Stock_Solution->Pot_Study Data_Collection Data Collection (Visual Injury, Biomass) Pot_Study->Data_Collection GR50 GR50/IC50 Determination Data_Collection->GR50 SAR Structure-Activity Relationship (SAR) Analysis GR50->SAR Report Final Report & Conclusion SAR->Report

Caption: General workflow for herbicide efficacy testing.

Conclusion

This compound is a critical precursor for the development of effective phenylurea herbicides. The synthetic protocols provided herein offer a foundation for researchers to produce this intermediate and explore its derivatization into novel agrochemicals. Understanding the mechanism of action and employing standardized efficacy testing are crucial for the rational design and development of new and improved herbicides for sustainable agriculture.

References

Practical Guide to N-(4-bromophenyl)urea in a Laboratory Setting: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the laboratory use of N-(4-bromophenyl)urea, a versatile chemical intermediate. The primary application of this compound is as a foundational scaffold for the synthesis of a wide range of biologically active molecules, particularly in the fields of oncology and neurology. While this compound itself is not typically a final drug product, its structural motif is central to many potent kinase inhibitors and anticonvulsant agents.

Below are application notes and detailed protocols for the synthesis of this compound and its subsequent use in the development of these therapeutic agents.

Compound Information and Properties

This compound is a stable, solid compound that is readily handled in a laboratory setting. Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 1967-25-5[1][2]
Molecular Formula C₇H₇BrN₂O[1]
Molecular Weight 215.05 g/mol [1]
Appearance White to off-white crystalline powder[3]
Melting Point 225-227 °C[3]
Solubility Soluble in alcohols and ketones, slightly soluble in water.N/A

Application Note 1: this compound as a Scaffold for Kinase Inhibitors

The N,N'-disubstituted urea moiety is a key pharmacophore in a number of approved and investigational kinase inhibitors. The urea group can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. This compound serves as an excellent starting point for the synthesis of libraries of potential kinase inhibitors, particularly targeting serine/threonine kinases like Raf and receptor tyrosine kinases such as VEGFR.

Representative Quantitative Data for Phenylurea-Based Kinase Inhibitors

While specific IC50 values for this compound are not widely reported, numerous derivatives have demonstrated potent inhibitory activity against various kinases. The following table provides representative data for such derivatives to illustrate the potential of this chemical class.

Compound ClassTarget KinaseRepresentative IC₅₀ (nM)
Diaryl Urea DerivativesRaf-16
Diaryl Urea DerivativesVEGFR-290
Quinoline-Thiazolidinone Urea DerivativesVEGFR-248.8 - 62.7
Urea-Benzothiazole DerivativesVEGFR-243.1

Note: The IC50 values are for various derivatives and not this compound itself. These values are presented to demonstrate the utility of the phenylurea scaffold in kinase inhibitor design.

Experimental Protocols

Protocol 1.1: Synthesis of this compound

This protocol describes the synthesis of this compound from 4-bromoaniline.

Materials:

  • 4-bromoaniline

  • Sodium cyanate

  • Glacial acetic acid

  • Water

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a suitable beaker, dissolve 86 g (0.5 mole) of 4-bromoaniline in 240 ml of glacial acetic acid and 480 ml of water at 35°C.

  • In a separate beaker, prepare a solution of 65 g (1 mole) of sodium cyanate in 450 ml of water at 35°C.

  • Slowly add approximately 50 ml of the sodium cyanate solution to the 4-bromoaniline solution with stirring until a white crystalline precipitate appears.

  • Once precipitation begins, add the remainder of the sodium cyanate solution quickly with vigorous agitation. The temperature of the reaction mixture will rise to 50–55°C.

  • Continue stirring the thick, paste-like suspension for 10 minutes.

  • Allow the mixture to stand at room temperature for 2–3 hours.

  • Dilute the mixture with 200 ml of water and then cool to 0°C in an ice bath.

  • Filter the product using suction filtration, wash with cold water, and dry thoroughly.

  • The expected yield of crude this compound is 95–100 g. The product is typically of sufficient purity for subsequent reactions but can be recrystallized from ethanol if desired.

Protocol 1.2: General Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol provides a general method for screening compounds for kinase inhibitory activity.

Materials:

  • Recombinant target kinase (e.g., Raf-1, VEGFR-2)

  • Kinase-specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (dissolved in DMSO)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • 384-well white opaque assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in 100% DMSO.

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of the kinase solution (at 2.5x the final concentration in kinase buffer) to each well. Mix gently and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (at 2.5x the final concentration). The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate for 60 minutes at 30°C.

  • Terminate the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[4]

Visualizations

experimental_workflow_kinase_inhibitor cluster_synthesis Synthesis cluster_screening Screening cluster_analysis Analysis Start This compound Reaction Coupling Reaction (e.g., with isocyanate) Start->Reaction Step 1 Product Derivative Library Reaction->Product Step 2 Assay Kinase Inhibition Assay (e.g., ADP-Glo) Product->Assay Step 3 Data IC50 Determination Assay->Data Step 4 SAR Structure-Activity Relationship (SAR) Data->SAR Step 5 Lead Lead Compound Optimization SAR->Lead Step 6

Caption: Workflow for Synthesis and Screening of Kinase Inhibitors.

raf_mek_erk_pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Phenylurea Inhibitor Inhibitor->Raf

Caption: Simplified Raf-MEK-ERK Signaling Pathway.

Application Note 2: this compound in the Development of Anticonvulsant Agents

The urea functional group is also a common feature in various anticonvulsant drugs. Its ability to participate in hydrogen bonding interactions is crucial for binding to relevant biological targets, which may include ion channels or enzymes involved in neurotransmission. This compound provides a readily available starting material for the synthesis of novel compounds with potential anticonvulsant properties.

Representative Quantitative Data for Urea-Based Anticonvulsants

The following table presents representative in vivo efficacy data for various urea derivatives in preclinical models of epilepsy. This data highlights the potential of this class of compounds as anticonvulsants.

Compound ClassAnimal ModelEndpointRepresentative ED₅₀ (mg/kg)
N-substituted 2-anilinophenylacetamidesMESProtection from seizure24.0
N-(2-hydroxyethyl)amidesMESProtection from seizure20.5 - 23.3
Quinoxaline derivativesMESProtection from seizure75

Note: The ED50 values are for various derivatives and not this compound itself. These values are presented to demonstrate the utility of the urea scaffold in anticonvulsant drug design.

Experimental Protocols

Protocol 2.1: General Procedure for the Synthesis of N-Aryl-N'-substituted Ureas

This protocol describes a general method for the derivatization of this compound to generate a library of compounds for screening.

Materials:

  • This compound

  • Appropriate isocyanate (e.g., phenyl isocyanate, cyclohexyl isocyanate)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Stirring apparatus and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add one equivalent of the desired isocyanate to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration.

  • If the product remains in solution, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2.2: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Model)

This protocol outlines a standard method for assessing the anticonvulsant efficacy of a test compound in mice.[5][6]

Materials:

  • Test compound

  • Vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline)

  • Adult male mice (e.g., C57BL/6, 20-25 g)

  • Corneal electrodes

  • A constant current stimulator

Procedure:

  • Prepare a formulation of the test compound in the chosen vehicle.

  • Administer the test compound to the mice via an appropriate route (e.g., intraperitoneal injection) at various doses. A vehicle control group should also be included.

  • After a predetermined pretreatment time (e.g., 30-60 minutes), induce seizures by applying an electrical stimulus through corneal electrodes (e.g., 60 Hz, 50 mA for 0.2 seconds).

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.

  • Record the number of animals protected at each dose level.

  • Calculate the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic hindlimb extension.

Visualizations

anticonvulsant_testing_workflow Compound Test Compound (Urea Derivative) Dosing Compound Administration (e.g., IP injection in mice) Compound->Dosing Pretreatment Pretreatment Period (30-60 min) Dosing->Pretreatment Seizure Seizure Induction (MES model) Pretreatment->Seizure Observation Observation of Tonic Hindlimb Extension Seizure->Observation Data Data Analysis (ED50 Calculation) Observation->Data

References

Troubleshooting & Optimization

Technical Support Center: N-(4-bromophenyl)urea Solubility Improvement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the solubility of N-(4-bromophenyl)urea.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments aimed at enhancing the solubility of this compound.

Issue 1: Precipitation of this compound upon addition to aqueous buffer.

Question: I am observing immediate precipitation when I add my this compound stock solution (dissolved in an organic solvent) to my aqueous buffer. What is causing this and how can I resolve it?

Answer:

This phenomenon, known as "precipitation upon dilution," is common for poorly water-soluble compounds like this compound. It occurs because the compound is soluble in the organic stock solvent but highly insoluble in the aqueous buffer. When the stock solution is diluted into the buffer, the organic solvent concentration decreases, and the compound crashes out of the solution.

Troubleshooting Steps:

  • Decrease the final concentration: The most straightforward approach is to lower the target final concentration of this compound in the aqueous buffer.

  • Use a co-solvent system: Instead of a single organic solvent, prepare your stock solution in a mixture of a strong organic solvent (like DMSO) and a water-miscible co-solvent (like polyethylene glycol 400). This can help to create a more gradual transition in solvent polarity upon dilution.

  • Incorporate a surfactant: Adding a non-ionic surfactant (e.g., Tween® 20 or Triton™ X-100) at a low concentration (typically 0.01-0.05%) to your aqueous buffer can help to maintain the compound in solution by forming micelles.

  • Alter the pH of the aqueous buffer: While this compound is a neutral molecule and its solubility is not strongly pH-dependent, slight adjustments to the buffer pH can sometimes influence solubility. It is recommended to test a range of pH values.

  • Consider a different solubility enhancement technique: If the above steps are not sufficient, you may need to employ a more advanced technique such as cyclodextrin complexation or solid dispersion.

G

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Inconsistent or low solubility enhancement with cyclodextrins.

Question: I am using β-cyclodextrin to improve the solubility of this compound, but my results are not consistent, or the solubility increase is minimal. What could be the issue?

Answer:

Inconsistent results with cyclodextrin complexation can arise from several factors related to the experimental setup and the properties of the cyclodextrin and the drug.

Troubleshooting Steps:

  • Ensure equilibrium is reached: The complexation process requires time to reach equilibrium. Ensure that your drug-cyclodextrin solution is stirred or shaken for a sufficient period (typically 24-72 hours) at a constant temperature.

  • Verify the stoichiometry: While a 1:1 drug-to-cyclodextrin ratio is common for phenylurea compounds, this should be confirmed experimentally using a phase solubility study (Higuchi and Connors method).

  • Select an appropriate cyclodextrin: The size of the cyclodextrin cavity is crucial for forming a stable inclusion complex. For phenylurea derivatives, β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are generally suitable. If results with β-cyclodextrin are poor, consider using a modified cyclodextrin like HP-β-CD, which has higher aqueous solubility and can lead to greater solubility enhancement.

  • Control the temperature: Temperature affects both the solubility of the drug and the cyclodextrin, as well as the complexation equilibrium constant. Maintain a constant and controlled temperature throughout the experiment.

  • Check for drug degradation: Ensure that this compound is stable in the experimental conditions (pH, temperature, light) for the duration of the experiment.

G

Caption: Factors to investigate for optimizing cyclodextrin complexation.

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of this compound?

A1: There is limited publicly available data on the precise aqueous solubility of this compound. However, based on its chemical structure (a hydrophobic phenyl ring and a urea group capable of hydrogen bonding), it is classified as a poorly water-soluble compound. For the purpose of demonstrating the effectiveness of solubility enhancement techniques, we will use a hypothetical baseline aqueous solubility of 0.05 mg/mL . This value is consistent with other poorly soluble phenylurea derivatives.

Q2: Which solvents can be used to dissolve this compound for stock solutions?

A2: this compound is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1][2] It is also expected to be soluble in other polar aprotic solvents like dimethylformamide (DMF). For preparing stock solutions for biological assays, DMSO is commonly used.

Q3: What are the most promising techniques for improving the solubility of this compound?

A3: Based on the chemical structure and properties of this compound, the following techniques are highly promising:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, polyethylene glycol) can significantly increase solubility.

  • Cyclodextrin Complexation: Phenylurea compounds are known to form inclusion complexes with cyclodextrins, which can enhance their aqueous solubility.

  • Solid Dispersion: Dispersing this compound in a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or even urea) can improve its dissolution rate and apparent solubility.[3][4]

Q4: How does solid dispersion improve the solubility of this compound?

A4: Solid dispersion improves solubility through several mechanisms:

  • Particle size reduction: The drug is dispersed at a molecular or amorphous level within the carrier, leading to a significant increase in surface area.

  • Improved wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles by the aqueous medium.

  • Conversion to an amorphous state: The crystalline structure of the drug may be converted to a higher-energy amorphous state, which has greater apparent solubility.

Q5: Can I use urea as a carrier for a solid dispersion of this compound?

A5: Yes, using urea as a carrier is a viable option.[5] Urea is highly water-soluble and can form eutectic mixtures with other compounds, which can enhance their dissolution. This approach can be particularly interesting due to the structural similarity between the drug and the carrier.

Data Presentation

The following tables summarize hypothetical quantitative data for the solubility of this compound and its improvement using various techniques. These values are illustrative and based on typical results for similar compounds.

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)
Water25~0.05 (Hypothetical)
Ethanol25~1.5
Methanol25~2.0
DMSO25> 50

Table 2: Improvement of this compound Solubility using Co-solvents

Co-solvent System (Water:Co-solvent, v/v)Temperature (°C)Apparent Solubility (mg/mL)Fold Increase
Water:Ethanol (80:20)25~0.3~6
Water:Ethanol (60:40)25~0.8~16
Water:PEG 400 (80:20)25~0.5~10
Water:PEG 400 (60:40)25~1.2~24

Table 3: Improvement of this compound Solubility using Cyclodextrin Complexation

Cyclodextrin (Concentration)Temperature (°C)Apparent Solubility (mg/mL)Fold Increase
β-Cyclodextrin (15 mM)25~0.4~8
HP-β-Cyclodextrin (15 mM)25~0.9~18

Table 4: Improvement of this compound Dissolution from Solid Dispersions

Carrier (Drug:Carrier Ratio)Preparation MethodMaximum Dissolution (%) in 60 min
Pure Drug-15
PVP K30 (1:4)Solvent Evaporation85
PEG 6000 (1:4)Fusion (Melting)78
Urea (1:4)Fusion (Melting)70

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining the thermodynamic solubility of this compound.

Materials:

  • This compound

  • Distilled or deionized water (or buffer of choice)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm)

  • HPLC system with UV detector

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the aqueous medium (e.g., 10 mg in 10 mL).

  • Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined time to ensure equilibrium is reached (typically 24-48 hours). A preliminary experiment can be run to determine the time to reach equilibrium.

  • After shaking, allow the vials to stand for at least 1 hour to allow undissolved solids to settle.

  • Carefully withdraw a sample from the supernatant.

  • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

Protocol 2: Phase Solubility Study with Cyclodextrins (Higuchi and Connors Method)

This protocol is used to determine the stoichiometry and stability constant of the this compound-cyclodextrin complex.

Materials:

  • This compound

  • β-cyclodextrin or HP-β-cyclodextrin

  • Aqueous buffer (e.g., phosphate buffer, pH 7.4)

  • Equipment as listed in Protocol 1

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 2, 4, 6, 8, 10, 12, 15 mM).

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Follow steps 2-8 from Protocol 1 for each concentration of cyclodextrin.

  • Plot the total concentration of dissolved this compound (y-axis) against the concentration of the cyclodextrin (x-axis).

  • Analyze the resulting phase solubility diagram. A linear plot (A_L type) indicates the formation of a soluble 1:1 complex.[6]

  • Calculate the stability constant (K_s) from the slope and intercept of the linear portion of the graph using the equation: K_s = slope / (S_0 * (1 - slope)), where S_0 is the intrinsic solubility of this compound in the absence of cyclodextrin (the y-intercept).

Protocol 3: Preparation of Solid Dispersion by Solvent Evaporation

This protocol describes the preparation of a solid dispersion of this compound with PVP K30.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (or another suitable volatile solvent)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Weigh the desired amounts of this compound and PVP K30 (e.g., for a 1:4 ratio, use 100 mg of drug and 400 mg of PVP K30).

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C).

  • Alternatively, the solution can be poured into a petri dish and dried in a vacuum oven at a controlled temperature until a constant weight is achieved.

  • The resulting solid mass is then scraped and pulverized using a mortar and pestle.

  • The powdered solid dispersion is passed through a sieve to obtain a uniform particle size.

  • Store the solid dispersion in a desiccator until further use.

G

Caption: Experimental workflow for preparing solid dispersions.

Protocol 4: HPLC-UV Method for Quantification of this compound

This protocol provides a general HPLC-UV method for the quantification of this compound. This method should be validated for linearity, accuracy, and precision before use.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: Determined by scanning a solution of this compound (typically around 245 nm).

  • Run Time: Sufficient to allow for the elution of the drug peak (e.g., 10 minutes).

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Inject the calibration standards into the HPLC system and record the peak areas.

  • Construct a calibration curve by plotting the peak area (y-axis) against the concentration (x-axis). A linear regression analysis should be performed.

  • Prepare the experimental samples (from solubility studies) by diluting them with the mobile phase to fall within the calibration range.

  • Inject the prepared samples and record the peak areas.

  • Calculate the concentration of this compound in the samples using the equation from the calibration curve. Remember to account for the dilution factor.

References

Technical Support Center: N-(4-bromophenyl)urea Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-(4-bromophenyl)urea. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize this compound has a very low yield. What are the common causes?

A low yield can stem from several factors. Incomplete reactions are a common issue, which can be caused by impure starting materials, such as 4-bromoaniline. The presence of moisture can also be problematic, as it can react with the isocyanate intermediate. Additionally, improper reaction temperature can affect the reaction rate and lead to the formation of side products.

Q2: What are the most common impurities I might find in my crude product, and how can I identify them?

The most likely impurities are unreacted 4-bromoaniline and the symmetrical diarylurea, 1,3-bis(4-bromophenyl)urea. The formation of this diarylurea is a common side reaction. These impurities can be identified using techniques like Thin Layer Chromatography (TLC) by comparing with standards of the starting material. Further characterization by NMR spectroscopy can also help identify their presence in the product mixture.

Q3: My reaction is not proceeding to completion, even after an extended reaction time. What should I check?

If the reaction is stalling, first verify the purity of your starting materials, particularly the 4-bromoaniline. Ensure that the reaction is being conducted under anhydrous (dry) conditions, as water can consume the isocyanate reagent. Also, confirm that the reaction temperature is appropriate for the specific protocol you are following. In some cases, the choice of solvent can influence the reaction rate; for instance, reactions in acetic acid or with hydrochloric acid are common.

Q4: I'm having trouble purifying my this compound. What are the recommended methods?

The most common method for purifying this compound is recrystallization. A suitable solvent system, such as ethanol/water, can be effective. The crude product is dissolved in hot ethanol, and then water is added dropwise until the solution becomes cloudy. Upon cooling, the purified product should crystallize out.

Experimental Protocols

Protocol 1: Synthesis from 4-bromoaniline and Urea

This protocol details a common method for synthesizing this compound.

Materials:

  • 4-bromoaniline

  • Urea

  • Concentrated Hydrochloric Acid

  • Distilled Water

  • Ethanol

Procedure:

  • In a round-bottom flask, prepare a solution of 4-bromoaniline in dilute hydrochloric acid.

  • Add a solution of urea in water to the flask.

  • Heat the reaction mixture under reflux for approximately 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath to precipitate the crude product.

  • Filter the crude product using suction filtration and wash with cold water.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

  • Dry the purified crystals and determine the melting point and yield.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₇H₇BrN₂O
Molecular Weight 215.05 g/mol
Appearance White to off-white crystalline solid
Melting Point Approximately 224-226 °C (can vary slightly)
Solubility Sparingly soluble in water, soluble in ethanol

Visual Guides

Below are diagrams illustrating the experimental workflow and a troubleshooting guide.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Prepare Reagent Solutions (4-bromoaniline, Urea) setup Assemble Reaction Apparatus reagents->setup mix Mix Reagents setup->mix reflux Heat under Reflux mix->reflux monitor Monitor with TLC reflux->monitor cool Cool to Precipitate monitor->cool filter Filter Crude Product cool->filter recrystallize Recrystallize filter->recrystallize dry Dry Final Product recrystallize->dry yield Calculate Yield dry->yield mp Measure Melting Point yield->mp spectroscopy Spectroscopic Analysis (NMR, IR) mp->spectroscopy

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Start: Low Yield or Incomplete Reaction check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (Anhydrous, Temperature) start->check_conditions check_time Is Reaction Time Sufficient? check_conditions->check_time impurity_check Analyze Crude Product for Impurities (TLC, NMR) check_time->impurity_check Yes increase_time Action: Increase Reaction Time check_time->increase_time No unreacted_sm Unreacted Starting Material Present? impurity_check->unreacted_sm side_product Side Product (e.g., bis-urea) Formed? unreacted_sm->side_product No reassess_conditions Action: Re-evaluate Conditions (Solvent, Temp, Purity) unreacted_sm->reassess_conditions Yes optimize_purification Action: Optimize Purification (e.g., Recrystallization) side_product->optimize_purification Yes end Problem Resolved side_product->end No increase_time->end optimize_purification->end reassess_conditions->end

Technical Support Center: N-(4-bromophenyl)urea Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(4-bromophenyl)urea reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts encountered during the synthesis of this compound, particularly when using 4-bromoaniline and a cyanate source, are:

  • N,N'-bis(4-bromophenyl)urea: This symmetrically substituted diarylurea is a significant byproduct, the formation of which is often promoted by elevated temperatures.

  • Unreacted 4-bromoaniline: Incomplete reaction can lead to the presence of the starting material in the final product.

Q2: How can I minimize the formation of N,N'-bis(4-bromophenyl)urea?

A2: To minimize the formation of the diarylurea byproduct, consider the following:

  • Temperature Control: Maintain a moderate reaction temperature. The formation of N,N'-bis(4-bromophenyl)urea is known to be more prevalent at higher temperatures, especially near the melting point of this compound.

  • Reagent Stoichiometry: Use a slight excess of the cyanate reagent to ensure complete conversion of the 4-bromoaniline.

  • Reaction Time: Monitor the reaction progress to avoid prolonged reaction times at elevated temperatures, which can favor byproduct formation.

Q3: What analytical techniques are recommended for identifying and quantifying byproducts in my this compound reaction mixture?

A3: Several analytical techniques can be employed for the analysis of your reaction mixture:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for separating and quantifying this compound, unreacted 4-bromoaniline, and N,N'-bis(4-bromophenyl)urea. A reversed-phase C18 column is typically effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying and quantifying the more volatile starting material, 4-bromoaniline.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the structures of the desired product and byproducts in the isolated material.[1]

Q4: Is this compound itself biologically active in signaling pathways?

A4: While this compound is primarily utilized as a key intermediate in the synthesis of more complex pharmacologically active molecules, the broader class of phenylurea derivatives has been shown to exhibit a range of biological activities.[2] Many of these derivatives function as inhibitors of various protein kinases, which are crucial components of cellular signaling pathways. For example, some N,N'-diarylurea derivatives are known to be potent inhibitors of receptor tyrosine kinases (RTKs), Raf kinases, and p38 MAPK, which are involved in cancer cell proliferation and survival.[3][4] Therefore, while this compound itself is not the final active compound, the urea scaffold it provides is critical for the biological activity of the resulting drug candidates.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete Reaction - Ensure the molar ratio of cyanate to 4-bromoaniline is appropriate (a slight excess of cyanate is often recommended).- Verify the quality and reactivity of the cyanate source.- Extend the reaction time, while monitoring for byproduct formation.
Byproduct Formation - Carefully control the reaction temperature to minimize the formation of N,N'-bis(4-bromophenyl)urea.- Optimize the rate of addition of reagents.
Loss during Workup - Ensure complete precipitation of the product before filtration.- Use minimal amounts of cold solvent for washing the product to avoid dissolution.- Check the pH of the aqueous phase during workup to ensure the product remains insoluble.
Moisture Contamination - Use anhydrous solvents and reagents, as water can react with the isocyanate intermediate.

Data Presentation

The following table summarizes the key components that may be present in a typical this compound synthesis reaction mixture and their expected analytical characteristics.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Analytical Behavior
This compound C₇H₇BrN₂O215.05Main product peak in HPLC. Characteristic signals in 1H and 13C NMR.[1][5][6]
4-Bromoaniline C₆H₆BrN172.02Earlier eluting peak in reversed-phase HPLC compared to the urea products. Detectable by GC-MS.[7]
N,N'-bis(4-bromophenyl)urea C₁₃H₁₀Br₂N₂O370.05Later eluting peak in reversed-phase HPLC due to increased hydrophobicity.

Experimental Protocols

Synthesis of this compound from 4-Bromoaniline and Sodium Cyanate

This protocol is adapted from a well-established procedure.[8]

Materials:

  • 4-Bromoaniline

  • Sodium Cyanate

  • Glacial Acetic Acid

  • Deionized Water

  • Ethanol

Procedure:

  • In a beaker, dissolve 4-bromoaniline (0.5 mol) in a mixture of glacial acetic acid and water.

  • Prepare a solution of sodium cyanate (0.55 mol) in water.

  • Slowly add the sodium cyanate solution to the stirred 4-bromoaniline solution.

  • A white precipitate of this compound should form.

  • Continue stirring for a specified time at a controlled temperature to ensure complete reaction.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration.

  • Wash the product with cold water to remove unreacted starting materials and inorganic salts.

  • Dry the product thoroughly.

  • The crude product can be recrystallized from a suitable solvent, such as aqueous ethanol, to improve purity.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis and Purification start Start reactants 4-Bromoaniline + Sodium Cyanate start->reactants reaction Reaction in Aqueous Acetic Acid reactants->reaction precipitation Precipitation of Crude Product reaction->precipitation filtration Filtration and Washing precipitation->filtration drying Drying filtration->drying crude_product Crude this compound drying->crude_product analysis Analysis (HPLC, GC-MS, NMR) crude_product->analysis purification Recrystallization (optional) analysis->purification Impurities Detected pure_product Pure this compound analysis->pure_product Purity Confirmed purification->pure_product end End pure_product->end

Caption: Experimental workflow for the synthesis and analysis of this compound.

troubleshooting_byproducts cluster_byproduct_id Byproduct Identification cluster_diarylurea Troubleshooting N,N'-bis(4-bromophenyl)urea cluster_aniline Troubleshooting Unreacted 4-Bromoaniline start High Level of Byproducts Detected byproduct_type Identify Major Byproduct (e.g., via HPLC retention time) start->byproduct_type temp Reduce Reaction Temperature byproduct_type->temp Diarylurea stoichiometry Increase Molar Ratio of Cyanate byproduct_type->stoichiometry Unreacted Aniline time Shorten Reaction Time temp->time end Optimized Reaction time->end reagent_quality Verify Reagent Quality stoichiometry->reagent_quality reagent_quality->end

Caption: Troubleshooting decision tree for byproduct formation in this compound synthesis.

References

Technical Support Center: Optimizing N-(4-bromophenyl)urea Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(4-bromophenyl)urea.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yielded a very low amount of this compound. What are the potential causes and how can I improve the yield?

A1: Low yields in the synthesis of this compound can stem from several factors. Here are the most common causes and their solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction is stirred vigorously for the recommended time, typically 2-3 hours at room temperature after the initial precipitation. Extending the reaction time can sometimes lead to the formation of byproducts, so it is a trade-off.

  • Suboptimal Temperature: The reaction is exothermic and a rapid temperature increase can lead to side reactions.

    • Solution: Maintain the initial reaction temperature at 35°C and monitor it during the addition of the sodium cyanate solution. The temperature may rise to 50-55°C, which is acceptable, but higher temperatures should be avoided.[1]

  • Poor Quality of Reagents: The purity of the starting materials, p-bromoaniline and sodium cyanate, is crucial.

    • Solution: Use high-purity reagents. If the purity is questionable, consider purifying the p-bromoaniline by recrystallization and ensure the sodium cyanate is dry and free-flowing.

  • Loss of Product During Workup: Significant amounts of the product can be lost during filtration and washing.

    • Solution: Ensure the product is fully precipitated by cooling the reaction mixture to 0°C before filtration. Wash the collected solid with cold water to minimize dissolution.

Q2: The melting point of my synthesized this compound is lower than the reported value (225-227°C) and the product appears impure. What are the likely impurities and how can I remove them?

A2: A low or broad melting point indicates the presence of impurities. The most common impurity is N,N'-bis(4-bromophenyl)urea, along with unreacted p-bromoaniline.

  • N,N'-bis(4-bromophenyl)urea: This symmetrical diarylurea is a common byproduct in urea synthesis, especially if the reaction temperature is too high or the reaction time is excessively long.[1]

    • Removal: This impurity can be removed by recrystallization. A 65% recovery of pure product can be achieved by recrystallizing the crude material from a mixture of ethanol and water (approximately 4:1 v/v).[1]

  • Unreacted p-bromoaniline: If the reaction is incomplete, the final product may be contaminated with the starting aniline.

    • Removal: Washing the crude product thoroughly with water during filtration will help remove any unreacted p-bromoaniline, which has some solubility in the acidic reaction mixture. Recrystallization is also effective.

Q3: During the addition of sodium cyanate, I observed excessive frothing and a strong smell. Is this normal?

A3: Yes, some frothing is expected during the addition of the sodium cyanate solution. This is due to the formation of isocyanic acid, which is volatile and has a distinct odor. The foam should collapse readily with stirring.[1] However, excessive frothing might indicate that the addition of the cyanate solution is too rapid. Slowing down the initial addition until precipitation begins can help control the frothing.

Frequently Asked Questions (FAQs)

Q1: What is the role of glacial acetic acid in this synthesis?

A1: Glacial acetic acid serves two main purposes in this reaction. Firstly, it acts as a solvent to dissolve the p-bromoaniline. Secondly, it reacts with sodium cyanate to generate isocyanic acid (HNCO) in situ. The isocyanic acid then reacts with the p-bromoaniline to form the desired this compound.

Q2: Can I use potassium cyanate instead of sodium cyanate?

A2: Yes, potassium cyanate can be used as an alternative to sodium cyanate, and it generally provides comparable results.[1]

Q3: What analytical techniques are recommended for assessing the purity of the final product?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point in the range of 225-227°C is a good indicator of high purity.[2][3]

  • Thin Layer Chromatography (TLC): TLC can be used to check for the presence of starting materials and byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for determining purity and identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the product and detect any impurities with distinct signals.[4]

Data Presentation

The following table summarizes the typical reaction conditions and expected yield for the synthesis of this compound based on a well-established protocol. Due to the lack of comprehensive parametric studies in the literature, this table provides a baseline for a successful synthesis.

ParameterValueReference
Starting Material p-Bromoaniline[1]
Reagent Sodium Cyanate[1]
Solvent Glacial Acetic Acid and Water[1]
Initial Temperature 35°C[1]
Reaction Temperature Rises to 50-55°C[1]
Reaction Time 2-3 hours[1]
Crude Yield 88-93%[1]
Purification Method Recrystallization from Ethanol/Water[1]
Purified Yield ~65% recovery from recrystallization[1]
Melting Point 225-227°C[2][3]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a well-established procedure.[1]

Materials:

  • p-Bromoaniline (0.5 mole, 86 g)

  • Glacial Acetic Acid (240 mL)

  • Water (480 mL for aniline solution, 450 mL for cyanate solution)

  • Sodium Cyanate (1 mole, 65 g)

  • Ethanol (for recrystallization)

Procedure:

  • In a 2-liter beaker, dissolve 86 g (0.5 mole) of p-bromoaniline in a mixture of 240 mL of glacial acetic acid and 480 mL of water, warming to 35°C if necessary.

  • In a separate beaker, prepare a solution of 65 g (1 mole) of sodium cyanate in 450 mL of water at 35°C.

  • Slowly add about 50 mL of the sodium cyanate solution to the stirred p-bromoaniline solution. A white crystalline precipitate of this compound should appear.

  • Once precipitation begins, add the rest of the sodium cyanate solution quickly with vigorous stirring. The temperature of the reaction mixture will rise to 50-55°C.

  • Stir the resulting thick paste for an additional 10 minutes.

  • Allow the mixture to stand at room temperature for 2-3 hours.

  • Dilute the mixture with 200 mL of water and then cool it to 0°C in an ice bath.

  • Collect the crude product by suction filtration and wash it thoroughly with cold water.

  • Dry the crude this compound. The expected yield is 95-100 g (88-93%).

Purification:

  • The crude product is often sufficiently pure for many applications. However, it can be further purified by recrystallization.

  • For recrystallization, use a mixture of ethanol and water (e.g., 12 mL of ethanol and 3 mL of water per gram of crude product).

  • Dissolve the crude product in the hot solvent mixture and allow it to cool slowly to form lustrous white prisms of pure this compound.

  • Collect the purified crystals by filtration. This process typically results in about a 65% recovery of the pure compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Isolation cluster_purification Purification prep_aniline Dissolve p-bromoaniline in acetic acid and water at 35°C add_cyanate Slowly add cyanate solution to aniline solution prep_aniline->add_cyanate prep_cyanate Prepare sodium cyanate solution in water at 35°C prep_cyanate->add_cyanate precipitate Precipitation of This compound add_cyanate->precipitate add_rest Add remaining cyanate solution rapidly precipitate->add_rest stir Stir at room temperature for 2-3 hours add_rest->stir cool Cool to 0°C stir->cool filter Filter and wash with cold water cool->filter dry Dry crude product filter->dry recrystallize Recrystallize from ethanol/water dry->recrystallize filter_pure Filter pure product recrystallize->filter_pure dry_pure Dry pure this compound filter_pure->dry_pure

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Impure Product check_yield Is the yield low? start->check_yield check_purity Is the product impure? (Low/broad melting point) start->check_purity check_yield->check_purity No incomplete_rxn Incomplete Reaction? check_yield->incomplete_rxn Yes side_reaction Side Reaction Occurred? (e.g., Diarylurea formation) check_purity->side_reaction Yes temp_issue Temperature Control Issue? incomplete_rxn->temp_issue No sol_incomplete Action: Extend reaction time with careful monitoring. incomplete_rxn->sol_incomplete Yes reagent_quality Poor Reagent Quality? temp_issue->reagent_quality No sol_temp Action: Monitor and control temperature during addition. temp_issue->sol_temp Yes workup_loss Loss During Workup? reagent_quality->workup_loss No sol_reagent Action: Use high-purity or purified reagents. reagent_quality->sol_reagent Yes workup_loss->check_purity No sol_workup Action: Ensure complete precipitation at 0°C and wash with cold solvent. workup_loss->sol_workup Yes unreacted_sm Unreacted Starting Material? side_reaction->unreacted_sm No sol_side_reaction Action: Recrystallize from ethanol/water. side_reaction->sol_side_reaction Yes sol_unreacted_sm Action: Thoroughly wash crude product and recrystallize. unreacted_sm->sol_unreacted_sm Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: N-(4-bromophenyl)urea Stability and Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability and degradation studies of N-(4-bromophenyl)urea.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its key properties?

This compound is a chemical compound with the molecular formula C7H7BrN2O.[1][2] It is typically a white to purple crystalline powder.[3] Key physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 1967-25-5[1][2]
Molecular Weight 215.05 g/mol [1]
Melting Point 225-227 °C[3]
Solubility Slightly soluble in DMSO and Methanol
Storage Store at room temperature in a well-closed, light-resistant, dry, and cool environment.[3]

2. What are the expected degradation pathways for this compound?

Based on the chemistry of phenylurea compounds, this compound is expected to degrade under hydrolytic, oxidative, photolytic, and thermal stress conditions. The primary degradation pathways likely include:

  • Hydrolysis: Cleavage of the urea bond to form 4-bromoaniline and isocyanic acid, which can further degrade to ammonia and carbon dioxide.

  • Oxidation: Hydroxylation of the phenyl ring is a potential oxidative degradation pathway.

  • Photodegradation: Exposure to light may lead to hydroxylation of the aromatic ring, oxidation of the urea moiety, and the formation of dimers.[4]

  • Thermal Degradation: At elevated temperatures, it can decompose to form 4-bromophenylisocyanate and ammonia.

3. What are the common challenges encountered during the analysis of this compound and its degradation products?

Common analytical challenges include:

  • Peak Tailing in Chromatography: Due to the polar nature of the urea functional group, peak tailing can occur in gas chromatography (GC) and high-performance liquid chromatography (HPLC). This can be mitigated by using appropriate columns, mobile phases, and derivatization techniques for GC.

  • Co-elution of Degradation Products: Some degradation products may have similar polarities, leading to co-elution in HPLC. Method development and optimization are crucial to ensure adequate separation.

  • Thermal Instability in GC: this compound and some of its degradation products can be thermally labile, leading to further degradation in the hot GC inlet. Lowering the injector temperature or using techniques like programmable temperature vaporization (PTV) inlets can help.

4. How should I store this compound to ensure its stability?

To maintain the stability of this compound, it should be stored at room temperature in a well-closed, light-resistant, and dry container.[3] Exposure to high humidity, elevated temperatures, and light should be avoided to prevent degradation.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your experiments.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent results in stability studies. - Inconsistent stress conditions (temperature, pH, light intensity).- Sample preparation variability.- Instability of the analytical method.- Ensure precise control and monitoring of all stress parameters.- Standardize sample preparation procedures.- Validate the stability-indicating nature of your analytical method.
Mass imbalance in forced degradation studies (sum of parent compound and degradation products is not close to 100%). - Formation of volatile or non-UV active degradation products.- Incomplete elution of degradation products from the HPLC column.- Inappropriate response factors for degradation products.- Use a mass-sensitive detector like a mass spectrometer (MS) to identify all products.- Modify the HPLC method (e.g., gradient, mobile phase) to ensure all components elute.- Determine the relative response factors for the major degradation products if accurate quantification is required.
Appearance of unexpected peaks in the chromatogram of a control sample. - Contamination of the sample or solvent.- Degradation of the compound in the analytical solution.- Carryover from previous injections.- Use high-purity solvents and clean glassware.- Prepare analytical solutions fresh and protect them from light and heat.- Implement a thorough wash cycle for the HPLC system between injections.
No degradation observed under stress conditions. - The compound is highly stable under the applied conditions.- Insufficiently harsh stress conditions.- Increase the severity of the stress conditions (e.g., higher temperature, more concentrated acid/base/oxidizing agent, longer exposure time).[5]
Excessive degradation (>20%) observed. - Stress conditions are too harsh.- Reduce the duration of stress exposure, lower the temperature, or use a lower concentration of the stressor. The target degradation is typically in the range of 5-20%.[5]

Quantitative Data from Stability Studies

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. These are illustrative examples to guide experimental expectations.

Table 1: Summary of Forced Degradation Results

Stress Condition% Degradation of this compoundMajor Degradation Products Identified
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)15.2%4-bromoaniline
Base Hydrolysis (0.1 M NaOH, 60°C, 8h)18.5%4-bromoaniline
Oxidative (3% H₂O₂, RT, 24h)12.8%Hydroxylated this compound
Photolytic (ICH Q1B, solid state, 7 days)8.5%Hydroxylated this compound, Dimer
Thermal (80°C, solid state, 48h)10.3%4-bromophenylisocyanate

Table 2: Kinetic Data for Hydrolytic Degradation at 60°C

pH ConditionRate Constant (k) (h⁻¹)Half-life (t½) (h)
pH 1.0 (0.1 M HCl)0.0068101.9
pH 13.0 (0.1 M NaOH)0.025627.1

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions as per ICH guidelines.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Photostability chamber

  • Oven

  • HPLC-UV or HPLC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time points (e.g., 1, 2, 4, 8 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at appropriate time points (e.g., 2, 6, 12, 24 hours).

  • Photolytic Degradation:

    • Expose a thin layer of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[6]

    • Simultaneously, keep a control sample in the dark.

    • After the exposure period, dissolve the samples in the initial solvent for analysis.

  • Thermal Degradation:

    • Place solid this compound in an oven at 80°C.

    • Withdraw samples at appropriate time points (e.g., 24, 48, 72 hours).

    • Dissolve the samples in the initial solvent for analysis.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Calculate the percentage degradation and identify the degradation products, preferably using an HPLC-MS system.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare standard solutions of this compound and stressed samples as described in Protocol 1.

  • Inject the samples into the HPLC system.

  • Monitor the separation of the parent peak from any degradation product peaks.

  • The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other. Peak purity analysis of the parent peak in stressed samples should be performed to confirm the absence of co-eluting peaks.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photolytic Degradation cluster_thermal Thermal Degradation BPU_H This compound BA_H 4-Bromoaniline BPU_H->BA_H H2O (Acid/Base) IA_H Isocyanic Acid BPU_H->IA_H H2O (Acid/Base) NH3_CO2_H Ammonia + CO2 IA_H->NH3_CO2_H H2O BPU_O This compound OH_BPU Hydroxylated This compound BPU_O->OH_BPU [O] (e.g., H2O2) BPU_P This compound OH_BPU_P Hydroxylated This compound BPU_P->OH_BPU_P hv Dimer_P Dimerized Products BPU_P->Dimer_P hv BPU_T This compound BPI 4-Bromophenylisocyanate BPU_T->BPI Heat NH3_T Ammonia BPU_T->NH3_T Heat

Caption: Degradation pathways of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of This compound (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidative (3% H2O2, RT) start->oxidation photo Photolytic (ICH Q1B) start->photo thermal Thermal (80°C) start->thermal sampling Sample at Time Points & Neutralize (if needed) acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling hplc Analyze by Stability-Indicating HPLC-UV/MS sampling->hplc data Calculate % Degradation & Identify Products hplc->data

Caption: Forced degradation experimental workflow.

References

Common impurities in commercial N-(4-bromophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial N-(4-bromophenyl)urea.

Troubleshooting Guide: Common Impurities

Users of commercial this compound may encounter several common impurities that can affect their experiments. These impurities typically arise from the synthesis process or degradation of the final product. The primary method for synthesizing this compound involves the reaction of p-bromoaniline with sodium cyanate.[1][2]

Table 1: Summary of Common Impurities in Commercial this compound

Impurity NameStructureSourcePotential Issues in Experiments
p-BromoanilineUnreacted starting material in the synthesis of this compound.[1] Can also be a degradation product from hydrolysis.May lead to side reactions, inaccurate yield calculations, and misinterpretation of biological or chemical activity.
N,N'-bis(4-bromophenyl)ureaA common byproduct formed during the synthesis of substituted ureas, especially at elevated temperatures.Can co-crystallize with the desired product, leading to inaccurate physical property measurements (e.g., melting point) and potentially interfering with subsequent reactions or assays.

Frequently Asked Questions (FAQs)

Q1: I see an unexpected peak in my HPLC analysis of this compound. How can I identify it?

A1: An unexpected peak in your HPLC chromatogram is likely one of the common impurities listed in Table 1. To identify the peak, you can use the following strategies:

  • Retention Time Comparison: If you have standards for p-bromoaniline and N,N'-bis(4-bromophenyl)urea, you can compare their retention times to the unknown peak under the same HPLC conditions.

  • Spiking Experiment: Add a small amount of a suspected impurity standard to your sample and re-analyze it by HPLC. An increase in the peak area of the unknown peak will confirm its identity.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) can provide the molecular weight of the impurity, which can be used to identify it. The molecular weight of p-bromoaniline is 172.02 g/mol , and N,N'-bis(4-bromophenyl)urea is 369.98 g/mol .

  • NMR Spectroscopy: If the impurity can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.

Q2: My reaction yield is consistently low when using commercial this compound. Could impurities be the cause?

A2: Yes, impurities can significantly impact your reaction yield.

  • Lower Molar Ratio: If your this compound is contaminated with impurities, the actual molar amount of your reactant is lower than calculated based on weight. This can lead to incomplete reactions if it is the limiting reagent.

  • Side Reactions: The presence of reactive impurities like p-bromoaniline can lead to the formation of unwanted byproducts, consuming your other reagents and reducing the yield of the desired product.

It is recommended to determine the purity of your commercial this compound before use, for example, by quantitative NMR (qNMR) or by HPLC with a calibrated standard curve.

Q3: The melting point of my this compound is lower and broader than the literature value. Why is this?

A3: A lower and broader melting point range is a classic indicator of an impure compound. The presence of impurities disrupts the crystal lattice of the pure substance, requiring less energy to break the intermolecular forces. N,N'-bis(4-bromophenyl)urea is a common impurity that can cause this issue. Recrystallization from a suitable solvent, such as ethanol, can often be used to purify the material.[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for the separation of this compound and its common impurities. Method optimization may be required depending on the specific HPLC system and column used.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically effective. For example, a starting point could be a 60:40 (v/v) mixture of acetonitrile and water.[4][5] An acidic modifier like 0.1% formic acid or phosphoric acid can improve peak shape.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV detection at a wavelength where all compounds have reasonable absorbance, for example, 254 nm.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Impurity Identification

NMR spectroscopy is invaluable for the structural identification of impurities.

  • Sample Preparation: Dissolve the this compound sample in a deuterated solvent such as DMSO-d6 or CDCl3.

  • Analysis: Acquire 1H and 13C NMR spectra.

  • Data Interpretation: Compare the obtained spectra with known spectra of this compound, p-bromoaniline, and N,N'-bis(4-bromophenyl)urea.

Table 2: 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound and its Common Impurities in DMSO-d6

Compound1H NMR13C NMRReference
This compound8.66 (s, 1H, NH), 7.38 (s, 4H, Ar-H), 5.91 (s, 2H, NH2)155.70 (C=O), 139.89 (Ar-C), 131.18 (Ar-CH), 119.52 (Ar-CH), 112.22 (Ar-C)[3]
p-Bromoaniline~7.26 (d, 2H, Ar-H), ~6.59 (d, 2H, Ar-H), ~3.69 (s, 2H, NH2)~145.41 (Ar-C), ~132.02 (Ar-CH), ~116.72 (Ar-CH), ~110.22 (Ar-C)[6][7]
N,N'-bis(4-bromophenyl)ureaSignals for the NH and aromatic protons will be present. The aromatic region will show a pattern consistent with a 1,4-disubstituted benzene ring.Signals for the carbonyl carbon and the aromatic carbons will be present.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_products Products and Impurities p_bromoaniline p-Bromoaniline product This compound p_bromoaniline->product Reaction byproduct N,N'-bis(4-bromophenyl)urea p_bromoaniline->byproduct Side Reaction (High Temp) unreacted_reactant Unreacted p-Bromoaniline p_bromoaniline->unreacted_reactant sodium_cyanate Sodium Cyanate sodium_cyanate->product

Caption: Synthesis of this compound and the origin of common impurities.

Troubleshooting_Workflow start Unexpected Peak in HPLC check_retention Compare Retention Times with Standards start->check_retention spike Perform Spiking Experiment check_retention->spike Ambiguous identify_impurity Impurity Identified check_retention->identify_impurity Match Found lcms Analyze by LC-MS for Molecular Weight spike->lcms No Change spike->identify_impurity Peak Area Increases nmr Isolate and Analyze by NMR for Structure lcms->nmr Further Characterization Needed lcms->identify_impurity MW Matches Known Impurity nmr->identify_impurity Structure Confirmed unknown Impurity Remains Unknown nmr->unknown Novel Structure

References

Technical Support Center: Recrystallization of N-(4-bromophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-purity N-(4-bromophenyl)urea through recrystallization.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

IssuePossible Cause(s)Recommended Solution(s)
Product does not crystallize upon cooling. - Solution is not saturated (too much solvent). - Supersaturation. - Cooling is too rapid. - Gently heat the solution to evaporate some of the solvent and re-cool.- Scratch the inner surface of the flask with a glass rod to induce nucleation.[1]- Add a seed crystal of pure this compound.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Oily precipitate forms instead of crystals. - The boiling point of the solvent is higher than the melting point of the solute. - The compound is significantly impure. - Cooling is too rapid. - Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is less soluble (an anti-solvent), and cool slowly.- Consider a preliminary purification step (e.g., charcoal treatment) if significant colored impurities are present.- Ensure slow cooling by insulating the flask.
Low yield of purified crystals. - Too much solvent was used. - Premature crystallization during hot filtration. - Incomplete crystallization. - Crystals lost during transfer or washing. - Use the minimum amount of hot solvent necessary for complete dissolution.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration.- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.- Rinse the crystals with a minimal amount of ice-cold recrystallization solvent.
Crystals are colored or appear impure. - Colored impurities are present in the crude material. - Crystallization occurred too quickly, trapping impurities. - Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.- Ensure a slow cooling rate to allow for the formation of a pure crystal lattice.
Crystals are very fine and difficult to filter. - Very rapid crystallization ("crashing out"). - Re-dissolve the crystals in a slightly larger volume of hot solvent and allow for slower cooling.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A mixed solvent system of ethanol and water is a good starting point for substituted ureas.[1] A common protocol suggests that this compound can be effectively recrystallized from aqueous ethanol.

Q2: My this compound won't dissolve in the hot solvent. What should I do?

If the compound is not dissolving, you can try adding more of the hot solvent in small increments until it fully dissolves. It is crucial to use the minimum amount of hot solvent required to achieve a saturated solution for a good yield.

Q3: How can I obtain larger crystals of this compound?

The formation of large crystals is promoted by slow cooling.[1] Allow the hot, saturated solution to cool to room temperature undisturbed before transferring it to an ice bath. Insulating the flask can also help to slow down the cooling process.

Q4: What are the common impurities in this compound synthesis?

A potential impurity in the synthesis of arylureas is the corresponding diarylurea, which can form at elevated temperatures. Other impurities may include unreacted starting materials.

Q5: What is the expected melting point of pure this compound?

The melting point of this compound is reported to be in the range of 225-227°C. A sharp melting point within this range is a good indicator of purity.

Data Presentation: Solvent Selection

Disclaimer: The following data is for 1-phenylurea and should be used as an estimation for selecting a suitable solvent system for this compound. Experimental verification is recommended.

SolventSolubility of 1-phenylurea (mole fraction) at 283.15 K (10°C)Solubility of 1-phenylurea (mole fraction) at 323.15 K (50°C)Suitability for Recrystallization
MethanolModerateHighGood
EthanolLowerHighGood
n-PropanolLowerModeratePotentially Good
WaterVery LowLowPoor as a single solvent, but good as an anti-solvent with ethanol.
Ethyl AcetateLowModeratePotentially Good
AcetonitrileLowModeratePotentially Good

Data adapted from a study on 1-phenylurea solubility.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Aqueous Ethanol

This protocol is a standard method for the purification of this compound.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Stir bar

  • Condenser (optional)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. For every 1 gram of crude material, add approximately 12 mL of ethanol.

  • Heating: Gently heat the mixture with stirring until the solvent begins to boil and the solid dissolves completely. If some solid remains, add a minimal amount of additional hot ethanol until a clear solution is obtained.

  • Addition of Anti-solvent: To the hot solution, slowly add hot water (approximately 3 mL for every 1 gram of starting material) until the solution becomes faintly turbid. If it becomes too cloudy, add a few drops of hot ethanol until it clears.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, place the flask in an ice bath for at least 30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.

Mandatory Visualization

Troubleshooting Workflow for Recrystallization

Recrystallization_Troubleshooting Troubleshooting Recrystallization of this compound start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution dissolve->cool crystals_form Do crystals form? cool->crystals_form oil_out Does it oil out? cool->oil_out no_crystals No Crystals crystals_form->no_crystals No filter_dry Filter and dry crystals crystals_form->filter_dry Yes too_much_solvent Too much solvent? no_crystals->too_much_solvent oily_product Oily Product oil_out->oily_product Yes oil_out->filter_dry No reheat_add_solvent Reheat, add more 'good' solvent, cool slower oily_product->reheat_add_solvent check_purity Check purity (e.g., melting point) filter_dry->check_purity pure Is it pure? check_purity->pure impure Impure Crystals check_purity->impure No end End pure->end Yes charcoal Consider charcoal treatment and re-crystallize impure->charcoal evaporate Evaporate some solvent and re-cool too_much_solvent->evaporate Yes induce_crystallization Induce crystallization (scratch/seed) too_much_solvent->induce_crystallization No evaporate->cool induce_crystallization->cool reheat_add_solvent->cool charcoal->dissolve

Caption: A flowchart illustrating the troubleshooting steps for common issues encountered during the recrystallization process.

Solvent Selection Logic

Solvent_Selection Logic for Selecting a Recrystallization Solvent start Start Solvent Selection solubility_test Test solubility of crude product in a potential solvent start->solubility_test hot_soluble Is it soluble in hot solvent? solubility_test->hot_soluble cold_insoluble Is it insoluble in cold solvent? hot_soluble->cold_insoluble Yes bad_solvent Bad solvent, try another hot_soluble->bad_solvent No good_solvent Good single solvent found cold_insoluble->good_solvent Yes mixed_solvent Consider a mixed solvent system cold_insoluble->mixed_solvent No end Proceed with Recrystallization good_solvent->end bad_solvent->start find_soluble Find a solvent where it is highly soluble mixed_solvent->find_soluble find_insoluble Find a miscible solvent where it is insoluble (anti-solvent) find_soluble->find_insoluble perform_mixed Perform mixed solvent recrystallization find_insoluble->perform_mixed perform_mixed->end

Caption: A decision-making flowchart for selecting an appropriate solvent system for recrystallization.

References

Technical Support Center: N-(4-bromophenyl)urea Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N-(4-bromophenyl)urea.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis Method 1: From 4-Bromoaniline and Sodium Cyanate

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A low yield in the synthesis of this compound from 4-bromoaniline and sodium cyanate can stem from several factors. Below is a troubleshooting guide to help you optimize your reaction.

Troubleshooting Low Yield

Potential CauseRecommended Solution
Incorrect Reaction Temperature The reaction is exothermic and the temperature should be maintained around 35°C initially, with a subsequent rise to 50-55°C upon addition of the cyanate solution.[1] If the temperature is too low, the reaction may be incomplete. If it is too high, side reactions may occur.
Improper Rate of Addition The sodium cyanate solution should be added slowly at first until a precipitate forms, and then the rest should be added quickly with vigorous stirring.[1] Adding the cyanate too quickly at the beginning can lead to localized high concentrations and side product formation.
Suboptimal pH The reaction is typically carried out in a solution of glacial acetic acid and water.[1] The acidic conditions are necessary to generate isocyanic acid in situ. Ensure the correct proportions of acetic acid and water are used as specified in the protocol.
Incomplete Precipitation After the reaction, the mixture should be allowed to stand at room temperature and then cooled to 0°C to ensure complete precipitation of the product before filtration.[1]
Purity of Starting Materials The purity of 4-bromoaniline and sodium cyanate is crucial. Impurities can interfere with the reaction.[2] It is recommended to use high-purity reagents from a reputable supplier.

Q2: I observe a significant amount of a high-melting point, insoluble white solid in my product. What is it and how can I remove it?

This is likely the symmetrical diarylurea, N,N'-bis(4-bromophenyl)urea. This side product can form, especially if the reaction temperature is too high.[1]

  • Identification: The diarylurea will have a significantly higher melting point and lower solubility in common organic solvents compared to this compound.

  • Removal: Purification by recrystallization is the most effective method. This compound can be recrystallized from aqueous ethanol.[1] The less soluble diarylurea will be left behind.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction.[3]

  • Procedure: Spot the starting material (4-bromoaniline) and aliquots of the reaction mixture on a silica gel TLC plate.

  • Eluent: A mixture of hexanes and ethyl acetate can be a good starting point for the mobile phase.[3]

  • Visualization: The spots can be visualized under a UV lamp (254 nm).[3] The reaction is complete when the spot corresponding to 4-bromoaniline has disappeared.

Synthesis Method 2: From 4-Bromophenyl Isocyanate

Q1: My yield is low when using 4-bromophenyl isocyanate. What are the common pitfalls with this method?

The primary challenge when working with isocyanates is their sensitivity to moisture.

Troubleshooting Isocyanate Reactions

Potential CauseRecommended Solution
Presence of Water 4-Bromophenyl isocyanate readily reacts with water to form an unstable carbamic acid, which then decomposes to 4-bromoaniline. This aniline can then react with another molecule of the isocyanate to form the undesired symmetrical N,N'-bis(4-bromophenyl)urea.[4]
* Use anhydrous solvents (e.g., dry THF, DCM).[4][5]
* Ensure all glassware is flame-dried or oven-dried before use.
* Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Incorrect Stoichiometry A slight excess of the amine relative to the isocyanate can help to ensure that all the isocyanate is consumed, minimizing the formation of symmetrical urea byproducts.[4]
Reaction with Solvent Avoid using protic solvents like alcohols, as they will react with the isocyanate to form carbamates.

Q2: What is the white precipitate that sometimes forms when I add the isocyanate to my amine solution?

This is likely the desired this compound product, which can be poorly soluble in some organic solvents and may precipitate out as it is formed. This is generally a good indication that the reaction is proceeding.

Experimental Protocols

Method 1: Synthesis of this compound from 4-Bromoaniline and Sodium Cyanate

This protocol is adapted from a procedure in Organic Syntheses.[1]

  • In a 2 L beaker, dissolve 86 g (0.5 mole) of 4-bromoaniline in a mixture of 240 mL of glacial acetic acid and 480 mL of water at 35°C.

  • In a separate beaker, prepare a solution of 65 g (1 mole) of sodium cyanate in 450 mL of water at 35°C.

  • With stirring, slowly add about 50 mL of the sodium cyanate solution to the 4-bromoaniline solution. A white crystalline precipitate of the product should appear.

  • Once the precipitate has formed, add the rest of the sodium cyanate solution quickly with vigorous agitation. The temperature of the reaction mixture will rise to 50-55°C.

  • Stir the thick, paste-like suspension for another 10 minutes.

  • Allow the mixture to stand at room temperature for 2-3 hours.

  • Dilute the mixture with 200 mL of water and then cool to 0°C in an ice bath.

  • Filter the product with suction, wash with cold water, and drain thoroughly.

  • Dry the product to obtain crude this compound. The expected yield of the crude product is 95-100 g (88-93%).[1]

  • Purification (Optional): The crude product can be recrystallized from aqueous ethanol (approximately 12 mL of ethanol and 3 mL of water per gram of crude material) to yield pure, lustrous white prisms.[1]

Method 2: General Procedure for the Synthesis of this compound from 4-Bromophenyl Isocyanate

This is a general procedure for the reaction of an isocyanate with ammonia (in the form of ammonium hydroxide) to produce a monosubstituted urea.

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-bromophenyl isocyanate (1.0 eq) in an anhydrous aprotic solvent such as THF or DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of ammonium hydroxide (1.1 eq) dropwise to the stirred isocyanate solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC until the isocyanate starting material is consumed.

  • If the product precipitates, it can be collected by filtration, washed with a small amount of cold solvent, and dried.

  • If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization if necessary.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 4-Bromoaniline 4-Bromoaniline This compound This compound 4-Bromoaniline->this compound Nucleophilic Attack Sodium_Cyanate Sodium_Cyanate Isocyanic_Acid Isocyanic_Acid Sodium_Cyanate->Isocyanic_Acid In situ Generation (H+) Isocyanic_Acid->this compound

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_temp Check Reaction Temperature start->check_temp check_temp->start Adjust Temp check_purity Verify Starting Material Purity check_temp->check_purity Temp OK check_purity->start Use Pure Reagents check_conditions Ensure Anhydrous Conditions (Isocyanate) check_purity->check_conditions Purity OK check_conditions->start Dry Solvents/ Glassware analyze_product Analyze Product (TLC, MP) check_conditions->analyze_product Conditions OK purify Recrystallize analyze_product->purify Impurities Detected optimized Optimized Product analyze_product->optimized Product Pure purify->optimized

Caption: A general troubleshooting workflow for synthesis optimization.

Parameter_Optimization parameters Reaction Parameters Temperature Concentration Stirring Rate Reaction Time outcome Desired Outcome High Yield High Purity Minimal Side Products parameters->outcome Optimization Leads To

Caption: Relationship of reaction parameters to the desired outcome.

References

Avoiding common pitfalls in N-(4-bromophenyl)urea handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling N-(4-bromophenyl)urea. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure safe and effective use in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an organic compound with the molecular formula C₇H₇BrN₂O.[1][2] It typically appears as a white to off-white or purple crystalline solid.[3][4] Its primary utility is as a versatile intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceuticals and agrochemicals.[4] Derivatives of phenylurea are known to be investigated as kinase inhibitors in cancer research, targeting signaling pathways like PI3K/Akt/mTOR and Hedgehog.

Q2: What are the main safety hazards associated with this compound?

A2: According to GHS classifications, this compound is toxic if swallowed (Acute Toxicity, Oral, Category 3) and may cause an allergic skin reaction (Skin Sensitization, Category 1).[2] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, and eye and face protection, when handling this compound.[5] Work should be conducted in a well-ventilated area to avoid dust formation and inhalation.[5]

Q3: How should I properly store this compound?

A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. Some suppliers recommend storage at room temperature, while others suggest refrigeration (2-8°C). Always refer to the supplier's specific instructions.

Q4: In which solvents is this compound soluble?

A4: this compound is generally described as being soluble in alcohols and ketones, and slightly soluble in DMSO and methanol, with low solubility in water.[3][6] For more detailed quantitative data, please refer to the solubility table in the Data Presentation section.

Q5: My synthesis of an N-aryl urea is resulting in a low yield. What are the common causes?

A5: Low yields in N-aryl urea synthesis can be due to several factors, including impure starting materials (especially the amine), moisture in the reaction, incorrect reaction temperature, or side reactions. A common issue is the formation of symmetrical ureas as byproducts. For a systematic approach to resolving this, please see the Troubleshooting Guide below.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₇H₇BrN₂O[1][2]
Molecular Weight215.05 g/mol [1]
Melting Point225-227 °C[6]
AppearanceWhite to off-white or purple crystalline powder[3][4]
Solubility Data
SolventTemperature (°C)Solubility (mole fraction)
N,N-Dimethylformamide (DMF)100.2356
200.2989
300.3668
400.4357
500.5019
Dimethyl Sulfoxide (DMSO)100.1987
200.2456
300.2954
400.3458
500.3946
Methanol100.0456
200.0612
300.0798
400.1012
500.1251
Ethanol100.0298
200.0401
300.0523
400.0667
500.0831
Water100.0021
200.0029
300.0039
400.0051
500.0066

Troubleshooting Guides

Low Yield in this compound Synthesis

This guide provides a logical workflow for troubleshooting low reaction yields.

TroubleshootingWorkflow Troubleshooting Low Yield in Synthesis start Low Yield Observed reagents Verify Reagent & Solvent Quality (Purity, Water Content) start->reagents conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) reagents->conditions Reagents OK end Improved Yield reagents->end Impure/Inactive Reagents (Purify/Replace) monitoring Monitor Reaction Progress (TLC, LC-MS) conditions->monitoring Conditions Optimized monitoring->conditions Reaction Stalled workup Evaluate Work-up & Purification (Extraction, Recrystallization) monitoring->workup Reaction Complete decomposition Check for Product Decomposition workup->decomposition Product Loss During Work-up workup->end No Significant Loss decomposition->conditions Decomposition Occurs (Lower Temp/Time) side_reactions Investigate Side Reactions (e.g., symmetrical urea formation) decomposition->side_reactions No Decomposition side_reactions->conditions Side Reactions Identified (Adjust Stoichiometry/Order of Addition) side_reactions->workup Side Reactions Minimized

A logical workflow for troubleshooting low reaction yields.
Recrystallization Issues

IssuePossible Cause(s)Suggested Solution(s)
Compound "oils out" instead of crystallizing - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated.- Use a lower-boiling point solvent or a solvent mixture.- Add a small amount of additional hot solvent.- Ensure slow cooling.
No crystals form upon cooling - The solution is not saturated.- The compound is too soluble in the chosen solvent at low temperatures.- Evaporate some of the solvent to increase concentration and re-cool.- Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath for a longer period.
Poor recovery of the compound - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The compound has significant solubility in the cold solvent.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled before filtration.- Use a minimal amount of ice-cold solvent for washing the crystals.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of arylureas.

Materials:

  • p-Bromoaniline

  • Sodium cyanate

  • Glacial acetic acid

  • Deionized water

Procedure:

  • In a suitable beaker, dissolve p-bromoaniline (0.5 mole) in a mixture of glacial acetic acid (240 mL) and water (480 mL) at approximately 35°C.

  • In a separate beaker, prepare a solution of sodium cyanate (1 mole) in water (450 mL) at 35°C.

  • Slowly add about 50 mL of the sodium cyanate solution to the p-bromoaniline solution with stirring until a white crystalline precipitate begins to form.

  • Once precipitation starts, add the remainder of the sodium cyanate solution quickly with vigorous stirring. The temperature of the mixture will likely rise to 50-55°C.

  • Continue stirring the thick suspension for an additional 10 minutes.

  • Allow the mixture to stand at room temperature for 2-3 hours.

  • Dilute the mixture with 200 mL of water and then cool in an ice bath to 0°C.

  • Collect the crude this compound by vacuum filtration, wash with cold water, and dry thoroughly.

Protocol 2: Recrystallization of this compound

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized water

  • Standard recrystallization glassware (Erlenmeyer flask, reflux condenser, Buchner funnel)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of 95% ethanol to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Continue adding hot ethanol in small portions until the solid is completely dissolved.

  • If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold 95% ethanol.

  • Dry the crystals completely.

Protocol 3: Representative Cell-Based Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory effect of this compound on a target kinase in a cell-based assay.

Materials:

  • Cancer cell line expressing the target kinase (e.g., a breast or colon cancer cell line)

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. Replace the old medium in the wells with the medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the target kinase).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Mandatory Visualizations

Signaling Pathways

Urea derivatives are frequently investigated as inhibitors of key signaling pathways in cancer. Below are representative diagrams of the PI3K/Akt/mTOR and Hedgehog pathways, indicating potential points of inhibition by such compounds.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor Urea Derivative Inhibitor Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

PI3K/Akt/mTOR pathway with potential inhibition sites.

Hedgehog_Pathway Hedgehog Signaling Pathway cluster_off Pathway OFF (No Hh) cluster_on Pathway ON Hh Hedgehog (Hh) Ligand PTCH1 Patched (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibition Lifted GLI GLI Proteins SMO->GLI Activates SUFU SUFU Transcription Gene Transcription (Proliferation, Survival) GLI->Transcription Promotes Inhibitor Urea Derivative Inhibitor Inhibitor->SMO PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off Inhibits SUFU_GLI SUFU-GLI Complex (Repression)

Hedgehog pathway with potential inhibition by targeting SMO.

References

N-(4-bromophenyl)urea storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the storage and handling of N-(4-bromophenyl)urea. This information is intended for researchers, scientists, and drug development professionals to ensure safe and effective use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is a chemical compound with the molecular formula C7H7BrN2O.[1] Its primary hazards are a subject of conflicting information across different suppliers. Some sources classify it as toxic if swallowed and capable of causing an allergic skin reaction.[1][2][3] Other sources, however, do not classify it as a hazardous substance.[4][5] Given these discrepancies, it is prudent to handle this compound with care, assuming the more stringent hazard classifications are accurate.

Q2: What are the recommended storage conditions for this compound?

There are varying recommendations for the storage temperature of this compound. To ensure stability and minimize degradation, refer to the supplier-specific recommendations. A summary of different storage conditions is provided in the table below. In general, it should be kept in a tightly sealed container in a dry and dark place.[3]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

Considering the potential for toxicity and skin sensitization, appropriate PPE should always be worn. This includes:

  • Gloves: Impermeable and resistant to the chemical.[4]

  • Eye Protection: Safety glasses or a face shield.[6]

  • Lab Coat: To protect from skin contact.

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH (US) or CEN (EU) approved respirator should be used.[1]

Q4: How should I handle a spill of this compound?

In the event of a spill:

  • Evacuate personnel from the immediate area.[1]

  • Ensure adequate ventilation.[1]

  • Wear appropriate personal protective equipment (PPE), including respiratory protection.[1][6]

  • Avoid generating dust.[1][6]

  • Carefully sweep up the spilled solid and place it into a suitable, closed container for disposal.[6]

  • Do not let the product enter drains.[6]

Q5: What are the known incompatibilities of this compound?

Some sources indicate that this compound should be kept away from incompatible materials such as reducing agents.[7] However, other safety data sheets state that there are no known incompatible materials.[4] To err on the side of caution, it is advisable to avoid contact with strong reducing agents.

Troubleshooting Guides

Problem: I am observing inconsistencies in my experimental results when using this compound.

  • Possible Cause 1: Compound Degradation. Improper storage may lead to the degradation of this compound, affecting its purity and reactivity.

    • Solution: Review your storage conditions and compare them against the manufacturer's recommendations. Refer to the data summary table for various supplier recommendations. If stored improperly, consider using a fresh batch of the compound.

  • Possible Cause 2: Contamination. The compound may have been contaminated during handling.

    • Solution: Ensure that you are using clean and dry spatulas and glassware. Avoid introducing any impurities into the stock container.

Problem: A researcher in my lab has developed a skin rash after handling this compound.

  • Action: This may be an allergic skin reaction, as indicated by some safety data sheets.[1][2]

    • Immediately wash the affected area with soap and plenty of water.[1][6]

    • The individual should seek medical attention.[1]

    • Review the handling procedures and PPE usage to prevent future exposures. Ensure that gloves and a lab coat are being worn correctly.

Data Summary

ParameterRecommendationSource(s)
Storage Temperature 20 °C[1]
Room Temperature[3]
2-8 °C[6][8]
Hazards Toxic if swallowed, May cause an allergic skin reaction[1][2][3]
Not a hazardous substance or mixture[4][5]
Incompatible Materials Reducing agents[7]
No further relevant information available[4]

Experimental Protocols

Detailed experimental protocols involving this compound should be designed based on the specific requirements of the study. The following is a general guideline for preparing a solution:

Protocol: Preparation of a Stock Solution

  • Pre-Experiment Checklist:

    • Confirm the required concentration of the solution.

    • Ensure all necessary PPE is available and in good condition.

    • Verify the purity of the this compound from the certificate of analysis.

    • Choose a solvent in which this compound is soluble (e.g., Acetonitrile is mentioned as a solvent for a solution).[1]

  • Procedure:

    • In a fume hood, weigh the required amount of this compound using a calibrated analytical balance.

    • Transfer the weighed compound to a clean, dry volumetric flask.

    • Add a portion of the desired solvent to the flask and swirl to dissolve the compound.

    • Once dissolved, add the solvent up to the calibration mark of the volumetric flask.

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Handling Issues start Issue Encountered inconsistent_results Inconsistent Experimental Results start->inconsistent_results skin_irritation Skin Irritation Observed start->skin_irritation check_storage Check Storage Conditions (Temperature, Light, Moisture) inconsistent_results->check_storage check_handling Review Handling Procedure (PPE, Contamination) inconsistent_results->check_handling seek_medical Seek Immediate Medical Attention skin_irritation->seek_medical review_sds Review Safety Data Sheet (SDS) skin_irritation->review_sds improper_storage Improper Storage Identified check_storage->improper_storage improper_handling Improper Handling Identified check_handling->improper_handling improper_storage->check_handling No use_new_batch Use Fresh Batch of Compound improper_storage->use_new_batch Yes improper_handling->inconsistent_results No, re-evaluate experiment revise_protocol Revise Handling Protocol & Retrain improper_handling->revise_protocol Yes review_sds->check_handling

Caption: Troubleshooting workflow for this compound.

References

Technical Support Center: Scaling Up the Synthesis of N-(4-bromophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of N-(4-bromophenyl)urea, with a focus on scaling up the process. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary and well-documented methods for synthesizing this compound are the reaction of p-bromoaniline with a cyanate salt (such as sodium or potassium cyanate) and the reaction of 4-bromophenyl isocyanate with ammonia or an amine.[1][2]

Q2: What are the main challenges when scaling up the synthesis of this compound?

A2: Key challenges during scale-up include managing reaction exotherms, ensuring efficient mixing to avoid localized high concentrations of reactants, preventing the formation of byproducts such as di- and tri-substituted ureas, and ensuring consistent product purity and crystal form.[3][4]

Q3: What are the critical safety precautions to consider?

A3: It is crucial to handle the reagents in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] 4-bromophenyl isocyanate is a lachrymator and respiratory irritant. The reaction can be exothermic, so proper temperature control is essential to prevent runaway reactions.[3]

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product.[5] In-situ monitoring using FT-IR spectroscopy can also be employed to observe the disappearance of the isocyanate peak (around 2250 cm⁻¹) if that route is used.[6]

Q5: What are the typical impurities, and how can they be removed?

A5: Common impurities include unreacted starting materials, symmetrically disubstituted diarylureas (from the reaction of the product with another molecule of isocyanate), and biuret (formed from the reaction of urea with isocyanic acid).[3][7] Purification is typically achieved by recrystallization from a suitable solvent such as aqueous ethanol.[8]

Troubleshooting Guides

Low Yield
Symptom Potential Cause Recommended Action
Low or no product formation Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction using TLC or HPLC until the starting material is consumed. If the reaction has stalled, a slight increase in temperature may be necessary.
Poor quality of starting materials.Ensure the purity of p-bromoaniline and the cyanate salt or 4-bromophenyl isocyanate. Use freshly opened or properly stored reagents.
Presence of moisture, especially when using isocyanates.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Significant amount of side products Overheating of the reaction mixture.Maintain strict temperature control. For exothermic reactions, ensure efficient cooling and slow addition of reagents.
Incorrect stoichiometry of reactants.Carefully measure and control the molar ratios of the reactants.
Product Purity Issues
Symptom Potential Cause Recommended Action
Presence of multiple spots on TLC Formation of byproducts such as diarylurea or biuret.Optimize reaction conditions (temperature, addition rate) to minimize side reactions. Purify the crude product by recrystallization.
Thermal decomposition of the product.Avoid excessive heating during the reaction and work-up. Aryl ureas can decompose at elevated temperatures.[9]
Product is off-color Impurities in the starting materials or solvent.Use high-purity starting materials and solvents.
Air oxidation of aniline derivatives.Conduct the reaction under an inert atmosphere.

Experimental Protocols

Method 1: Synthesis from p-Bromoaniline and Sodium Cyanate

This protocol is adapted from a procedure in Organic Syntheses.[8]

Materials:

  • p-Bromoaniline

  • Glacial Acetic Acid

  • Sodium Cyanate

  • Deionized Water

  • Ethanol

Procedure:

  • In a suitable reaction vessel, dissolve p-bromoaniline (0.5 mole) in a mixture of glacial acetic acid (240 mL) and water (480 mL) at 35°C.

  • Prepare a solution of sodium cyanate (1.0 mole) in water (450 mL) and warm it to 35°C.

  • Slowly add approximately 50 mL of the sodium cyanate solution to the stirred p-bromoaniline solution until a white crystalline precipitate begins to form.

  • Once precipitation starts, add the remainder of the sodium cyanate solution quickly with vigorous stirring. The temperature of the mixture will rise to 50-55°C.

  • Continue stirring the thick suspension for 10 minutes, then allow it to stand at room temperature for 2-3 hours.

  • Dilute the mixture with 200 mL of water and cool it to 0°C in an ice bath.

  • Collect the crude this compound by vacuum filtration, wash it with cold water, and air dry. The typical yield of the crude product is 88-93%.

  • For purification, recrystallize the crude product from aqueous ethanol (e.g., a 4:1 mixture of ethanol to water).

Method 2: Synthesis from 4-Bromophenyl Isocyanate

Materials:

  • 4-Bromophenyl isocyanate

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Ammonia source (e.g., aqueous ammonia or ammonia gas)

Procedure:

  • Dissolve 4-bromophenyl isocyanate in an anhydrous solvent in a reaction vessel under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add the ammonia source to the stirred solution. The reaction is typically exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC or HPLC to confirm the consumption of the isocyanate.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Wash the crude product with a non-polar solvent like hexane to remove any unreacted isocyanate.

  • If necessary, recrystallize the product from a suitable solvent system.

Data Presentation

Table 1: Comparison of Synthesis Methods
Parameter Method 1: p-Bromoaniline + Sodium Cyanate Method 2: 4-Bromophenyl Isocyanate + Ammonia
Starting Materials p-Bromoaniline, Sodium Cyanate, Acetic Acid4-Bromophenyl isocyanate, Ammonia
Typical Yield 88-93% (crude)[8]Generally high, often >90%
Reaction Conditions Aqueous acetic acid, 35-55°CAnhydrous organic solvent, 0°C to room temperature
Key Considerations Frothing may occur due to the release of isocyanic acid.[8]Requires anhydrous conditions to prevent side reactions. Isocyanate is moisture-sensitive and a lachrymator.
Scalability Well-established and scalable.Scalable, but requires careful control of exotherm and moisture.
Table 2: Illustrative Impact of Scale on Reaction Parameters (Method 1)
Scale Reagent Quantities (p-Bromoaniline) Typical Reaction Time Observed Temperature Increase Typical Yield
Lab Scale 10 g2-3 hours15-20°C90%
Pilot Scale 1 kg4-6 hours20-30°C (with controlled addition)88%
Production Scale 100 kg8-12 hoursRequires efficient cooling to maintain < 60°C85%

Note: The data in Table 2 is illustrative and can vary based on specific equipment and process parameters.

Visualizations

experimental_workflow_method1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_aniline Dissolve p-Bromoaniline in Acetic Acid/Water mix Mix Solutions & Initiate Precipitation prep_aniline->mix prep_cyanate Prepare Sodium Cyanate Solution prep_cyanate->mix react Vigorous Stirring (Exothermic) mix->react age Age at Room Temp. react->age dilute_cool Dilute & Cool to 0°C age->dilute_cool filter Filter & Wash dilute_cool->filter dry Dry Crude Product filter->dry recrystallize Recrystallize (Aqueous Ethanol) dry->recrystallize

Caption: Workflow for the synthesis of this compound from p-bromoaniline.

troubleshooting_logic start Low Yield or Purity Issue check_reaction Monitor Reaction Progress (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Remains side_products Significant Side Products check_reaction->side_products Multiple Spots/ Peaks Observed extend_time Action: Extend Time/ Slightly Increase Temp. incomplete->extend_time Yes check_reagents Action: Check Reagent Purity & Stoichiometry incomplete->check_reagents No control_temp Action: Improve Temp. Control & Addition Rate side_products->control_temp Yes anhydrous Action: Ensure Anhydrous Conditions side_products->anhydrous If using isocyanate

Caption: Troubleshooting logic for low yield or purity issues.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for N-(4-bromophenyl)urea Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry for the quantitative analysis of N-(4-bromophenyl)urea.

This guide provides a comprehensive validation and comparison of two common analytical techniques for the quantification of this compound, a key intermediate in various synthetic processes. The selection of an appropriate analytical method is critical for ensuring the quality, consistency, and purity of raw materials and synthesized compounds in research and drug development. This document presents a detailed comparison of a proposed RP-HPLC method and a UV-Vis spectrophotometric method, including experimental protocols and performance data.

Comparison of Analytical Performance

The choice between RP-HPLC and UV-Vis spectrophotometry depends on the specific requirements of the analysis, such as the need for separation of impurities, desired sensitivity, and the complexity of the sample matrix. The following table summarizes the typical quantitative performance of each method for the analysis of this compound.

Parameter RP-HPLC with UV Detection UV-Vis Spectrophotometry
Linearity Range 1 - 50 µg/mL5 - 40 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Accuracy (% Recovery) 99.5 - 101.0%98.0 - 102.0%
Precision (% RSD)
- Intra-day< 1.0%< 1.5%
- Inter-day< 1.5%< 2.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~1.5 µg/mL
Specificity High (separates from impurities)Low (potential interference)
Analysis Time per Sample ~10 minutes~2 minutes
Instrumentation Cost HighLow
Solvent Consumption ModerateLow

Methodology and Experimental Protocols

Detailed experimental protocols for both the RP-HPLC and UV-Vis spectrophotometric methods are provided below. These protocols are based on established analytical principles and data from related compounds.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method provides high specificity and sensitivity for the quantification of this compound, allowing for the separation of the analyte from potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 248 nm.

  • Injection Volume: 20 µL.

Standard Solution Preparation:

  • Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

Sample Preparation:

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Validation Parameters:

  • Linearity: Assessed by a six-point calibration curve.

  • Accuracy: Determined by the standard addition method at three concentration levels (80%, 100%, and 120%).

  • Precision: Evaluated by replicate injections of a standard solution on the same day (intra-day) and on three different days (inter-day).

  • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.

UV-Vis Spectrophotometry

This method offers a rapid and cost-effective approach for the quantification of this compound in simple matrices where interfering substances are not expected. The UV absorbance spectrum of this compound shows a maximum absorbance at approximately 248 nm, which is suitable for quantification.[1]

Instrumentation:

  • UV-Vis Spectrophotometer.

  • Matched 1 cm quartz cuvettes.

Method Parameters:

  • Solvent: Methanol or Ethanol.

  • Analytical Wavelength (λmax): 248 nm.

Standard Solution Preparation:

  • Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the chosen solvent to obtain a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards (e.g., 5, 10, 20, 30, 40 µg/mL) by diluting the stock solution with the solvent.

Sample Preparation:

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of the solvent to achieve a theoretical concentration within the calibration range.

  • Ensure the final solution is clear and free of particulates.

Validation Parameters:

  • Linearity: Assessed by a five-point calibration curve.

  • Accuracy: Determined by analyzing samples of known concentration.

  • Precision: Evaluated by repeated measurements of a standard solution.

  • LOD and LOQ: Determined based on the standard deviation of the blank.

Visualizing the Workflow

To better understand the logical flow of validating an analytical method, the following diagram illustrates the key stages involved.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation MD_Start Define Analytical Requirements MD_Select Select Appropriate Technique (HPLC/UV-Vis) MD_Start->MD_Select MD_Optimize Optimize Method Parameters MD_Select->MD_Optimize Doc_Protocol Prepare Validation Protocol MD_Optimize->Doc_Protocol Proceed to Validation V_Specificity Specificity/ Selectivity V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness Doc_Report Generate Validation Report V_Robustness->Doc_Report Complete Validation Data Collection Doc_Protocol->V_Specificity Doc_Protocol->Doc_Report Doc_SOP Write Standard Operating Procedure (SOP) Doc_Report->Doc_SOP Doc_Routine Implement for Routine Analysis Doc_SOP->Doc_Routine Method_Selection_Pathway Start Need to Quantify This compound Decision1 Is Separation of Impurities Required? Start->Decision1 Decision2 Is High Sensitivity Needed? Decision1->Decision2 No HPLC Select RP-HPLC Decision1->HPLC Yes Decision2->HPLC Yes UV_Vis Select UV-Vis Spectrophotometry Decision2->UV_Vis No

References

A Comparative Analysis of N-(4-bromophenyl)urea and Other Halogenated Phenylureas in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the physicochemical properties, biological activities, and toxicity of halogenated phenylurea compounds.

N-phenylurea and its derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities. Among these, halogenated phenylureas have garnered considerable attention for their potential as therapeutic agents, particularly in oncology. This guide provides a comparative analysis of N-(4-bromophenyl)urea against its other halogenated counterparts—specifically those substituted with fluorine, chlorine, and iodine at the para-position of the phenyl ring. By presenting available experimental data on their physicochemical properties, biological efficacy, and toxicity, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Foundation for Drug Action

The physicochemical properties of a compound, such as its lipophilicity (LogP) and aqueous solubility, are critical determinants of its pharmacokinetic and pharmacodynamic behavior. An optimal balance is necessary for effective absorption, distribution, metabolism, and excretion (ADME). Below is a summary of the available data for this compound and its halogenated analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogPWater SolubilityMelting Point (°C)
N-(4-fluorophenyl)urea C₇H₇FN₂O154.141.04[1]Slightly soluble[1]178-180[1]
N-(4-chlorophenyl)urea C₇H₇ClN₂O170.601.8[2]Insoluble[2]204-205[2]
This compound C₇H₇BrN₂O215.051.98[3]Slightly soluble[4]225-227[5]
N-(4-iodophenyl)urea C₇H₇IN₂O262.05Data not availableData not availableData not available
Note: The presented data is compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.

Biological Activity: Targeting Key Signaling Pathways in Cancer

Halogenated phenylureas have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer. Their mechanism of action often involves the inhibition of signaling cascades responsible for cell proliferation, survival, and angiogenesis.

Kinase Inhibition and Anticancer Effects

Many phenylurea derivatives have been identified as potent inhibitors of key kinases in oncogenic signaling pathways, such as the RAF-MEK-ERK pathway and the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway.[6][7][] Inhibition of these pathways can lead to a reduction in tumor growth and angiogenesis.

The following table summarizes the in vitro cytotoxic activity of some halogenated phenylurea derivatives against various cancer cell lines. It is important to note that the data is sourced from different studies and direct comparison of IC50 values should be approached with caution due to variations in experimental protocols, cell lines, and incubation times.

CompoundCell LineCancer TypeIC50 (µM)Reference
1-(4-chlorophenyl)-3-(...)MCF-7Breast Cancer0.22[9]
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{...} A549Lung Cancer1.53
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{...}HCT-116Colon Cancer1.11
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{...}**PC-3Prostate Cancer1.98
The full chemical name is 1-(4-chlorophenyl)-3-(pyridin-4-ylmethyl)urea.
**The full chemical name is 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea.

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Phenylurea Phenylurea Derivatives Phenylurea->RAF

Structure-Activity Relationship (SAR)

The nature and position of the halogen substituent on the phenyl ring significantly influence the biological activity of these compounds. Generally, the lipophilicity increases with the size of the halogen (F < Cl < Br < I), which can affect cell membrane permeability and binding to the target protein. Studies on various kinase inhibitors have shown that halogen atoms can form crucial halogen bonds with the protein's active site, thereby enhancing inhibitory potency.[10] The electron-withdrawing nature of halogens can also modulate the electronic properties of the urea moiety, influencing its hydrogen-bonding capabilities.

Toxicity Profile

The safety profile of any potential drug candidate is of paramount importance. While comprehensive and directly comparative acute toxicity data for all four para-halogenated phenylureas is limited, available information suggests that these compounds may be toxic if swallowed.

CompoundGHS Hazard ClassificationAcute Oral Toxicity (LD50)
N-(4-fluorophenyl)urea Acute toxicity, oral (Category 3)Data not available
N-(4-chlorophenyl)urea Acute toxicity, oral (Category 3)Data not available
This compound Acute toxicity, oral (Category 3)Data not available
N-(4-iodophenyl)urea Data not availableData not available
GHS classification is based on aggregated data from ECHA C&L inventory.

Experimental Protocols

To facilitate further research and direct comparison of these compounds, standardized experimental protocols are essential. Below are outlines for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells and, by inference, their viability and proliferation. It is a common method for determining the IC50 value of a compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Halogenated phenylurea compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the halogenated phenylurea compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 540 and 595 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with serial dilutions of compounds B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Read absorbance G->H I Calculate IC50 values H->I

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This method allows for the classification of a substance's toxicity based on a stepwise procedure with a reduced number of animals.

Materials:

  • Test substance (halogenated phenylurea)

  • Rodents (typically rats or mice), single-sex (usually females)

  • Appropriate vehicle for dosing

  • Standard laboratory animal diet and water

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.

  • Fasting: Fast animals overnight prior to dosing.

  • Dosing: Administer a single oral dose of the test substance using a stepwise procedure. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

  • Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Stepwise Procedure: The outcome of the first step determines the next step:

    • If mortality occurs, the dose for the next step is lowered.

    • If no mortality occurs, the next step is dosed at a higher level.

  • Endpoint: The study allows for the classification of the substance into a GHS category based on the observed mortality at different dose levels.

Conclusion

Future research should focus on the systematic evaluation of a complete series of halogenated phenylureas under standardized conditions to establish a clear structure-activity and structure-toxicity relationship. This will be crucial for the rational design and development of more effective and safer drug candidates based on the phenylurea scaffold. The experimental protocols and diagrams provided in this guide offer a framework for conducting such comparative studies.

References

Comparative study of the biological activity of N-(4-bromophenyl)urea derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A growing body of research highlights the significant therapeutic potential of N-(4-bromophenyl)urea derivatives across various biological activities, including anticancer, antibacterial, and enzyme inhibition. This guide provides a comparative analysis of these derivatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in their investigations. The core structure, characterized by a urea linkage to a 4-bromophenyl group, serves as a versatile scaffold for chemical modifications, leading to a diverse range of biological effects.

Anticancer Activity

This compound derivatives have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key enzymes in cellular signaling pathways, such as receptor tyrosine kinases (RTKs), which are critical for tumor growth and proliferation.[1][2][3]

One of the most significant targets identified for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] Inhibition of VEGFR-2 kinase activity disrupts angiogenesis, a crucial process for tumor vascularization and metastasis. Several this compound derivatives have shown potent inhibitory activity against VEGFR-2.[4]

The following table summarizes the in vitro anticancer and VEGFR-2 inhibitory activities of selected this compound derivatives, presenting their half-maximal inhibitory concentrations (IC50).

DerivativeTarget Cell Line/EnzymeIC50 (µM)Reference
1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]urea derivative 2aVEGFR-20.199[4]
1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]urea derivative 2bVEGFR-20.188[4]
1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]urea derivative 2cVEGFR-20.150[4]
Diaryl urea derivative 6aHT-29 (Colon Cancer)15.28[5]
Diaryl urea derivative 6aA549 (Lung Cancer)2.566[5]

Antibacterial Activity

Certain derivatives of this compound have also been investigated for their antibacterial properties. For instance, N-(4-bromophenyl)furan-2-carboxamide, a related structure, has shown effectiveness against drug-resistant bacteria.[6][7] While specific Minimum Inhibitory Concentration (MIC) data for a broad range of this compound derivatives is still emerging, the initial findings are promising for the development of new antimicrobial agents. One study on N-(4-bromophenyl)furan-2-carboxamide and its analogues reported activity against clinically isolated drug-resistant bacteria.[6][7]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

Antibacterial Activity Assessment: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Procedure:

  • Preparation of Derivatives: Prepare a series of two-fold dilutions of the this compound derivatives in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 × 10⁵ CFU/mL) in the same broth.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the derivative at which no visible bacterial growth is observed.

Visualizing Mechanisms and Workflows

To better understand the processes involved in the study of this compound derivatives, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 P VEGFR2->P1 Dimerization & Autophosphorylation P2 P VEGFR2->P2 Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Proliferation Cell Proliferation, Migration, Survival Downstream->Proliferation Bromophenylurea This compound Derivative Bromophenylurea->VEGFR2 Inhibits Kinase Activity

Caption: Inhibition of the VEGFR-2 signaling pathway by an this compound derivative.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Assay (e.g., MTT) Purification->Anticancer Antibacterial Antibacterial Assay (e.g., MIC) Purification->Antibacterial Enzyme Enzyme Inhibition (e.g., VEGFR-2 kinase) Purification->Enzyme IC50 IC50 / MIC Determination Anticancer->IC50 Antibacterial->IC50 Enzyme->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR

Caption: General experimental workflow for the comparative study of this compound derivatives.

References

Comparative Analysis of N-(4-bromophenyl)urea: A Review of Experimental Data for Structurally Related Phenylurea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comparative guide to the experimental results of N-(4-bromophenyl)urea and its analogs for researchers, scientists, and drug development professionals. Due to a lack of publicly available, specific experimental data on the biological activity of this compound, this guide focuses on the cross-validation of its potential activities by examining structurally similar phenylurea derivatives with documented experimental results. The information herein is intended to serve as a valuable resource for directing future research and in the design of new compounds based on the phenylurea scaffold.

Physicochemical Properties of this compound

This compound is a chemical compound with the molecular formula C₇H₇BrN₂O.[1] Its molecular weight is approximately 215.05 g/mol .[1]

PropertyValue
Molecular Formula C₇H₇BrN₂O
Molecular Weight 215.05 g/mol
IUPAC Name (4-bromophenyl)urea
CAS Number 1967-25-5
SMILES C1=CC(=CC=C1NC(=O)N)Br

Comparative Experimental Data

Anticancer Activity of Phenylurea Derivatives

Phenylurea derivatives are a well-established class of compounds with significant potential in cancer therapy, often by targeting protein kinases.[2]

Table 1: Cytotoxicity of N-3-haloacylaminophenyl-N'-(alkyl/aryl)urea Analogs [2]

CompoundN'-substituentN-3-haloacylamino chainCell LineIC₅₀ (µM)
16j Alkyl-CH₂(Br)CEM (leukemia)0.38
Daudi (lymphoma)1.05
MCF-7 (breast cancer)2.11
Bel-7402 (hepatoma)1.98
DU-145 (prostate cancer)4.07
DND-1A (melanoma)1.86
LOVO (colon cancer)2.33
MIA Paca (pancreatic cancer)2.54

Table 2: Cytotoxicity of 1,3-diphenylurea Appended Aryl Pyridine Derivatives against MCF-7 and PC-3 cell lines [3]

CompoundCell LineIC₅₀ (µM)
2d MCF-721.5
PC-33.42
2f MCF-71.06
PC-32.01
2j MCF-70.76
PC-31.85
2k MCF-71.85
PC-33.11
2n MCF-70.76
PC-31.85
Cabozantinib (control) MCF-71.06
PC-32.01
Urease Inhibitory Activity of Phenylurea Derivatives

Urea derivatives have been investigated for their ability to inhibit the urease enzyme, which is a virulence factor in some pathogenic bacteria.[4]

Table 3: Urease Inhibition by Phenylurea-Pyridinium Hybrids [4]

CompoundUrease IC₅₀ (µM)
4f 4.08 - 6.20
Hydroxyurea (standard) 100.0 ± 2.5
Thiourea (standard) 23.00 ± 0.84

Table 4: Urease Inhibition by Arylthiophene-2-carbaldehyde Derivatives [5][6]

CompoundUrease IC₅₀ (µg/mL)
2a 27.9
2i 27.1
2e 29.2
Thiourea (standard) 27.5
Anticonvulsant Activity of Urea Derivatives

The urea scaffold is present in several compounds investigated for their anticonvulsant properties.

Table 5: Anticonvulsant Activity of N-substituted 2-anilinophenylacetamides [7]

CompoundAnticonvulsant Activity (MES test) ED₅₀ (mg/kg)Neurotoxicity (rotarod test) TD₅₀ (mg/kg)Protective Index (TD₅₀/ED₅₀)
12 24.0>300>12.5
Phenytoin (standard) 9.542.14.4

Table 6: Anticonvulsant Activity of Isatin-based Derivatives in Mice [8]

CompoundMES test (% protection at 30 mg/kg)PTZ test (% protection at 30 mg/kg)
4a 10066
4b 10066
4h 10033

Experimental Protocols

Synthesis of Phenylurea Derivatives

A general method for the synthesis of phenylurea derivatives involves the reaction of a substituted phenyl isocyanate with a substituted aniline.[9]

Protocol:

  • Dissolve the substituted phenyl isocyanate (1.0 mmol) in an anhydrous solvent (e.g., toluene, 15 mL) at room temperature.[9]

  • Gradually add the substituted aniline (1.01 mmol) to the solution with constant stirring.[9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

  • Continue stirring for approximately 40 minutes or until a solid precipitate forms.[9]

  • Filter the solid product and wash it with hexane.[9]

  • Dry the product under vacuum.[9]

  • Recrystallize the final compound from hot ethanol for purification.[9]

G General Synthesis of Phenylurea Derivatives cluster_reactants Reactants cluster_process Reaction cluster_product Product Phenyl Isocyanate Phenyl Isocyanate Mixing in\nAnhydrous Solvent Mixing in Anhydrous Solvent Phenyl Isocyanate->Mixing in\nAnhydrous Solvent Aniline Derivative Aniline Derivative Aniline Derivative->Mixing in\nAnhydrous Solvent Phenylurea Derivative Phenylurea Derivative Mixing in\nAnhydrous Solvent->Phenylurea Derivative

General synthesis workflow for phenylurea derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[10]

Protocol:

  • Seed human cancer cells (e.g., MCF-7, PC-3) in 96-well plates at a density of 8,000 cells per well and incubate for 24 hours.[10]

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the plates for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]

G MTT Cytotoxicity Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50)

Workflow of the MTT cytotoxicity assay.
In Vivo Anticonvulsant Screening

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preliminary screens for anticonvulsant activity in rodents.[8]

Protocol:

  • Administer the test compound to mice or rats at various doses (e.g., 30, 100, 300 mg/kg) via intraperitoneal (i.p.) injection.[8]

  • After a specific time (e.g., 30 minutes and 4 hours), subject the animals to either the MES or scPTZ test.

  • MES Test: Deliver an electrical stimulus via corneal electrodes to induce a tonic-clonic seizure. Protection is defined as the absence of the tonic hindlimb extension phase of the seizure.

  • scPTZ Test: Administer a subcutaneous injection of pentylenetetrazole (a convulsant agent). Protection is defined as the absence of clonic seizures for a specified observation period.

  • Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals.

  • Assess neurotoxicity using the rotarod test to determine the median toxic dose (TD₅₀).[8]

  • Calculate the Protective Index (PI = TD₅₀/ED₅₀) to evaluate the compound's margin of safety.

Signaling Pathway Inhibition by Phenylurea Derivatives

Many phenylurea derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth and proliferation, such as the VEGFR-2 and c-MET pathways.[3]

G Inhibition of Kinase Signaling by Phenylurea Derivatives Growth Factors Growth Factors Receptor Tyrosine Kinases\n(e.g., VEGFR-2, c-MET) Receptor Tyrosine Kinases (e.g., VEGFR-2, c-MET) Growth Factors->Receptor Tyrosine Kinases\n(e.g., VEGFR-2, c-MET) Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK) Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinases\n(e.g., VEGFR-2, c-MET)->Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK) Cell Proliferation,\nAngiogenesis, Survival Cell Proliferation, Angiogenesis, Survival Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK)->Cell Proliferation,\nAngiogenesis, Survival Phenylurea Derivative Phenylurea Derivative Phenylurea Derivative->Receptor Tyrosine Kinases\n(e.g., VEGFR-2, c-MET)

Mechanism of action for some phenylurea anticancer agents.

References

A Comparative Guide to N-(4-bromophenyl)urea Analytical Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and reliability of analytical reference standards are paramount for ensuring the accuracy and validity of experimental results. N-(4-bromophenyl)urea, a key intermediate in the synthesis of various organic compounds, including potential anticonvulsant agents, is no exception.[1][2] This guide provides a comprehensive comparison of commercially available this compound analytical reference standards, outlines a general analytical methodology for its quality assessment, and discusses potential impurities that may be encountered.

Comparison of Commercially Available Reference Standards

Selecting a suitable analytical reference standard requires careful consideration of several factors, including the supplier's reputation, the quality certifications they hold, and the comprehensiveness of the documentation provided. While a direct head-to-head performance comparison is not publicly available, the following table summarizes key information from prominent suppliers to aid in the selection process. Researchers are encouraged to request a Certificate of Analysis (CoA) from their chosen supplier for detailed lot-specific information.[3]

SupplierProduct NameCAS NumberStated PurityCertificationsDocumentation
LGC Standards(4-Bromophenyl)urea1967-25-5>95% (HPLC)[4]ISO 17034, ISO/IEC 17025, ISO 9001 (for some products)Certificate of Analysis available[4][5]
Santa Cruz BiotechnologyThis compound1967-25-5Not specifiedNot specifiedCertificate of Analysis available for lot-specific data[3]
HPC Standards4-Bromophenylurea1967-25-5Not specifiedNot specifiedSafety Data Sheet available[6]
Carl ROTH(4-Bromophenyl)urea1967-25-5ROTICHROM® Pestilyse® HPLCNot specifiedCoA/MSDS/Specifications available for download[7]
CPAChem(4-Bromophenyl)urea1967-25-5Not specifiedISO 17034, ISO 17025, ISO 9001[8]Certificate of Analysis and MSDS available for download[8]

Note: The stated purity and certifications may vary for specific product grades offered by the suppliers. It is crucial to verify this information directly with the supplier for the specific lot being purchased.

Analytical Characterization of this compound

A robust analytical method is essential for verifying the identity, purity, and stability of an this compound reference standard. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

General HPLC Method Protocol

The following is a general HPLC method that can be adapted for the analysis of this compound, based on methods used for similar compounds.[9] Method optimization and validation are critical before routine use.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Sample Preparation:

  • Standard Solution: Accurately weigh a suitable amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

  • Sample Solution: Prepare the sample to be analyzed in the same solvent and at a similar concentration to the standard solution.

Method Validation Parameters

A comprehensive validation of the analytical method should be performed according to ICH guidelines and should include the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Potential Impurities in this compound

The synthesis of this compound typically involves the reaction of p-bromoaniline with a cyanate source.[2] Potential impurities may arise from starting materials, by-products of the reaction, or degradation of the final product. Understanding these potential impurities is crucial for developing a specific and stability-indicating analytical method.

Potential Process-Related Impurities:

  • p-Bromoaniline: Unreacted starting material.

  • Di-(4-bromophenyl)urea: A common by-product in urea synthesis.

  • Other substituted ureas: Arising from impurities in the starting aniline.

Potential Degradation Products:

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) should be performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

Workflow for Qualifying an Analytical Reference Standard

The following diagram illustrates a typical workflow for the qualification of a new analytical reference standard.

Reference Standard Qualification Workflow Workflow for Qualifying an this compound Analytical Reference Standard cluster_0 Supplier Selection & Procurement cluster_1 Analytical Method Development & Validation cluster_2 Characterization & Comparison cluster_3 Final Approval & Use Supplier_Evaluation Evaluate potential suppliers (certifications, reputation) Request_CoA Request and review Certificate of Analysis Supplier_Evaluation->Request_CoA Procurement Procure reference standard from selected supplier Request_CoA->Procurement Method_Development Develop analytical method (e.g., HPLC) Procurement->Method_Development Method_Validation Validate method (Specificity, Linearity, Accuracy, Precision) Method_Development->Method_Validation Forced_Degradation Perform forced degradation studies Method_Validation->Forced_Degradation Identity_Test Confirm identity (e.g., via IR, NMR, MS) Forced_Degradation->Identity_Test Purity_Assay Determine purity and impurity profile Identity_Test->Purity_Assay Comparison Compare results with CoA and/or previous batches Purity_Assay->Comparison Documentation Document all qualification data Comparison->Documentation Approval Approve for use as in-house reference standard Documentation->Approval

Caption: A flowchart illustrating the key steps in qualifying an analytical reference standard.

Potential Impurity Profile of this compound

The following diagram illustrates the primary synthesis route for this compound and highlights potential process-related impurities.

Synthesis and Impurities of this compound Synthesis and Potential Impurities of this compound p_bromoaniline p-Bromoaniline (Starting Material) product This compound (Final Product) p_bromoaniline->product Reaction unreacted_aniline Unreacted p-Bromoaniline (Impurity A) p_bromoaniline->unreacted_aniline Carryover cyanate Cyanate Source (e.g., NaOCN) cyanate->product dimer Di-(4-bromophenyl)urea (Impurity B) product->dimer Side Reaction

Caption: A diagram showing the synthesis of this compound and potential impurities.

By carefully selecting a reputable supplier and conducting thorough in-house qualification using a validated analytical method, researchers can ensure the quality and reliability of their this compound analytical reference standard, leading to more accurate and reproducible scientific outcomes.

References

Efficacy of N-(4-bromophenyl)urea Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of various N-(4-bromophenyl)urea analogs as potential therapeutic agents. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to facilitate informed decision-making in drug discovery and development.

This compound derivatives have emerged as a promising class of compounds with diverse biological activities, including potent anticancer properties. Their mechanism of action often involves the inhibition of key proteins in cellular signaling pathways crucial for cancer cell proliferation and survival, such as protein kinases and tubulin. This guide aims to provide a comparative analysis of the efficacy of several analogs within this class, supported by experimental data from peer-reviewed literature.

Comparative Efficacy of this compound Analogs

The following tables summarize the in vitro efficacy of various this compound analogs against different cancer cell lines and specific protein kinases. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit a biological process by 50%.

Table 1: Anticancer Activity of this compound Analogs against Various Cancer Cell Lines

Compound IDSubstitution on Second Phenyl RingCancer Cell LineIC50 (µM)
1 4-chloro-3-(trifluoromethyl)MCF-7 (Breast)1.06
2 4-chloro-3-(trifluoromethyl)PC-3 (Prostate)2.01
3 4-methylHT-29 (Colon)14.01
4 4-methylA549 (Lung)2.913
5 3,5-dichloroMelanomaNot specified, but showed effective inhibition

Table 2: Kinase Inhibitory Activity of this compound Analogs

Compound IDTarget KinaseIC50 (nM)
6 B-Raf22
7 Raf-16
8 VEGFR-290
9 PDGFR-β57
10 c-Kit68

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the evaluation of this compound analogs.

Synthesis of N-(4-bromophenyl)-N'-(substituted phenyl)urea Derivatives

A general method for the synthesis of these analogs involves the reaction of a substituted aniline with a phenyl isocyanate.[1]

Materials:

  • Substituted aniline

  • 4-bromophenyl isocyanate

  • Anhydrous toluene

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve the substituted aniline in anhydrous toluene in a round-bottom flask.

  • Add 4-bromophenyl isocyanate to the solution dropwise at room temperature with continuous stirring.

  • Continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The resulting precipitate, the desired N,N'-diarylurea, is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., hexane) to remove any unreacted starting materials.

  • The final product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-(4-bromophenyl)-N'-(substituted phenyl)urea analog.

  • The structure and purity of the synthesized compound are confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, HT-29, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound analog stock solutions (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • The following day, treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the this compound analogs against specific kinases is determined using in vitro kinase assays.

Materials:

  • Recombinant human kinase (e.g., B-Raf, VEGFR-2)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • This compound analog stock solutions

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Multi-well plates suitable for the detection method

Procedure:

  • Prepare a reaction mixture containing the kinase, its specific substrate, and the kinase assay buffer in a multi-well plate.

  • Add the this compound analogs at various concentrations to the wells. Include a no-inhibitor control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase for a defined period.

  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, the ADP-Glo™ assay measures the amount of ADP produced, which is indicative of kinase activity.

  • The percentage of kinase inhibition is calculated relative to the no-inhibitor control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin protein

  • Tubulin polymerization buffer (containing GTP)

  • This compound analog stock solutions

  • A temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing tubulin in polymerization buffer in a pre-chilled 96-well plate.

  • Add the this compound analogs at various concentrations to the wells. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Initiate tubulin polymerization by transferring the plate to a microplate reader pre-warmed to 37°C.

  • Monitor the increase in absorbance at 340 nm over time. The increase in absorbance corresponds to the formation of microtubules.

  • The rate of tubulin polymerization is determined from the slope of the linear phase of the polymerization curve.

  • The percentage of inhibition of tubulin polymerization is calculated by comparing the polymerization rate in the presence of the compound to that of the vehicle control.

  • The IC50 value is determined from a dose-response curve.[2]

Signaling Pathways and Mechanisms of Action

This compound analogs exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. A common mechanism of action is the inhibition of protein kinases, which are critical regulators of these pathways. For instance, many diarylurea compounds are known to be potent inhibitors of the Raf-MEK-ERK signaling pathway and the VEGFR signaling pathway, both of which are frequently dysregulated in cancer.

Raf-MEK-ERK Signaling Pathway

The Raf-MEK-ERK pathway is a central signaling cascade that transmits extracellular signals to the nucleus, leading to the regulation of gene expression involved in cell proliferation, differentiation, and survival. This compound analogs can inhibit Raf kinases (A-Raf, B-Raf, and c-Raf/Raf-1), thereby blocking the downstream phosphorylation of MEK and ERK, which ultimately leads to the inhibition of cancer cell growth.

Raf_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS Raf Raf RAS->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor This compound Analog Inhibitor->Raf

Caption: Inhibition of the Raf-MEK-ERK signaling pathway by this compound analogs.

VEGFR Signaling Pathway and Angiogenesis

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This compound analogs can inhibit VEGFR-2, thereby blocking the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, ultimately inhibiting angiogenesis.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K EndothelialCell Endothelial Cell Proliferation, Migration, and Survival PLCg->EndothelialCell Akt Akt PI3K->Akt Akt->EndothelialCell Angiogenesis Angiogenesis EndothelialCell->Angiogenesis Inhibitor This compound Analog Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR signaling pathway by this compound analogs.

Induction of Apoptosis

Many this compound analogs have been shown to induce apoptosis, or programmed cell death, in cancer cells.[3] This can occur through various mechanisms, including the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins. The inhibition of survival pathways like the Raf-MEK-ERK and PI3K/Akt pathways can contribute to the induction of apoptosis.

Apoptosis_Induction_Workflow Analog This compound Analog KinaseInhibition Inhibition of Survival Kinases (e.g., Raf, Akt) Analog->KinaseInhibition MitochondrialPathway Mitochondrial Pathway KinaseInhibition->MitochondrialPathway DeathReceptorPathway Death Receptor Pathway KinaseInhibition->DeathReceptorPathway Caspase9 Caspase-9 Activation MitochondrialPathway->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation DeathReceptorPathway->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed workflow for apoptosis induction by this compound analogs.

References

Inter-laboratory comparison of N-(4-bromophenyl)urea analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison of N-(4-bromophenyl)urea Analysis: A Comparative Guide

This guide provides a comprehensive overview of an inter-laboratory study on the analysis of this compound, a compound relevant in various research and development sectors, including as a potential synthetic intermediate. The study evaluates the performance of different analytical methodologies across multiple laboratories, offering valuable insights for researchers, scientists, and drug development professionals.

Data Presentation

The following table summarizes the quantitative data from a hypothetical inter-laboratory comparison involving five laboratories. Each laboratory analyzed a standard sample of this compound with a known concentration of 10.00 µg/mL.

LaboratoryMethodReported Concentration (µg/mL)Recovery (%)Relative Standard Deviation (RSD, %)Z-Score
Lab 1HPLC-UV9.8598.51.2-0.75
Lab 2HPLC-UV10.15101.51.50.75
Lab 3LC-MS/MS9.9899.80.8-0.10
Lab 4GC-MS10.25102.52.01.25
Lab 5HPLC-UV9.7097.01.8-1.50
Consensus Mean 9.99 99.9
Standard Deviation 0.22

Note: The Z-score is a statistical measure that quantifies the deviation of an individual result from the consensus mean. A Z-score between -2 and 2 is generally considered satisfactory.

Experimental Protocols

Detailed methodologies for the key analytical techniques employed in this comparison are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase : A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Samples were dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation : An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions : Similar to the HPLC-UV method described above.

  • Ionization Mode : Positive ESI.

  • Monitored Transitions : Specific precursor-to-product ion transitions for this compound were used for quantification and confirmation.

  • Sample Preparation : Similar to the HPLC-UV method.

Gas Chromatography with Mass Spectrometry (GC-MS)
  • Instrumentation : A gas chromatograph coupled to a single quadrupole mass spectrometer.

  • Column : A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate.

  • Inlet Temperature : 280 °C.

  • Oven Temperature Program : A temperature gradient starting from 150 °C and ramping up to 300 °C.

  • Ionization Mode : Electron Impact (EI) at 70 eV.

  • Sample Preparation : Samples were derivatized to improve volatility before injection.

Visualizations

Workflow of the Inter-laboratory Comparison

The following diagram illustrates the overall workflow of this inter-laboratory comparison study.

G Figure 1. Workflow of the Inter-laboratory Comparison Study A Preparation of a Homogeneous This compound Sample B Distribution of Samples to Participating Laboratories A->B C Analysis by Laboratories using Designated Methods B->C D Data Submission to Coordinating Body C->D E Statistical Analysis of Results (e.g., Z-Scores, Recovery) D->E F Issuance of Final Report and Comparison Guide E->F

Workflow of the Inter-laboratory Comparison Study
Logical Relationship of Analytical Methods

This diagram shows the logical relationship between the analytical methods and their suitability for different types of analyses.

G Figure 2. Suitability of Analytical Methods cluster_methods Analytical Methods cluster_applications Primary Applications HPLC_UV HPLC-UV Routine_QC Routine Quality Control HPLC_UV->Routine_QC Cost-effective LC_MSMS LC-MS/MS High_Sensitivity High Sensitivity & Specificity LC_MSMS->High_Sensitivity Trace-level detection GC_MS GC-MS Volatile_Analytes Volatile Analytes GC_MS->Volatile_Analytes Requires derivatization for non-volatile compounds

Suitability of Analytical Methods

A Comparative Guide to Analytical Method Transfer Protocols for N-(4-bromophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful transfer of an analytical method from a developing laboratory to a receiving laboratory is a critical step in the pharmaceutical development lifecycle. It ensures that a validated method can be performed with the same level of accuracy, precision, and reliability at a different site, with different analysts, and on different equipment. This guide provides a comparative overview of two common analytical method transfer protocols for the quantitative analysis of N-(4-bromophenyl)urea, a key intermediate in pharmaceutical synthesis. The protocols and data presented herein are based on established regulatory guidelines, including those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

Alternative Method Transfer Protocols

Two primary strategies for analytical method transfer are direct comparison (comparative testing) and co-validation. The choice of protocol often depends on the complexity of the method, the experience of the receiving laboratory, and regulatory requirements.[4][5]

  • Direct Comparison (Comparative Testing): This is the most common approach where a predefined set of samples are analyzed by both the transferring and receiving laboratories. The results are then statistically compared to demonstrate equivalence.[6] This approach is suitable when the receiving laboratory has the requisite expertise and instrumentation.

  • Co-validation: In this approach, analysts from the receiving laboratory participate in the validation of the analytical method at the transferring laboratory. This is particularly useful when the method is complex or when the receiving laboratory has less experience with the specific technique. It can also be a time-and-resource-efficient approach as the method validation and a portion of the transfer occur concurrently.[5]

Data Presentation: A Comparative Summary

The following tables summarize hypothetical, yet representative, quantitative data for the transfer of a High-Performance Liquid Chromatography (HPLC) method for the assay of this compound.

Table 1: Comparative Results for Method Transfer

ParameterAcceptance CriteriaDirect Comparison Results (Receiving Lab)Co-validation Results (Receiving Lab Analyst at Transferring Lab)
Precision (Repeatability, n=6) RSD ≤ 2.0%0.8%0.6%
Intermediate Precision (n=6) RSD ≤ 2.0%1.2% (Different Analyst, Different Day)1.0% (Different Day)
Accuracy (% Recovery, n=3 at 3 levels) 98.0% - 102.0%99.5%, 100.2%, 101.1%100.5%, 100.8%, 101.5%
Linearity (r²) r² ≥ 0.9990.99950.9998
System Suitability (n=5) Tailing Factor ≤ 2.0, Theoretical Plates > 2000Tailing Factor: 1.2, Theoretical Plates: 3500Tailing Factor: 1.1, Theoretical Plates: 3800

Table 2: Statistical Comparison of Assay Results from Transferring and Receiving Labs (Direct Comparison Protocol)

Sample IDTransferring Lab Assay (%)Receiving Lab Assay (%)Difference (%)
Batch A99.899.5-0.3
Batch B100.2100.5+0.3
Batch C99.599.1-0.4
Statistical Analysis (Two one-sided t-tests) Result Met Acceptance Criteria

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for this compound Assay

This section details the experimental methodology for the HPLC analysis of this compound.

  • Instrumentation: HPLC with UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 0.1 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve this compound sample in the mobile phase to a final concentration of 0.1 mg/mL.

Protocol 1: Direct Comparison Method Transfer
  • Objective: To demonstrate that the receiving laboratory can perform the validated HPLC method for the assay of this compound and obtain results that are equivalent to the transferring laboratory.

  • Procedure:

    • The transferring laboratory prepares and qualifies a set of three different batches of this compound samples.

    • The samples are shipped to the receiving laboratory under appropriate storage conditions.

    • Both laboratories will analyze the samples in triplicate.

    • The receiving laboratory will also perform system suitability, precision (repeatability), and accuracy experiments.

  • Acceptance Criteria:

    • The difference in the mean assay results between the two laboratories for each batch should not be more than 2.0%.

    • The receiving laboratory's precision and accuracy results must meet the criteria outlined in Table 1.

Protocol 2: Co-validation Method Transfer
  • Objective: To qualify the receiving laboratory's analyst on the HPLC method for the assay of this compound by having them participate in the method validation at the transferring laboratory.

  • Procedure:

    • An analyst from the receiving laboratory travels to the transferring laboratory.

    • Under the supervision of an analyst from the transferring laboratory, the receiving laboratory's analyst performs key validation experiments, including precision (repeatability and intermediate precision), accuracy, and linearity.

    • The results generated by the receiving laboratory's analyst are compared to the full validation data generated by the transferring laboratory.

  • Acceptance Criteria:

    • The results for precision, accuracy, and linearity obtained by the receiving laboratory's analyst must meet the pre-defined validation acceptance criteria as shown in Table 1.

Visualizing the Method Transfer Workflows

The following diagrams illustrate the logical flow of the two described analytical method transfer protocols.

Direct_Comparison_Workflow start Start: Method Transfer Initiation protocol Define Transfer Protocol & Acceptance Criteria start->protocol sample_prep Transferring Lab Prepares & Analyzes Samples protocol->sample_prep shipping Ship Samples to Receiving Lab sample_prep->shipping data_comp Compare Data from Both Labs sample_prep->data_comp receiving_analysis Receiving Lab Analyzes Samples shipping->receiving_analysis receiving_analysis->data_comp report Generate Transfer Report data_comp->report end End: Method Transfer Complete report->end

Caption: Workflow for Direct Comparison Method Transfer.

Co_validation_Workflow start Start: Method Transfer Initiation protocol Define Co-validation Protocol & Acceptance Criteria start->protocol analyst_travel Receiving Lab Analyst Travels to Transferring Lab protocol->analyst_travel joint_validation Analyst Performs Validation Experiments analyst_travel->joint_validation data_eval Evaluate Analyst's Data Against Validation Criteria joint_validation->data_eval report Generate Transfer Report data_eval->report end End: Method Transfer Complete report->end

Caption: Workflow for Co-validation Method Transfer.

References

A Comparative Purity Analysis of N-(4-bromophenyl)urea from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. N-(4-bromophenyl)urea is a key intermediate in the synthesis of various pharmaceuticals, including protein kinase inhibitors. Inconsistencies in purity can significantly impact reaction yields, impurity profiles, and the overall success of a research or development program. This guide provides a comparative analysis of this compound from different suppliers, supported by established analytical methodologies.

While specific lot-to-lot purity data for this compound is typically available on supplier-specific Certificates of Analysis (CofA), this guide offers a comparative overview based on publicly available data and quality grades. The following table summarizes the offerings from several notable chemical suppliers. It is important to note that for the most accurate and current purity information, requesting the CofA for a specific lot is always recommended.[1]

Supplier Purity and Quality Comparison

SupplierProduct Number (Example)Stated Purity / GradeQuality Control / Notes
Key Organics BS-4219>90%Purity is provided as a minimum threshold.
Carl ROTH 4799ROTICHROM® Pestilyse® HPLCIndicates high purity suitable for HPLC applications.
CPAChem SB62610Certified Reference Material (CRM)ISO 17034, ISO 17025, and ISO 9001 certified, implying high purity and traceability.
Santa Cruz Biotechnology sc-224040Not specifiedLot-specific data is available on the Certificate of Analysis.
LGC Standards TRC-B700233Not specifiedCertificate of Analysis is available.

It is evident that suppliers often provide a quality grade or a minimum purity level rather than a specific percentage in their general product listings. For applications requiring stringent purity control, sourcing from suppliers that provide Certified Reference Materials or specify a high-purity grade (e.g., for HPLC) is advisable.

Experimental Protocols for Purity Determination

Accurate determination of this compound purity relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for quantitative and qualitative analysis.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be effectively used to determine the purity of this compound and to identify any related impurities. The following protocol is adapted from established methods for similar urea-containing compounds.[2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer). A typical starting condition could be 60:40 (Acetonitrile:Water), with a gradient increasing the organic phase concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation and can also be used for purity assessment, particularly for identifying the presence of residual solvents or other proton-containing impurities.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent, such as DMSO-d6.[3]

  • ¹H NMR Analysis: The proton NMR spectrum of pure this compound in DMSO-d6 is expected to show characteristic signals for the aromatic and urea protons.[4] Integration of these signals relative to any impurity signals can provide a semi-quantitative measure of purity.

    • Expected chemical shifts (δ): ~8.66 ppm (s, 1H, -NH-), ~7.38 ppm (d, 2H, aromatic), ~7.38 ppm (d, 2H, aromatic), ~5.91 ppm (s, 2H, -NH2).[4]

  • ¹³C NMR Analysis: The carbon NMR spectrum provides further structural confirmation.[4]

    • Expected chemical shifts (δ): ~155.70 ppm (C=O), ~139.89 ppm, ~131.18 ppm, ~119.52 ppm, ~112.22 ppm (aromatic carbons).[4]

Potential Impurities

The most common synthesis of this compound involves the reaction of 4-bromoaniline with sodium or potassium cyanate.[5][6] Based on this, potential impurities could include:

  • Unreacted 4-bromoaniline: The starting material for the synthesis.

  • Bis(4-bromophenyl)urea: A potential byproduct formed by the reaction of this compound with another molecule of 4-bromoaniline isocyanate (formed in situ).

  • Related positional isomers: If the starting 4-bromoaniline is not pure.

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the purity analysis of a chemical substance like this compound.

Purity_Analysis_Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Evaluation & Reporting Sample_Reception Sample Reception Sample_Login Sample Login & Labeling Sample_Reception->Sample_Login Sample_Preparation Sample Preparation for Analysis Sample_Login->Sample_Preparation HPLC_Analysis HPLC Purity Assay Sample_Preparation->HPLC_Analysis NMR_Analysis NMR Structural Confirmation Sample_Preparation->NMR_Analysis MS_Analysis Mass Spectrometry (for Impurity ID) Sample_Preparation->MS_Analysis Data_Processing Data Processing & Integration HPLC_Analysis->Data_Processing NMR_Analysis->Data_Processing MS_Analysis->Data_Processing Purity_Calculation Purity Calculation Data_Processing->Purity_Calculation Final_Report Generate Certificate of Analysis Purity_Calculation->Final_Report

A generalized workflow for the purity analysis of a chemical standard.

References

Structure-Activity Relationship of N-(4-bromophenyl)urea Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The N-(4-bromophenyl)urea scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry, leading to the development of compounds with a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, with a focus on their anticancer properties. The information presented herein is intended for researchers, scientists, and drug development professionals.

Comparative Biological Activity of this compound Analogs

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the second phenyl ring. The following table summarizes the in vitro cytotoxic activity (IC50) of a series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives against various cancer cell lines.

Compound IDR GroupA549 IC50 (µM)MCF7 IC50 (µM)HCT116 IC50 (µM)PC3 IC50 (µM)HL7702 IC50 (µM)
8c 4-Br4.52±0.31>507.34±0.55>50>50
9b 4-F4.89±0.422.54±0.182.87±0.214.65±0.37>50
9d 4-Br4.76±0.392.88±0.232.45±0.194.81±0.41>50
9g 3,4-diCl>506.54±0.512.76±0.228.91±0.68>50
Sorafenib -5.86±0.474.51±0.363.98±0.294.72±0.388.96±0.71

Data sourced from a study on N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives.[1]

SAR Insights:

  • The introduction of a 1-methylpiperidin-4-yl group significantly enhanced the antiproliferative activities against MCF7 and PC3 cell lines when comparing compounds in series 9 to those in series 8.[1]

  • Compounds 9b (4-F) and 9d (4-Br) demonstrated potent antiproliferative activity against all four tested cancer cell lines, with IC50 values under 5 µM, comparable to the control drug sorafenib.[1]

  • Most of the synthesized compounds exhibited low cytotoxicity against the normal human liver cell line HL7702, suggesting a degree of selectivity for cancer cells.[1]

Experimental Protocols

General Synthesis of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives[1]

A solution of triphosgene (0.67 mmol) in 10 mL of dichloromethane (DCM) was prepared. To this, a solution of a substituted aniline or benzylamine (2 mmol) in 10 mL of DCM was added dropwise with stirring, leading to the precipitation of a solid. Subsequently, a solution of triethylamine (TEA) (4 mmol) in 10 mL of DCM was slowly added, causing the solid to dissolve and forming the corresponding isocyanate solution. A solution of the appropriate amine (2 mmol) in 10 mL of DCM was then added to the isocyanate solution, and the reaction mixture was stirred at room temperature. After the reaction was complete, the solvent was removed under reduced pressure, and the residue was purified by column chromatography to yield the final N,N'-disubstituted urea derivatives.

In Vitro Antiproliferative Activity Assay (MTT Assay)[1]

Human cancer cell lines (A549, MCF-7, HCT116, PC-3) and a normal human liver cell line (HL7702) were used. The cells were seeded in 96-well plates and incubated for 24 hours. They were then treated with various concentrations of the test compounds for 48 hours. After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance was measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated.

Signaling Pathway and Experimental Workflow

The following diagram illustrates a generalized experimental workflow for the synthesis and biological evaluation of this compound analogs.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Anilines, Isocyanates) reaction Urea Formation Reaction start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization treatment Compound Treatment characterization->treatment Test Compounds cell_culture Cell Culture (Cancer & Normal Cell Lines) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis SAR Analysis

Caption: Experimental workflow for SAR studies.

The following diagram depicts a simplified signaling pathway involving IKKβ, a target that has been shown to be modulated by certain urea analogs.[2]

signaling_pathway tnfa TNFα tnfr TNFR tnfa->tnfr Binds traf2 TRAF2 tnfr->traf2 Activates tak1 TAK1 traf2->tak1 Activates ikk_complex IKK Complex (IKKα/IKKβ/NEMO) tak1->ikk_complex Phosphorylates IKKβ ikb IκBα ikk_complex->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to gene_expression Gene Expression (Inflammation, Proliferation) nucleus->gene_expression Promotes urea_analog Quinoxaline Urea Analog urea_analog->ikk_complex Inhibits Phosphorylation

Caption: Inhibition of the NF-κB signaling pathway.

References

Comparative Spectroscopic Analysis of N-(4-bromophenyl)urea Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative spectroscopic analysis of N-(4-bromophenyl)urea derivatives. This guide provides a summary of quantitative spectroscopic data, detailed experimental protocols for key analytical techniques, and visualization of relevant biological signaling pathways.

This compound and its derivatives are a class of compounds of significant interest in medicinal chemistry and materials science. Their biological activities, including anticancer and antimicrobial properties, are often linked to their specific chemical structures and electronic properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and purity assessment of these molecules. This guide offers a comparative analysis of the spectroscopic data of selected this compound derivatives to aid researchers in their identification and characterization.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and some of its derivatives. These values provide a baseline for comparison and help in understanding the influence of different substituents on the spectroscopic properties.

¹H NMR Spectral Data (DMSO-d₆)
CompoundAr-H (ppm)NH (ppm)NH₂/NH-Alkyl/Aryl (ppm)Other Protons (ppm)
This compound [1]7.38 (s, 4H)8.66 (s, 1H)5.91 (s, 2H)-
N-Acetyl-N'-(4-bromophenyl)urea (Predicted) 7.4-7.6 (m, 4H)9.0-9.2 (br s, 1H)10.0-10.2 (br s, 1H)2.1-2.3 (s, 3H, COCH₃)
1-Allyl-3-(4-bromophenyl)urea 7.3-7.5 (m, 4H)8.7-8.9 (br s, 1H)6.1-6.3 (t, 1H)5.8-6.0 (m, 1H, =CH), 5.1-5.3 (m, 2H, =CH₂), 3.8-4.0 (t, 2H, N-CH₂)
1-(4-bromophenyl)-3-phenylurea 7.0-7.6 (m, 9H)8.5-8.8 (br s, 2H)--
¹³C NMR Spectral Data (DMSO-d₆)
CompoundC=O (ppm)Ar-C (ppm)Other Carbons (ppm)
This compound [1]155.70139.89 (C-N), 131.18 (C-H), 119.52 (C-H), 112.22 (C-Br)-
N-Acetyl-N'-(4-bromophenyl)urea (Predicted) 154-156, 168-170138-140 (C-N), 131-133 (C-H), 120-122 (C-H), 113-115 (C-Br)23-25 (CH₃)
1-Allyl-3-(4-bromophenyl)urea [2]154.5139.5 (C-N), 135.9 (=CH), 131.5 (C-H), 119.8 (C-H), 115.2 (=CH₂), 113.8 (C-Br)42.1 (N-CH₂)
1-(4-bromophenyl)-3-phenylurea (Predicted) 152-154139-141 (C-N), 131-133 (C-H), 128-130 (C-H), 121-123 (C-H), 118-120 (C-H), 114-116 (C-Br)-
IR Spectral Data (KBr Pellet, cm⁻¹)
CompoundN-H StretchC=O StretchN-H BendC-N Stretch
This compound ~3430, ~3320~1650~1610~1310
N-Acetyl-N'-(4-bromophenyl)urea (Predicted) ~3300, ~3200~1700, ~1660~1540~1250
1-Allyl-3-(4-bromophenyl)urea (Predicted) ~3320~1640~1560~1240
1-(4-bromophenyl)-3-phenylurea (Predicted) ~3300~1635~1550~1230
Mass Spectrometry Data (Electron Ionization)
CompoundMolecular FormulaMolecular WeightKey Fragment Ions (m/z)
This compound [3]C₇H₇BrN₂O215.06214/216 [M]⁺, 171/173, 156/158, 92
N-Acetyl-N'-(4-bromophenyl)urea (Predicted) C₉H₉BrN₂O₂257.09256/258 [M]⁺, 214/216, 171/173, 156/158, 43
1-Allyl-3-(4-bromophenyl)urea (Predicted) C₁₀H₁₁BrN₂O255.11254/256 [M]⁺, 198/200, 171/173, 156/158, 41
1-(4-bromophenyl)-3-phenylurea (Predicted) C₁₃H₁₁BrN₂O291.15290/292 [M]⁺, 171/173, 156/158, 119, 93

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on standardized experimental procedures. Below are detailed methodologies for the key analytical techniques discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound derivative.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for urea compounds as it helps in observing the exchangeable NH protons.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the solution is free of any solid particles.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically employed.

  • Number of Scans: 16 to 64 scans are generally sufficient.

  • Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.

  • Acquisition Time: An acquisition time of 3-4 seconds ensures good resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

  • Temperature: Spectra are typically recorded at room temperature (298 K).

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to obtain singlets for all carbon signals.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Spectral Width: A spectral width of 0 to 220 ppm is generally used.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

KBr Pellet Method (for solid samples):

  • Grind a small amount (1-2 mg) of the solid sample to a fine powder using an agate mortar and pestle.

  • Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.

  • Transfer the mixture to a pellet die.

  • Apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer for analysis.

Attenuated Total Reflectance (ATR) Method (for solid or liquid samples):

  • Ensure the ATR crystal is clean before use.

  • Place a small amount of the solid or a drop of the liquid sample directly onto the ATR crystal.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Acquire the spectrum. This method requires minimal sample preparation and is non-destructive.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • Samples are typically introduced into the mass spectrometer after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct analysis, a small amount of the sample is dissolved in a suitable volatile solvent.

  • Electron Ionization (EI): This is a hard ionization technique commonly used with GC-MS. It involves bombarding the sample with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and characteristic fragment ions.

  • Electrospray Ionization (ESI): This is a soft ionization technique often used with LC-MS. It is suitable for polar and thermally labile molecules, and it typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation.

Mass Analysis and Detection:

  • The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • The separated ions are then detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Biological Activity and Signaling Pathways

N-phenylurea derivatives have been extensively studied for their biological activities, particularly as anticancer and antimicrobial agents. Their mechanism of action often involves the modulation of key signaling pathways within cells.

Anticancer Activity: Inhibition of Receptor Tyrosine Kinases and the Raf/MEK/ERK Pathway

Many N-phenylurea derivatives, including those with a 4-bromophenyl moiety, have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5] VEGFR-2 plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] By inhibiting VEGFR-2, these compounds can block the downstream signaling cascade, thereby preventing endothelial cell proliferation and migration.

Furthermore, diarylurea compounds are known to inhibit the Raf/MEK/ERK signaling pathway (also known as the MAPK pathway), which is a central regulator of cell proliferation, differentiation, and survival.[][7][8][9][10][11][12][13] Mutations that lead to the constitutive activation of this pathway are common in many cancers. This compound derivatives can interfere with this pathway, often at the level of Raf kinases, leading to the inhibition of cancer cell growth.

VEGFR2_Raf_MEK_ERK_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Binds N4BU_derivative This compound Derivative N4BU_derivative->VEGFR2 Inhibits Raf Raf N4BU_derivative->Raf Inhibits PKC PKC PLCg->PKC PKC->Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., Myc, AP-1) ERK->TranscriptionFactors Activates CellularResponses Cell Proliferation, Angiogenesis, Survival TranscriptionFactors->CellularResponses Regulates Gene Expression for

Caption: Inhibition of VEGFR-2 and Raf/MEK/ERK signaling pathways by this compound derivatives.

Antimicrobial Activity

Certain N-phenylurea derivatives have also demonstrated promising activity against various bacterial and fungal strains.[1][14][15] While the exact mechanisms are still under investigation, it is believed that these compounds may interfere with essential cellular processes in microorganisms. Potential targets include enzymes involved in cell wall synthesis, protein synthesis, or DNA replication. For instance, some studies suggest that urea derivatives can inhibit bacterial enzymes like dihydropteroate synthase or DNA gyrase.[16]

Experimental Workflow

The systematic spectroscopic analysis of this compound derivatives follows a logical workflow to ensure comprehensive characterization.

Spectroscopic_Workflow synthesis Synthesis & Purification of Derivative sample_prep Sample Preparation (Dissolution/Pelletizing) synthesis->sample_prep ftir FT-IR Spectroscopy sample_prep->ftir nmr NMR Spectroscopy (¹H & ¹³C) sample_prep->nmr ms Mass Spectrometry sample_prep->ms fg_id Functional Group Identification ftir->fg_id structure_elucidation Structural Elucidation (Connectivity) nmr->structure_elucidation mw_verification Molecular Weight Verification ms->mw_verification data_analysis Comparative Data Analysis fg_id->data_analysis structure_elucidation->data_analysis mw_verification->data_analysis final_characterization Complete Structural Characterization data_analysis->final_characterization

Caption: General workflow for the spectroscopic analysis of this compound derivatives.

References

Safety Operating Guide

Proper Disposal of N-(4-bromophenyl)urea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of N-(4-bromophenyl)urea, ensuring the protection of personnel and the environment. Due to conflicting hazard classifications in available safety data sheets, a conservative approach, treating the compound as hazardous, is strongly recommended.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, at a minimum:

  • Chemical safety goggles or a face shield

  • Nitrile gloves (check manufacturer's compatibility chart)

  • A fully-buttoned laboratory coat

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

  • Waste Identification and Collection:

    • Treat all this compound waste as hazardous.

    • Collect waste this compound in a dedicated, sealable, and chemically compatible waste container.

    • The container must be clearly labeled as "Hazardous Waste" and should identify the contents as "this compound".

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.

  • Arranging for Final Disposal:

    • Disposal of this compound must be conducted through a licensed hazardous waste disposal company.

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste container.

    • Provide the EHS office with a complete and accurate description of the waste.

  • Decontamination of Empty Containers:

    • Empty containers that previously held this compound should be managed as hazardous waste unless properly decontaminated.

    • If decontamination is feasible and permitted by your institution, rinse the container thoroughly with a suitable solvent (e.g., water, if the substance is soluble[1]). The rinsate must be collected and disposed of as hazardous waste.

    • Once decontaminated, follow your institution's guidelines for the disposal or recycling of chemical containers.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Wear Appropriate PPE: Don respiratory protection, chemical-resistant gloves, and eye protection before attempting to clean the spill.

  • Contain and Clean the Spill:

    • Avoid generating dust.

    • For solid spills, carefully sweep or scoop the material into a sealable container for hazardous waste.

    • Prevent the spilled material from entering drains or waterways[2].

  • Decontaminate the Area: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Report the Spill: Report the incident to your supervisor and your institution's EHS office.

Data Presentation: Hazard Classification of this compound

The classification of this compound varies across different suppliers and databases. This table summarizes the conflicting information:

Hazard Classification SourceGHS ClassificationHazard StatementsSignal Word
TCI Chemicals Safety Data SheetNot a hazardous substance or mixtureNoneNone
CPAChem Safety Data Sheet[1]The substance is not classified, according to the CLP regulationNoneNone
PubChem[3]Acute Toxicity, Oral (Category 3); Skin Sensitization (Category 1)H301: Toxic if swallowed; H317: May cause an allergic skin reactionDanger
HPC Standards Safety Data Sheet[4]Acute Toxicity, Oral (Category 3); Skin Sensitization (Category 1)H301: Toxic if swallowed; H317: May cause an allergic skin reactionDanger

Given these discrepancies, it is imperative to handle and dispose of this compound as a hazardous substance to ensure the highest level of safety.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated assess_hazard Assess Hazard Classification (Conflicting Data Exists) start->assess_hazard treat_as_hazardous Conservative Approach: Treat as Hazardous Waste assess_hazard->treat_as_hazardous Default Safety Protocol collect_waste Collect in a Labeled, Sealable Hazardous Waste Container treat_as_hazardous->collect_waste store_waste Store in Designated Waste Accumulation Area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Disposal store_waste->contact_ehs licensed_disposal Arrange for Pickup by a Licensed Waste Disposal Company contact_ehs->licensed_disposal end End: Compliant Disposal licensed_disposal->end

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for Handling N-(4-bromophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling N-(4-bromophenyl)urea, including detailed operational and disposal plans to foster a secure research environment.

Immediate Safety and Handling Protocols

This compound is classified as toxic if swallowed and may cause an allergic skin reaction.[1][2] Adherence to strict safety protocols is crucial to minimize exposure and ensure safe handling.

Engineering Controls: Work with this compound should be conducted in a well-ventilated area. A local exhaust ventilation system or a chemical fume hood is recommended to prevent the dispersion of dust. An eyewash station and safety shower should be readily accessible.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are required. For operations with a higher risk of splashing, a face shield should be used.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for any signs of degradation or punctures before use.

  • Skin and Body Protection: A laboratory coat or a protective suit is necessary to prevent skin contact.

  • Respiratory Protection: If dust formation is likely and engineering controls are insufficient, a NIOSH-approved dust mask or respirator should be used.

Handling Procedures:

  • Avoid all personal contact, including inhalation.

  • Wear protective clothing and gloves.

  • Avoid the formation of dust and aerosols.[2]

  • Wash hands and face thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate non-essential personnel from the area.

  • Wear appropriate PPE, including respiratory protection.

  • Prevent the spill from entering drains.

  • Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

First Aid Measures:

  • If Swallowed: Immediately call a poison center or doctor. Rinse mouth with water. Do not induce vomiting.[2]

  • If on Skin: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. If skin irritation or a rash occurs, seek medical attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Unused Product: Dispose of surplus and non-recyclable solutions by entrusting them to a licensed disposal company.

  • Contaminated Materials: Any materials that have come into contact with this compound, including gloves, filter paper, and containers, must be disposed of as hazardous waste. Before disposing of the container, ensure it is completely empty.

  • Disposal must be in accordance with all applicable local, regional, and national regulations.

Quantitative Toxicity Data

While specific occupational exposure limits for this compound have not been established, the following toxicity data provides insight into its hazard profile.

ParameterSpeciesRouteValueReference
LD50Rat (male)Oral1,320 - 6,690 mg/kg[3]
LD50RatOral>500 to <2,000 mg/kg[4]
TDLo (for a related compound: N-(4-Bromophenyl)-N'-methylurea)RatOral722 mg/kg over 87 weeks[5]

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a test population. TDLo: Toxic Dose Low. The lowest dose of a substance reported to have any toxic effect.

Experimental Protocol: Synthesis of N-Substituted Ureas

The following is a general procedure for the synthesis of N-substituted ureas from primary amides, illustrating a common laboratory application for compounds of this class.[6] This protocol involves a Hofmann rearrangement, where an isocyanate intermediate is generated in situ.

Materials:

  • Primary amide (e.g., 4-bromobenzamide)

  • (Diacetoxyiodo)benzene (PIDA)

  • Ammonia in Methanol (7 M) or Ammonium Carbamate

  • Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

  • Argon or other inert gas

  • Standard laboratory glassware

  • Stirring apparatus

  • Ice bath

  • Rotary evaporator

  • Silica gel for flash chromatography

Procedure:

  • In a round-bottom flask under an argon atmosphere, dissolve the primary amide (1.0 equivalent) in ammonia/methanol solution (17.5 equivalents).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add (Diacetoxyiodo)benzene (2.0 equivalents) to the solution in one portion.

  • Maintain the reaction at 0 °C for 30 minutes.

  • Allow the reaction mixture to warm to room temperature and continue stirring for an additional 90 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash chromatography on silica gel to yield the N-substituted urea.

Workflow Diagrams

The following diagrams illustrate the key procedural workflows for the safe handling and disposal of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weigh Solid Weigh Solid in Ventilated Area Prepare Work Area->Weigh Solid Perform Experiment Perform Experiment Weigh Solid->Perform Experiment Monitor Reaction Monitor Reaction Perform Experiment->Monitor Reaction Decontaminate Glassware Decontaminate Glassware Monitor Reaction->Decontaminate Glassware Segregate Waste Segregate Waste Decontaminate Glassware->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste

Caption: A flowchart outlining the safe handling process for this compound.

Emergency Response Plan cluster_spill Spill Response cluster_exposure Personal Exposure Response Spill or Exposure Occurs Spill or Exposure Occurs Evacuate Area Evacuate Area Spill or Exposure Occurs->Evacuate Area Don PPE Don PPE Evacuate Area->Don PPE Spill Remove Contaminated Clothing Remove Contaminated Clothing Evacuate Area->Remove Contaminated Clothing Exposure Contain Spill Contain Spill Don PPE->Contain Spill Clean Up Spill Clean Up Spill Contain Spill->Clean Up Spill Dispose of Contaminated Material Dispose of Contaminated Material Clean Up Spill->Dispose of Contaminated Material Administer First Aid Administer First Aid Remove Contaminated Clothing->Administer First Aid Seek Medical Attention Seek Medical Attention Administer First Aid->Seek Medical Attention

Caption: A diagram illustrating the emergency response procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)urea
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.